3-Cyanophenyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPVPMRNASEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369842 | |
| Record name | 3-Cyanophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16413-26-6 | |
| Record name | 3-Cyanophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyanophenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of 3-Cyanophenyl isocyanate (CAS No. 16413-26-6), a versatile bifunctional reagent crucial for researchers, chemists, and professionals in drug development. This document delves into its physicochemical properties, synthesis methodologies, core reactivity, and significant applications, with a particular focus on its role as a building block in medicinal chemistry. The guide emphasizes the causality behind experimental choices, provides detailed protocols for safe handling, and is grounded in authoritative references to ensure scientific integrity.
Introduction: A Profile of a Bifunctional Reagent
This compound, also known as 3-isocyanatobenzonitrile, is an aromatic organic compound featuring two highly functional groups: an isocyanate (-N=C=O) and a nitrile (-C≡N).[1] This unique structure makes it a valuable intermediate in organic synthesis. The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles, while the nitrile group is a common pharmacophore in many approved pharmaceuticals, known for its metabolic stability and ability to participate in key binding interactions within biological targets.[2][3] The dual functionality allows for its use in creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and materials. This guide will explore the fundamental chemistry and practical applications of this important reagent.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [4] |
| Molecular Formula | C₈H₄N₂O | [4][5] |
| Molecular Weight | 144.13 g/mol | [4] |
| Appearance | Off-white to slightly yellow crystalline solid or powder.[5][6] | [5][6] |
| Melting Point | 51-54 °C (lit.) | [4] |
| Boiling Point | ~262.7 °C (estimate) | [4][5] |
| SMILES | O=C=Nc1cccc(c1)C#N | |
| InChI Key | NZHPVPMRNASEQK-UHFFFAOYSA-N | |
| Purity | Typically ≥97% | [6] |
Synthesis and Purification
The primary industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[2] For this compound, this involves the reaction of 3-aminobenzonitrile with phosgene (COCl₂).
General Synthesis Pathway: Phosgenation
The reaction proceeds via a carbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate.[2] Due to the extreme toxicity of phosgene gas, this method requires specialized equipment and stringent safety protocols.
Caption: General synthesis pathway via phosgenation.
Laboratory-Scale Synthesis Protocol: Using a Phosgene Equivalent
For laboratory applications, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are preferred. The following is an illustrative protocol based on standard procedures for amine-to-isocyanate conversion.[7]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottomed flask is charged with 3-aminobenzonitrile, a suitable solvent (e.g., dichloromethane), and an aqueous solution of a mild base (e.g., saturated sodium bicarbonate). The setup is equipped with a mechanical stirrer and cooled in an ice bath. The biphasic system is crucial for neutralizing the HCl byproduct as it forms, preventing unwanted side reactions with the starting amine.
-
Reagent Addition: Triphosgene (approximately 0.33-0.35 molar equivalents relative to the amine) is added portion-wise to the vigorously stirred mixture. The stoichiometry is critical; triphosgene releases three equivalents of phosgene in situ.
-
Reaction Monitoring: The reaction is stirred in the ice bath for 15-30 minutes. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine N-H stretches and the appearance of the strong, characteristic isocyanate (-N=C=O) peak around 2260 cm⁻¹.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted several times with fresh dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by Kugelrohr distillation or recrystallization to yield pure this compound.[7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate group's central carbon atom. It readily undergoes addition reactions with a wide range of nucleophiles.[8][9]
Caption: Key reactions of this compound with nucleophiles.
-
Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is the foundational reaction for polyurethane chemistry.[2]
-
Reaction with Amines: Reacts with primary or secondary amines to produce substituted ureas.[2] This reaction is often rapid and quantitative, making it useful for derivatization and creating complex structures in drug discovery.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine (in this case, 3-aminobenzonitrile) and carbon dioxide gas.[2][8] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation and pressure buildup in sealed containers.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block.
-
Synthesis of Bioactive Molecules: It serves as a key starting reagent for synthesizing complex organic molecules with potential therapeutic applications. For instance, it has been used to create ureas and benzopyrans with demonstrated biological activity.[4]
-
Linker Chemistry: The isocyanate group can be used to conjugate the cyanophenyl moiety to other molecules, such as polymers or biomolecules, acting as a chemical linker.
-
Pharmacophore Introduction: The cyanophenyl group is a recognized pharmacophore in medicinal chemistry.[3] The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or engage in dipole-dipole interactions within an enzyme's active site.[3] Using this compound allows for the direct and efficient incorporation of this valuable structural motif. The market for isocyanates in pharmaceuticals is growing, driven by their utility in synthesizing novel APIs and excipients.[10]
Safety, Handling, and Storage
Isocyanates as a class are hazardous compounds that require strict safety protocols.[9]
-
Hazards: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][11] It is a severe irritant to the eyes, skin, and respiratory system.[11] Crucially, it is a respiratory sensitizer, meaning that initial exposure can lead to allergy or asthma-like symptoms upon subsequent, even low-level, exposures.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
Appropriate respiratory protection (e.g., an N95 dust mask for solids, or a respirator with an organic vapor cartridge).[12]
-
-
Handling: Avoid creating dust. Use only in well-ventilated areas and do not breathe fumes or dust.[1][12] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is critical to protect it from moisture to prevent degradation and CO₂ evolution.[8] Store away from incompatible materials such as strong acids, bases, alcohols, and amines.[12]
Conclusion
This compound (CAS: 16413-26-6) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the strategic placement of two distinct functional groups: a reactive isocyanate and a pharmaceutically relevant nitrile. This combination provides a powerful tool for synthetic chemists to construct complex molecules, particularly in the field of drug discovery. A comprehensive understanding of its properties, reactivity, and stringent handling requirements, as outlined in this guide, is essential for its safe and effective application in advancing scientific research.
References
- 3-Cyanophenyl isocyan
- 3-Cyanophenyl isothiocyan
- 3-Cyanophenyl isocyan
- 3-Cyanophenyl isocyan
- This compound 97% - 16413-26-6 (Safety & Properties). Sigma-Aldrich.
- This compound Safety D
- 3-Cyanophenyl isocyan
- Safety D
- SAFETY D
- Synthesis of Amino Acid Ester Isocyan
- PHENYL ISOCYAN
- Isocyanate synthesis by substitution. Organic Chemistry Portal.
- The Role of Isocyanates in Modern Pharmaceuticals.
- Isocyanates and Isothiocyan
- Isocyan
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- This compound, 97% 5 g. Thermo Scientific Chemicals.
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- 8. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 13. gaco.com [gaco.com]
Molecular Identity and Physicochemical Profile
An In-Depth Technical Guide to 3-Cyanophenyl Isocyanate for Advanced Research and Development
This guide provides an in-depth exploration of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. Moving beyond a simple data sheet, we will delve into the core chemical principles, reactivity, and strategic applications that make this molecule an invaluable tool for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior and provides actionable protocols grounded in established scientific literature.
This compound, also known as m-isocyanatobenzonitrile, is an aromatic organic compound featuring two key functional groups: a highly reactive isocyanate (-N=C=O) and a polar nitrile (-C≡N) group positioned meta to each other on a benzene ring.[1] Its molecular formula is C8H4N2O.[2][3] This specific arrangement dictates its unique reactivity and utility as a chemical building block.[1]
The isocyanate group serves as a potent electrophile, while the cyano group acts as a strong electron-withdrawing group.[4] This electronic effect significantly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-substituted phenyl isocyanates.[4] This heightened reactivity is a cornerstone of its synthetic value.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H4N2O | [2][3][5] |
| Molecular Weight | 144.13 g/mol | [2] |
| CAS Number | 16413-26-6 | [2][3] |
| Appearance | Off-white to slightly yellow solid | [2][5] |
| Melting Point | 51-54 °C (lit.) | [2][3] |
| Boiling Point | ~262.72 °C (rough estimate) | [2][3] |
| SMILES String | O=C=Nc1cccc(c1)C#N | |
| InChI Key | NZHPVPMRNASEQK-UHFFFAOYSA-N | [5] |
Synthesis and Reaction Mechanisms
The synthesis of isocyanates is a well-established field, though modern approaches increasingly prioritize safety and sustainability.[6] While the traditional industrial method involves the phosgenation of primary amines, the high toxicity of phosgene has driven the development of alternative, safer protocols, particularly for laboratory and pharmaceutical applications.
A common and safer laboratory-scale synthesis involves the reaction of a primary amine (in this case, 3-aminobenzonitrile) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[7] This reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
Other established methods for isocyanate synthesis include rearrangement reactions like the Curtius, Lossen, and Schmidt rearrangements, which proceed through a nitrene intermediate.[8] The choice of method depends on the availability of starting materials, scale, and functional group tolerance.
Core Reactivity: A Versatile Electrophile
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=O group.[4][8] This allows it to react readily with a wide range of nucleophiles to form stable covalent bonds, making it an ideal building block for introducing the cyanophenyl-urea or -urethane motif into a larger molecule.
Caption: Core reaction pathways for this compound with common nucleophiles.
-
Reaction with Alcohols: In the presence of an alcohol, it forms a urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols and diisocyanates are used.[8]
-
Reaction with Amines: Its reaction with primary or secondary amines is typically rapid and exothermic, yielding a substituted urea.[8] This is one of the most common applications in drug discovery for linking molecular fragments.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding primary amine (3-aminobenzonitrile) and carbon dioxide gas.[8] This reactivity necessitates that this compound be handled under anhydrous conditions to prevent degradation.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a nitrile group is a well-established strategy in rational drug design.[9] The cyano group can act as a hydrogen bond acceptor, a bioisostere for other groups, and can improve a compound's metabolic stability and pharmacokinetic profile.[9][10] The cyanophenyl moiety, in particular, has been identified as a key pharmacophore in various therapeutic agents, including anticancer and enzyme-inhibiting compounds.[11][12]
This compound serves as a powerful tool for medicinal chemists in two primary ways:
-
Fragment-Based Linking: It is used to covalently link a "cyanophenyl" fragment to another molecule of interest that possesses a nucleophilic handle (e.g., an amine or alcohol). The resulting urea or urethane linker is metabolically stable and provides a defined geometry for the two fragments.
-
Structure-Activity Relationship (SAR) Studies: As a commercially available and highly reactive building block, it allows for the rapid synthesis of analog libraries. Researchers can systematically probe the importance of the cyanophenyl group for target binding by reacting various amines or alcohols with this compound and comparing the biological activity of the resulting products.[12] Its use has been documented in the synthesis of potential inhibitors for enzymes like aromatase.[12]
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol details a representative procedure for the synthesis of 1-(3-cyanophenyl)-3-arylurea, a common scaffold in medicinal chemistry.
Objective: To synthesize a urea derivative via the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen/argon inlet
-
Glassware for workup and purification
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Initiation: Begin stirring the solution at room temperature (20-25 °C).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 5-10 minutes.
-
Causality Note: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often rapid, with many urea products precipitating out of the DCM solution as a white solid within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with cold DCM to remove any unreacted starting materials.
-
Workup: If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product, whether filtered or obtained after evaporation, can be further purified if necessary. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or flash column chromatography are common methods.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR). The IR spectrum should show a characteristic urea carbonyl stretch (~1640-1690 cm⁻¹) and the disappearance of the strong isocyanate peak (~2260 cm⁻¹).
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled, swallowed, or in contact with skin.[1][13] Proper handling is essential to ensure laboratory safety.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Skin Sensitization.[13]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[15] In case of inadequate ventilation, respiratory protection (e.g., N95 dust mask or a respirator with an organic vapor cartridge) is required.[14]
-
Handling Precautions: Avoid breathing dust.[1] Prevent contact with skin and eyes. Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from moisture and incompatible materials like amines and alcohols.[13][15]
-
Spill & Disposal: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] Dispose of waste in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is more than its molecular formula; it is a highly functionalized and reactive building block that offers strategic advantages in synthetic and medicinal chemistry. Its dual-functionality—a potent electrophilic isocyanate handle and an electronically significant cyanophenyl pharmacophore—provides chemists with a reliable tool for molecule construction, fragment linking, and SAR exploration. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel materials and therapeutic agents.
References
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- Chemistry And Technology Of Isocyan
- Isocyan
- Safety D
- SAFETY D
- This compound - Optional[
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- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. National Institutes of Health (PMC). [Link]
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- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. National Institutes of Health (PMC). [Link]
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- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Medium. [Link]
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- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. [Link]
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An In-depth Technical Guide to 3-Cyanophenyl Isocyanate: Properties, Handling, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanophenyl isocyanate (CAS No: 16413-26-6) is a bifunctional aromatic compound featuring both a highly reactive isocyanate group and a synthetically versatile nitrile (cyano) group.[1] This unique combination makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[2] Its role as a starting material for more complex molecules allows for the introduction of specific structural motifs crucial for biological activity or material properties.[2] This guide provides a comprehensive overview of its core physical properties, chemical reactivity, safe handling protocols, and key experimental procedures, offering field-proven insights for laboratory professionals.
Section 1: Core Physicochemical Properties
This compound is typically encountered as an off-white to light yellow solid with a low melting point.[3][4] Its physical state necessitates careful handling, particularly in warmer laboratory environments. The key physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [2] |
| Molecular Formula | C₈H₄N₂O | [2][3] |
| Molecular Weight | 144.13 g/mol | [2] |
| Appearance | Off-white to slightly yellow solid (crystals, powder, or lumps) | [3][5] |
| Melting Point | 51-54 °C (lit.) | [2] |
| Boiling Point | ~262.72 °C (estimate) | [2][3] |
| Density | ~1.2851 g/cm³ (estimate) | [3] |
| Purity | Typically ≥96.0% - 97% | [5] |
| Synonyms | 3-Isocyanatobenzonitrile, m-Cyanophenyl isocyanate | [1][3] |
Solubility and Stability Profile
The stability of this compound is dominated by the reactivity of the isocyanate functional group.
-
Moisture Sensitivity: The compound is classified as moisture-sensitive.[6] The isocyanate group reacts readily with water and other protic substances (e.g., alcohols). This reaction with water leads to the formation of an unstable carbamic acid, which subsequently decomposes to an amine (3-aminobenzonitrile) and carbon dioxide gas.[7] This reactivity underscores the critical need for anhydrous storage and handling conditions.
-
Solvent Compatibility: It is soluble in common dry, aprotic organic solvents such as ethers, tetrahydrofuran (THF), and chlorinated solvents.[8][9] When preparing solutions for reactions, the choice of a dry solvent is paramount to prevent degradation of the reagent and ensure stoichiometric accuracy.
-
Thermal Stability: While it has a relatively high estimated boiling point, isocyanates can decompose upon excessive heating, producing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[6][10]
Section 2: Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles.[11]
Reactions with Nucleophiles
The primary utility of this reagent stems from its predictable reactions with nucleophilic compounds, forming stable covalent bonds.
-
Reaction with Alcohols: Forms urethane linkages.
-
Reaction with Amines: Forms urea linkages.
These reactions are fundamental in polymer chemistry for the synthesis of polyurethanes and in medicinal chemistry for constructing molecules with potential therapeutic value.[7][11]
Caption: General reaction of this compound with a nucleophile.
Section 3: Safe Handling and Storage Protocol
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe irritation and respiratory sensitization.[1][12]
Causality-Driven Handling Workflow
-
Engineering Controls (The "Why"): To mitigate inhalation risk, which can lead to respiratory irritation and sensitization, all handling must be performed in a certified chemical fume hood.[13][14] The reactivity with moisture necessitates the use of a glove box or an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
-
Personal Protective Equipment (PPE) (The "Why"): To prevent skin contact (harmful, irritant) and eye contact (causes serious irritation), appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12] For weighing solid material, a dust mask (e.g., N95) is recommended to prevent inhalation of fine particles.
-
Dispensing (The "Why"): To avoid moisture contamination and ensure accuracy, use clean, dry spatulas and glassware. If transferring from the original container, blanket the headspace with an inert gas before re-sealing tightly.
-
Waste Disposal (The "Why"): To neutralize its reactivity, isocyanate waste should not be mixed with incompatible waste streams (acids, bases, aqueous waste). It must be disposed of according to institutional and local regulations for hazardous chemical waste.
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
Proper storage is critical to maintaining the integrity of the reagent.
-
Conditions: Store in a dry, cool, and well-ventilated area.[6][12]
-
Container: Keep the container tightly closed to prevent moisture ingress.[6]
-
Incompatibilities: Store away from incompatible materials such as acids, bases, alcohols, amines, and strong oxidizing agents.[6]
Section 4: Experimental Protocols for Characterization
Verifying the identity and purity of this compound before use is a cornerstone of reproducible research.
Protocol 4.1: Preparation of a Standard Solution
-
Objective: To prepare a 0.1 M solution in anhydrous Dichloromethane (DCM) for use in a subsequent reaction.
-
Methodology:
-
Dry a 50 mL volumetric flask and a small magnetic stir bar in an oven at 120 °C for at least 4 hours and cool in a desiccator.
-
In a chemical fume hood, weigh 0.721 g (5 mmol) of this compound into the dried flask.
-
Add approximately 30 mL of anhydrous DCM (from a solvent purification system or a freshly opened bottle over molecular sieves).
-
Cap the flask with a rubber septum and stir until the solid is fully dissolved.
-
Carefully add anhydrous DCM to the 50 mL mark.
-
The solution should be used immediately or stored under an inert atmosphere for a short period. The causality here is to minimize exposure to atmospheric moisture which would degrade the isocyanate.
-
Protocol 4.2: Spectroscopic Analysis (ATR-FTIR)
-
Objective: To confirm the presence of the key functional groups (isocyanate and nitrile).
-
Methodology:
-
Place a small, representative sample of the solid material directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Interpretation: The resulting spectrum should exhibit two characteristic, strong absorption bands:
-
A sharp, intense peak around 2230-2260 cm⁻¹ , corresponding to the C≡N stretch of the nitrile group.
-
A very strong, broad peak around 2250-2275 cm⁻¹ , characteristic of the asymmetric N=C=O stretch of the isocyanate group. This is one of the most intense bands in the IR spectrum. The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of significant hydrolysis to the corresponding amine.
-
-
Section 5: Applications in Research and Drug Development
The dual functionality of this compound makes it a strategic tool for medicinal chemists and materials scientists.
-
Pharmaceutical Synthesis: The isocyanate group is a powerful tool for forming urea and urethane linkages, which are prevalent scaffolds in modern pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability.[2] The cyano group can serve as a synthetic handle for further transformations or as a key pharmacophoric element, for instance, by acting as a hydrogen bond acceptor or participating in metabolic pathways.
-
Reagent in Chemical Biology: Its defined reactivity allows it to be used as a chemical probe to selectively label proteins or other biomolecules that contain accessible nucleophilic residues like lysine (amine) or serine (hydroxyl).
Conclusion
This compound is a potent and versatile chemical reagent with significant applications in advanced synthesis. Its utility is directly linked to its physical properties: a low-melting solid with a highly electrophilic isocyanate group. This reactivity, while beneficial, also defines its primary hazards, particularly moisture sensitivity and toxicity. By understanding the causality behind its chemical behavior and adhering to rigorous handling and storage protocols, researchers can safely and effectively leverage this compound to advance their scientific objectives in drug discovery and materials innovation.
References
- 3-Cyanophenyl isocyan
- This compound - Optional[
- Phenyl isocyanate | C7H5NO | CID 7672. PubChem - NIH. [Link]
- Isocyanate | CNO- | CID 105034. PubChem - NIH. [Link]
- Isocyan
- GUIDE TO HANDLING ISOCYAN
- RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. National Institute of Disaster Management. [Link]
- Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
- The Role of Isocyanates in Modern Pharmaceuticals.
- Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]
- 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693. PubChem. [Link]
Sources
- 1. This compound - High purity | EN [georganics.sk]
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- 5. L09432.03 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Isocyanate - Wikipedia [en.wikipedia.org]
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- 13. merckmillipore.com [merckmillipore.com]
- 14. icheme.org [icheme.org]
3-Cyanophenyl isocyanate melting point
An In-Depth Technical Guide to the Melting Point of 3-Cyanophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of this compound (CAS 16413-26-6), a critical parameter for its application in research and pharmaceutical development. Moving beyond a simple statement of the value, this document delves into the physicochemical principles governing the melting transition, presents detailed, standards-compliant protocols for its accurate determination, and discusses the implications of purity on measurement. By integrating theoretical understanding with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile reagent.
Introduction: The Significance of a Well-Defined Melting Point
This compound is an aromatic isocyanate widely employed as a reagent in the synthesis of diverse molecular entities, including urea derivatives and other complex organic molecules.[1][2] Its bifunctional nature, featuring a reactive isocyanate group (-NCO) and a polar cyano group (-C≡N), makes it a valuable building block in medicinal chemistry and materials science.
The melting point of a crystalline solid is one of its most fundamental and revealing physical properties. It is not merely a number but a direct indicator of the substance's identity, purity, and the strength of its crystalline lattice. For a compound like this compound, an accurate and sharp melting point provides confidence in the material's quality, ensuring reproducibility in subsequent synthetic transformations where stoichiometry and reaction kinetics are paramount. Conversely, a depressed and broad melting range is a clear indicator of impurities, which could arise from the synthetic route (e.g., residual starting materials like 3-aminobenzonitrile or solvents) or degradation.[3][4]
This guide will, therefore, explore the melting point of this compound from a multi-faceted perspective, providing both the "what" and the "why" for the drug development professional.
Physicochemical Properties and Melting Point Data
The melting point of a compound is dictated by the energy required to overcome the intermolecular forces holding the molecules in a fixed, ordered crystalline lattice.[5] In the case of this compound, several forces are at play:
-
Dipole-Dipole Interactions: Both the cyano (-C≡N) and isocyanate (-N=C=O) groups are highly polar. The resulting molecular dipole moment leads to strong, directional dipole-dipole interactions within the crystal lattice, which are significant contributors to the melting point.[4]
-
London Dispersion Forces: These non-polar forces, arising from transient fluctuations in electron density, are present between the aromatic rings. The ability of the planar benzene rings to stack contributes to these van der Waals interactions.[6]
-
Molecular Symmetry: The substitution pattern on the benzene ring affects how efficiently molecules can pack into a crystal lattice. While this compound is less symmetrical than its para-substituted counterpart (4-cyanophenyl isocyanate), its shape still allows for effective crystal packing. As a general rule, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.[7]
The accepted melting point for this compound is consistently reported in a narrow range, characteristic of a pure compound.
Table 1: Reported Melting Point of this compound
| Melting Point Range (°C) | Source(s) | Purity |
| 51-54 | ChemicalBook, ECHEMI, Sigma-Aldrich[2][8][9] | 97% |
| 49-54 | Thermo Fisher Scientific | ≥96.0% (GC) |
The Principle of Melting Point Depression: A Self-Validating Purity Test
The data in Table 1 is valid only for pure this compound. The presence of even minor impurities will cause a melting point depression and a broadening of the melting range . This phenomenon is a cornerstone of purity assessment.[3]
Causality: Impurities disrupt the uniform crystal lattice of the pure compound. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the lattice and transition to the liquid state.[4] Thermodynamically, the impurity increases the entropy of the liquid phase, which, according to the Gibbs free energy equation (ΔG = ΔH - TΔS), leads to a lower melting temperature (T).[10]
This principle forms the basis of a self-validating system for identity and purity confirmation known as mixed melting point analysis .
Workflow for Identity Confirmation via Mixed Melting Point
Caption: Workflow for Mixed Melting Point Analysis.
Authoritative Protocols for Melting Point Determination
Accurate and reproducible melting point determination requires adherence to standardized protocols. The two most widely recognized standards are provided by the United States Pharmacopeia (USP) and ASTM International.
Protocol 1: Capillary Method (Based on USP <741> and ASTM E324)
This method is the gold standard for regulatory and quality control purposes. It relies on visual observation of the phase transition within a glass capillary tube.[8][11]
Expertise & Trustworthiness: The validity of this method hinges on three pillars: proper sample preparation, controlled heating rate, and calibrated instrumentation. The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing a true reading.[12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals on a watch glass with a spatula.
-
Tap the open end of a capillary tube (typically 0.8-1.2 mm inner diameter) into the powder.[13]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.
-
The packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[13]
-
-
Instrument Setup & Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (approx. 51-54°C), rapidly heat the block to about 45°C.
-
Crucial Step: Once at 45°C, reduce the heating rate to 1-2°C per minute.[14] This slow ramp rate is essential for accuracy.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is visible (T_initial).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T_final).[12]
-
The reported melting point is the range from T_initial to T_final. For a pure sample, this range should be narrow (≤ 2°C).
-
-
System Validation:
-
The accuracy of the apparatus must be regularly verified using certified melting point reference standards (e.g., from USP).[15]
-
Calibration should be performed using standards that bracket the expected melting point of the sample under test.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC offers a more quantitative and automated approach, measuring the heat flow into the sample as a function of temperature. The melting of a crystalline solid is an endothermic event, which appears as a peak on the DSC thermogram.
Expertise & Trustworthiness: DSC provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This value is proportional to the sample's crystallinity. The method's accuracy depends on precise calibration of both temperature and enthalpy using certified standards (e.g., indium).
Step-by-Step Methodology:
-
Sample Preparation:
-
Using an analytical balance, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The small sample size minimizes thermal gradients.
-
Prepare an identical, empty sealed pan to serve as the reference.
-
-
Instrument Setup & Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[10]
-
Equilibrate the cell at a starting temperature, for example, 25°C.
-
Program a heating ramp at a controlled rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 80°C).[16]
-
The instrument will record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting event.
-
The onset temperature of the peak, determined by the intersection of the baseline and the tangent of the peak's leading edge, is typically reported as the melting point for pure small organic molecules.[13]
-
The area under the peak is integrated by the software to calculate the enthalpy of fusion (in J/g).
-
Diagram: Idealized DSC Thermogram for Melting Transition
Caption: Idealized DSC curve showing the endothermic melting peak.
Conclusion: A Critical Parameter for Quality and Reproducibility
The melting point of this compound, with a literature value in the range of 51-54°C, is a fundamental property that serves as a reliable indicator of both identity and purity. Accurate determination, whether by the traditional capillary method compliant with USP and ASTM standards or by the quantitative DSC technique, is essential for ensuring the quality of this key synthetic intermediate. By understanding the physicochemical principles that dictate the melting behavior and by employing rigorous, validated experimental protocols, researchers and drug development professionals can use this parameter to guarantee the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- ASTM E324, "Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals," ASTM International, West Conshohocken, PA. URL: https://www.astm.org/e0324-23.html[8]
- ACL-LIFE, "Mixed Melting Point Analysis.
- ChemicalBook, "this compound CAS 16413-26-6." URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5418752.htm[1]
- Chemistry LibreTexts, "Substituent Effects in Substituted Aromatic Rings." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- Chemistry LibreTexts, "Melting Point Theory." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1C%3A_Melting_Point_Theory[10]
- Dhami, J. K., et al. "Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, phenyl isocyanates, and phenyl azides." CrystEngComm, 2019, 21, 437-446. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ce/c8ce01951a[3]
- United States Pharmacopeia, General Chapter <741>, "Melting Range or Temperature." URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp31/general_chapters/c741.pdf[15]
- Stanford Research Systems, "Determination of Melting Points According to Pharmacopeia." URL: https://www.thinksrs.
- USP-NF, "<741> Melting Range or Temperature Abstract." URL: https://www.uspnf.
- YouTube, "Melting point testing as per USP 741." URL: https://www.youtube.
- Master Organic Chemistry, "How Does Mixed Melting Point Work?" URL: https://www.masterorganicchemistry.com/2017/09/21/mixed-melting-point-analysis/
- RSC Publishing, "Intra- and intermolecular interactions in mesogenic cyano compounds." URL: https://pubs.rsc.org/en/content/articlelanding/1999/cp/a904257e
- Georganics, "this compound - High purity." URL: https://www.georganics.
- Biocyclopedia, "Mixed melting point determination." URL: https://www.biocyclopedia.
- Quora, "How come benzene has a higher melting point and lower boiling point while toluene has a lower melting point and a higher boiling point?" URL: https://www.quora.com/How-come-benzene-has-a-higher-melting-point-and-lower-boiling-point-while-toluene-has-a-lower-melting-point-and-a-higher-boiling-point[7]
- S4Science, "A Beginner's Guide to Differential Scanning Calorimetry DSC." URL: https://s4science.co/a-beginners-guide-to-differential-scanning-calorimetry-dsc/[13]
- Chemistry Stack Exchange, "Melting and boiling points of benzene and fluorobenzene." URL: https://chemistry.stackexchange.com/questions/22379/melting-and-boiling-points-of-benzene-and-fluorobenzene[6]
- Sigma-Aldrich, "this compound 97%." URL: https://www.sigmaaldrich.com/US/en/product/aldrich/439991[2]
- ResearchGate, "How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?" URL: https://www.researchgate.
- Organic Syntheses, "Synthesis of Amino Acid Ester Isocyanates." URL: http://www.orgsyn.org/demo.aspx?prep=v78p0220[15]
- Google Patents, "Process for the preparation of 3-aminobenzonitrile replace." URL: https://patents.google.
- ResearchGate, "DSC Studies on Organic Melting Temperature Standards." URL: https://www.researchgate.
- Lumen Learning, "Substituent Effects | Organic Chemistry II." URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/14-3-substituent-effects/[2]
- Open Oregon Educational Resources, "Intermolecular Forces – Introductory Organic Chemistry." URL: https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/intermolecular-forces/
- Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/
- Master Organic Chemistry, "The Four Intermolecular Forces and How They Affect Boiling Points." URL: https://www.masterorganicchemistry.com/2010/10/01/the-four-intermolecular-forces-and-how-they-affect-boiling-points/
- Google Patents, "Process for the synthesis of isocyanates and of isocyanate derivatives." URL: https://patents.google.
- ResearchGate, "On the relations between aromaticity and substituent effect." URL: https://www.researchgate.
- Chemistry LibreTexts, "Intermolecular Forces." URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/11%3A_Liquids_Solids_and_Intermolecular_Forces/11.02%3A_Intermolecular_Forces
- Chemistry LibreTexts, "Step-by-Step Procedures for Melting Point Determination." URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
- Google Patents, "Process for the preparation of substituted 3-aminobenzonitriles." URL: https://patents.google.
- ECHEMI, "this compound Formula." URL: https://www.echemi.com/products/16413-26-6.html[9]
- Saskoer.ca, "Effects of Intermolecular Forces – Introduction to Organic Chemistry." URL: https://saskoer.ca/introduction-to-organic-chemistry/chapter/effects-of-intermolecular-forces/[5]
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- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Cyanophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Cyanophenyl Isocyanate
This compound is an aromatic isocyanate featuring a nitrile group at the meta position of the phenyl ring. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The highly reactive isocyanate group (–N=C=O) readily participates in addition reactions with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and amines, respectively. The presence of the cyano group (–C≡N) offers a site for further chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, detailing both classical and modern approaches, with a focus on their underlying mechanisms, experimental protocols, and comparative advantages.
I. Phosgenation of 3-Aminobenzonitrile
The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is the most traditional and industrially practiced method for the synthesis of isocyanates.[1] This approach, while highly efficient, requires stringent safety precautions due to the extreme toxicity of phosgene.[1] A safer laboratory-scale alternative is the use of triphosgene, a solid phosgene equivalent that is easier to handle.[2][3]
Reaction Mechanism
The phosgenation of 3-aminobenzonitrile proceeds through a two-step mechanism. Initially, the amine attacks the carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene) to form a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride upon heating yields the desired isocyanate.
Caption: Phosgenation of 3-aminobenzonitrile.
Experimental Protocol (using Triphosgene)
Materials:
-
3-Aminobenzonitrile
-
Triphosgene
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl), dissolve triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere.
-
In a separate flask, prepare a solution of 3-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.
-
Add the 3-aminobenzonitrile solution dropwise to the stirred triphosgene solution at 0 °C.[4]
-
After the addition is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO stretch around 2250-2275 cm⁻¹).
-
Cool the reaction mixture to room temperature and filter to remove triethylammonium hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
II. Curtius Rearrangement of 3-Cyanobenzoyl Azide
The Curtius rearrangement is a versatile and phosgene-free method for the synthesis of isocyanates from carboxylic acids.[5][6] The reaction proceeds through a thermally or photochemically induced rearrangement of an acyl azide intermediate.[7]
Reaction Mechanism
The synthesis begins with the conversion of 3-cyanobenzoic acid to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form 3-cyanobenzoyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas and forming this compound.[5] The migration of the aryl group occurs with retention of configuration.
Caption: Curtius rearrangement workflow.
Experimental Protocol
Part A: Synthesis of 3-Cyanobenzoyl Azide Materials:
-
3-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene or acetone
-
Inert atmosphere
Procedure:
-
In a flame-dried flask, reflux a mixture of 3-cyanobenzoic acid (1.0 equivalent) and thionyl chloride (2-3 equivalents) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude 3-cyanobenzoyl chloride.
-
Dissolve the crude 3-cyanobenzoyl chloride in anhydrous acetone.
-
In a separate flask, dissolve sodium azide (1.1-1.5 equivalents) in a minimal amount of water and add it to the acetone solution at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield 3-cyanobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Part B: Curtius Rearrangement to this compound Procedure:
-
Dissolve the crude 3-cyanobenzoyl azide in an inert, high-boiling solvent such as anhydrous toluene.
-
Heat the solution to reflux (around 80-110 °C) and maintain the temperature until the evolution of nitrogen gas ceases (typically 1-3 hours).[8] The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solution of this compound can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude isocyanate, which can then be purified by vacuum distillation.
III. Hofmann Rearrangement of 3-Cyanobenzamide
The Hofmann rearrangement provides a pathway to isocyanates from primary amides using a halogen, a strong base, and heat.[9] This method results in a product with one less carbon atom than the starting amide.
Reaction Mechanism
The reaction begins with the deprotonation of 3-cyanobenzamide by a strong base, followed by halogenation on the nitrogen to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen and the expulsion of the halide ion, to form the isocyanate.
Caption: Hofmann rearrangement of 3-cyanobenzamide.
Experimental Protocol
Materials:
-
3-Cyanobenzamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution in situ.
-
Add 3-cyanobenzamide to the hypobromite solution and stir at low temperature for a short period.
-
Gradually heat the reaction mixture to 50-80 °C and maintain this temperature for approximately 1 hour.
-
The formation of the isocyanate can be observed. For isolation, the reaction mixture can be cooled and the product extracted with an inert organic solvent.
-
The organic extracts are then dried and the solvent is evaporated to give crude this compound, which can be purified by vacuum distillation.
IV. Lossen Rearrangement of 3-Cyanobenzohydroxamic Acid Derivatives
The Lossen rearrangement is another method to convert a carboxylic acid derivative, in this case, a hydroxamic acid, into an isocyanate.[10] The reaction typically requires the activation of the hydroxamic acid by O-acylation.
Reaction Mechanism
3-Cyanobenzoic acid is first converted to 3-cyanobenzohydroxamic acid. The hydroxamic acid is then O-acylated to create a better leaving group. Treatment with a base deprotonates the nitrogen, initiating a rearrangement where the 3-cyanophenyl group migrates to the nitrogen, and the O-acyl group is eliminated, yielding the isocyanate.
Caption: Lossen rearrangement of a 3-cyanobenzohydroxamic acid derivative.
Experimental Protocol
Part A: Synthesis of 3-Cyanobenzohydroxamic Acid Materials:
-
3-Cyanobenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other base
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at low temperature.
-
Slowly add a solution of 3-cyanobenzoyl chloride in a suitable organic solvent (e.g., THF or diethyl ether) to the hydroxylamine solution with vigorous stirring, while maintaining a low temperature and basic pH.
-
After the addition is complete, stir the reaction mixture for a few hours at room temperature.
-
Acidify the solution to precipitate the 3-cyanobenzohydroxamic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Part B: Lossen Rearrangement Procedure:
-
Suspend the 3-cyanobenzohydroxamic acid in a suitable solvent (e.g., THF, dioxane).
-
Add an acylating agent, such as acetic anhydride or benzoyl chloride, along with a base like pyridine, and stir to form the O-acyl derivative.
-
Gently heat the reaction mixture. The rearrangement to this compound will occur.
-
The progress of the reaction can be monitored by the disappearance of the starting material and the characteristic IR absorption of the isocyanate.
-
After the reaction is complete, the isocyanate can be isolated by removing the solvent and purifying the residue by vacuum distillation.
V. Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Phosgenation | 3-Aminobenzonitrile | Phosgene or Triphosgene | High yield, well-established, scalable | Use of highly toxic phosgene, corrosive HCl byproduct |
| Curtius Rearrangement | 3-Cyanobenzoic Acid | Sodium azide, SOCl₂ | Phosgene-free, mild conditions, good functional group tolerance | Use of potentially explosive azides, multi-step process |
| Hofmann Rearrangement | 3-Cyanobenzamide | Bromine, NaOH | One-pot reaction, readily available starting materials | Use of corrosive and toxic bromine, strong basic conditions may not be suitable for all substrates |
| Lossen Rearrangement | 3-Cyanobenzoic Acid | Hydroxylamine, acylating agent, base | Phosgene-free, mild conditions | Multi-step synthesis, preparation of hydroxamic acid can be challenging |
VI. Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Isocyanates : Aromatic isocyanates are potent respiratory and skin sensitizers. Inhalation can lead to occupational asthma. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Phosgene and Triphosgene : Phosgene is an extremely toxic gas.[1] Triphosgene, while a solid, releases phosgene upon heating or in the presence of nucleophiles.[2] These reagents must be handled with extreme caution in a certified fume hood with appropriate scrubbing systems for the exhaust. Specialized training is required for handling phosgene.
-
Azides : Sodium azide and acyl azides are toxic and potentially explosive, especially when heated or in the presence of heavy metals.[8] Reactions involving azides should be conducted behind a blast shield.
-
Bromine : Bromine is a corrosive and highly toxic liquid. It should be handled in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound can be accomplished through several distinct methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials and reagents, and the safety infrastructure of the laboratory. While phosgenation remains a dominant industrial method, the Curtius, Hofmann, and Lossen rearrangements offer valuable phosgene-free alternatives for laboratory-scale synthesis, providing access to this important chemical intermediate for research and development in the pharmaceutical and agrochemical industries.
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An In-Depth Technical Guide to the Starting Materials for 3-Cyanophenyl Isocyanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Cyanophenyl Isocyanate
This compound is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, featuring a highly reactive isocyanate group and a versatile cyano moiety, allows for its incorporation into a diverse array of molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators, as well as specialized polymers.[1][2][3] A comprehensive understanding of its synthetic origins is therefore crucial for researchers engaged in the design and development of novel chemical entities. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various synthetic strategies.
Part 1: The Principal Synthetic Pathway: Phosgenation of 3-Aminobenzonitrile
The most established and direct method for the industrial and laboratory-scale synthesis of this compound is the phosgenation of 3-aminobenzonitrile.[4] This reaction is a specific example of the general synthesis of isocyanates from primary amines, a cornerstone of industrial organic chemistry.[5][6]
Causality of Experimental Choices
The selection of 3-aminobenzonitrile as the starting material is predicated on its commercial availability and the direct conversion of its amino group to the desired isocyanate functionality. Phosgene (COCl₂), or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), serves as the carbonyl source.[7][8] The reaction is typically conducted in an inert solvent, such as dichloromethane (DCM) or toluene, to prevent side reactions with the highly reactive phosgene and the product isocyanate.[7] A non-nucleophilic base, like triethylamine (Et₃N), is often employed to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[7]
Experimental Protocol: Synthesis of this compound via Phosgenation
Materials:
-
3-Aminobenzonitrile
-
Triphosgene[8]
-
Dichloromethane (DCM), anhydrous[7]
-
Triethylamine (Et₃N), anhydrous[7]
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. The flask is charged with a solution of triphosgene in anhydrous DCM.
-
Addition of Amine: A solution of 3-aminobenzonitrile in anhydrous DCM is added dropwise to the stirred triphosgene solution at a controlled temperature, typically 0 °C to -35 °C, to manage the exothermic reaction.[7]
-
Base Addition: After the addition of the amine is complete, a solution of anhydrous triethylamine in DCM is added dropwise to the reaction mixture, maintaining the low temperature.[7]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The solvent is then removed under reduced pressure. The crude this compound can be purified by vacuum distillation or sublimation.
Workflow Diagram: Phosgenation of 3-Aminobenzonitrile
Caption: Workflow for the synthesis of this compound.
Part 2: Phosgene-Free Synthetic Alternatives
The high toxicity of phosgene has prompted the development of alternative, safer methods for the synthesis of isocyanates.[5][9][10] These routes often involve rearrangement reactions that proceed through an isocyanate intermediate.
The Curtius Rearrangement: From 3-Cyanobenzoic Acid
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[11][12][13] This method offers a versatile phosgene-free route starting from a carboxylic acid.[14]
Starting Material: 3-Cyanobenzoic acid.[1][3]
Mechanism Insight: The reaction proceeds by first converting the carboxylic acid to an acyl chloride or other activated species, which then reacts with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form the acyl azide.[12] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the isocyanate with retention of configuration.[11]
Experimental Protocol (General):
-
Activation of Carboxylic Acid: 3-Cyanobenzoic acid is converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Formation of Acyl Azide: The acyl chloride is reacted with sodium azide or diphenylphosphoryl azide (DPPA) in an appropriate solvent to form 3-cyanobenzoyl azide.[12]
-
Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene) until the evolution of nitrogen gas ceases, indicating the formation of this compound.[11][15]
-
Isolation: The solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by distillation.
Workflow Diagram: Curtius Rearrangementdot
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An In-Depth Technical Guide to 3-Cyanophenyl Isocyanate: A Versatile Reagent in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of 3-cyanophenyl isocyanate, a versatile bifunctional reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, reactivity profile, and diverse applications, with a focus on providing practical insights and methodologies for its effective use in the laboratory.
The Molecular Blueprint of this compound
This compound is an aromatic organic compound featuring two key functional groups: a highly electrophilic isocyanate (–N=C=O) group and a polar nitrile (–C≡N) group, positioned in a meta-substitution pattern on a benzene ring. This unique arrangement of functional groups underpins its utility in a range of chemical and biological applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling and application.
| Property | Value | References |
| CAS Number | 16413-26-6 | |
| Molecular Formula | C₈H₄N₂O | |
| Molecular Weight | 144.13 g/mol | |
| Appearance | White to cream to yellow crystalline solid | [1] |
| Melting Point | 51-54 °C | |
| Boiling Point | 262.72°C (rough estimate) | [2] |
| Solubility | Soluble in many organic solvents such as acetone. | [3][4] |
Molecular Structure Diagram:
Caption: Chemical structure of this compound.
The Dual Reactivity Profile: A Chemist's Perspective
The utility of this compound stems from the distinct yet complementary reactivity of its two functional groups.
The Electrophilic Isocyanate Group: A Gateway to Covalent Modification
The isocyanate group is a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity is the cornerstone of its application in forming stable covalent bonds. In a biological context, the primary targets for isocyanates are the nucleophilic side chains of amino acids.
General Reaction Scheme:
Caption: General reaction of this compound with a nucleophile.
-
Reaction with Amines (e.g., Lysine side chain): Primary and secondary amines react rapidly with isocyanates to form stable urea linkages. This is a common strategy for labeling proteins at solvent-exposed lysine residues.[5]
-
Reaction with Alcohols (e.g., Serine, Threonine, Tyrosine side chains): Alcohols react to form carbamate esters. While generally less reactive than amines, this reaction can be exploited for targeted modification.
-
Reaction with Thiols (e.g., Cysteine side chain): Thiols react to yield thiocarbamate adducts. The high nucleophilicity of the cysteine thiol makes it a prime target for covalent modification by isocyanates.
The reactivity of the isocyanate group makes this compound a valuable tool for:
-
Covalent Labeling of Proteins: For proteomics applications, such as activity-based protein profiling (ABPP), where it can be used to tag active enzymes.[6][7][8][9]
-
Covalent Inhibition: As a "warhead" in the design of targeted covalent inhibitors, where it forms an irreversible bond with a key nucleophilic residue in the active site of an enzyme.
-
Synthesis of Bioconjugates: For linking small molecules, such as fluorophores or affinity tags, to proteins or other biomolecules.
The Nitrile Group: A Modulator of Physicochemical Properties and a Covalent Warhead
The nitrile group, while less reactive than the isocyanate, plays a crucial role in modulating the overall properties of the molecule and its derivatives.
-
Polarity and Solubility: The polar nature of the nitrile group can influence the solubility and pharmacokinetic properties of molecules into which it is incorporated.
-
Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, participating in interactions with biological targets.
-
Covalent Reactivity: Under certain enzymatic conditions, the nitrile group itself can act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine to form a covalent adduct. This has been a successful strategy in the development of covalent inhibitors.
Applications in Drug Discovery and Chemical Biology
The unique bifunctionality of this compound has led to its application in several areas of drug discovery and chemical biology.
Synthesis of Diaryl Urea Derivatives as Kinase Inhibitors
A prominent application of this compound is in the synthesis of diaryl urea derivatives, a scaffold found in numerous kinase inhibitors, including the anticancer drug Sorafenib.[3] The general synthesis involves the reaction of an aromatic amine with an aryl isocyanate.
Illustrative Synthetic Workflow:
Caption: Workflow for the synthesis of diaryl urea derivatives.
Experimental Protocol: General Synthesis of a Diaryl Urea Derivative [3]
-
Dissolution: Dissolve the desired aryl amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, THF, or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isocyanate: To the stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. To control the reaction exotherm, the temperature should be kept below 40°C.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.[3]
-
Product Isolation: Upon completion, the diaryl urea product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[3][10]
Covalent Labeling of Proteins for Proteomic Analysis
The reactivity of the isocyanate group towards nucleophilic amino acid residues can be harnessed for covalently labeling proteins. This is particularly useful in chemical proteomics for identifying the targets of bioactive small molecules.
Experimental Protocol: Covalent Labeling of a Purified Protein
This protocol is a general guideline and requires optimization for specific proteins.
-
Protein Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of primary amine-containing buffers (e.g., Tris) should be avoided as they will compete for reaction with the isocyanate.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Labeling Reaction: Add a molar excess of the this compound solution to the protein solution with gentle mixing. The optimal molar excess and reaction time will need to be determined empirically but a starting point could be a 10-fold molar excess for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any unreacted isocyanate.
-
Removal of Excess Reagent: Remove the excess, unreacted this compound and quenching agent by methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Analysis of Labeling: Confirm the covalent modification of the protein using mass spectrometry (LC-MS/MS).[11][12][13] Analysis of the intact protein mass will show an increase corresponding to the mass of the isocyanate. Tryptic digestion followed by LC-MS/MS analysis can identify the specific amino acid residues that have been modified.
Safety and Handling: A Non-Negotiable Priority
Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution in a well-ventilated chemical fume hood.[14]
Hazard Summary:
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[14] |
| H315 | Causes skin irritation.[14] |
| H319 | Causes serious eye irritation.[14] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14] |
| H335 | May cause respiratory irritation.[14] |
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is essential to prevent skin contact.
-
Respiratory Protection: For operations with a higher risk of aerosol generation, a respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Spill Response:
In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a designated hazardous waste container. Do not use combustible materials like sawdust.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for researchers in medicinal chemistry and chemical biology. Its dual functionality allows for the creation of diverse molecular architectures and the covalent modification of biological targets. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in the laboratory. As the fields of covalent drug design and chemical proteomics continue to evolve, it is anticipated that the strategic application of reagents like this compound will play an increasingly important role in the development of novel therapeutics and the elucidation of complex biological processes.
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Technical Guide: Spectroscopic Characterization of 3-Cyanophenyl Isocyanate
Executive Summary
This technical guide provides an in-depth analysis of the spectral data for 3-Cyanophenyl Isocyanate (CAS 16413-26-6), a key bifunctional reagent in organic synthesis and drug development. We will dissect the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra, offering a detailed interpretation grounded in fundamental spectroscopic principles. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to verify the structure and purity of this molecule. We will explore the causality behind the observed spectral features, provide validated experimental protocols, and present the data in a clear, accessible format.
Physicochemical Properties and Molecular Structure
This compound is a solid at room temperature, typically appearing as an off-white or light yellow crystalline powder.[1][2][3] Its bifunctional nature, possessing both a reactive isocyanate group and a synthetically versatile cyano group, makes it a valuable building block.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O | [1][4] |
| Molecular Weight | 144.13 g/mol | [1][4] |
| CAS Number | 16413-26-6 | [2][4] |
| Melting Point | 51-54 °C | [2][4] |
| Form | Solid / Low Melting Solid | [2][4] |
To facilitate a detailed discussion of the NMR spectra, the following atom numbering scheme will be used for the this compound structure.
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a primary technique for identifying functional groups.[5] For this compound, the IR spectrum is dominated by two highly characteristic and intense absorption bands in the triple bond region.
2.1. Key Vibrational Modes
The diagnostic power of IR lies in its ability to pinpoint specific functional groups, which have characteristic vibrational frequencies.[6]
-
Isocyanate (–N=C=O) Asymmetric Stretch: This is one of the most intense and recognizable absorptions in IR spectroscopy. It appears as a strong, broad band typically in the range of 2250–2275 cm⁻¹.[7] The intensity arises from the large change in dipole moment during the asymmetric stretching vibration of the cumulative double bonds. The band for isocyanates is often broader than that of nitriles.[8]
-
Nitrile (–C≡N) Stretch: The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp, medium-to-strong intensity peak in the 2222–2260 cm⁻¹ region.[7][9]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the benzene ring typically appear as a series of absorptions in the 1400-1600 cm⁻¹ region.[10]
-
Aromatic C–H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[10]
2.2. Interpreted IR Data
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2270 | Isocyanate (–N=C=O) | Asymmetric Stretch | Strong, Broad |
| ~2230 | Nitrile (–C≡N) | Stretch | Medium-Strong, Sharp |
| 3030 - 3100 | Aromatic C–H | Stretch | Medium to Weak |
| 1500 - 1600 | Aromatic C=C | In-ring Stretch | Medium |
| 900 - 675 | Aromatic C–H | Out-of-plane Bend | Strong |
Expert Insight: The proximity and potential overlap of the isocyanate and nitrile stretching bands is the most critical feature in the IR spectrum. While distinct peaks may be resolved, it is also possible to observe a single, very broad, and intense absorption in the 2230-2280 cm⁻¹ region. High-resolution instrumentation is key to differentiating these two functional groups. The presence of this strong absorption is a definitive indicator of the compound's core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] The substitution pattern on the aromatic ring and the electronic nature of the substituents are the primary determinants of the observed chemical shifts and coupling patterns.
3.1. ¹H NMR Spectroscopy
In ¹H NMR, the chemical environment of each proton determines its resonance frequency. The aromatic region (typically 6.5-8.0 ppm) is of primary interest for this molecule.[10] Both the isocyanate (–NCO) and cyano (–CN) groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.34 ppm).
-
Causality of Chemical Shifts: The electron-withdrawing nature of the substituents reduces the electron density around the aromatic protons. This deshielding effect, combined with the ring's own magnetic anisotropy (ring current), pushes the signals downfield.[10] Protons that are ortho and para to strongly deactivating groups experience the most significant downfield shift.[11]
Predicted ¹H NMR Spectral Data
| Proton (see diagram) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |
| H2 | Singlet (s) or Triplet (t) | 7.7 - 7.9 | Ortho to both -NCO and -CN groups, expected to be the most deshielded. Appears as a singlet or a finely split triplet. |
| H4 | Doublet (d) | 7.6 - 7.8 | Ortho to the -CN group and meta to the -NCO group. Significant deshielding. |
| H6 | Doublet (d) | 7.5 - 7.7 | Ortho to the -NCO group and meta to the -CN group. Significant deshielding. |
| H5 | Triplet (t) | 7.4 - 7.6 | Meta to both substituents. Least deshielded of the aromatic protons. |
3.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy elucidates the carbon skeleton of the molecule.
-
Causality of Chemical Shifts: The nitrile carbon has a characteristic chemical shift between 115-120 ppm.[9] The carbon of the isocyanate group is also distinctive. Aromatic carbons typically resonate in the 120-150 ppm range.[10] The carbons directly attached to the electron-withdrawing substituents (C1 and C3) will be deshielded, but their signals may be of lower intensity (quaternary carbons).
Predicted ¹³C NMR Spectral Data
| Carbon (see diagram) | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (in NCO) | 125 - 135 | Carbonyl-like carbon of the isocyanate group. |
| Aromatic C1, C3 | 130 - 140 | Quaternary carbons attached to substituents; deshielded. |
| Aromatic C2, C4, C5, C6 | 120 - 135 | Aromatic CH carbons, deshielded by substituents. |
| C≡N (C8) | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[9] |
Experimental Protocols & Workflow
To ensure data integrity, standardized and validated protocols must be followed. The reactive and moisture-sensitive nature of the isocyanate group requires careful sample handling.[12]
4.1. General Sample Handling
-
Precaution: this compound is moisture-sensitive.[2] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
Storage: Store the compound in a tightly sealed container in a desiccator or under an inert atmosphere at the recommended temperature.
4.2. Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is an ideal technique for solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[8]
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
4.3. Protocol for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and does not have signals that overlap with analyte peaks. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred if the compound is soluble, as its residual peak is easily identified.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
4.4. Integrated Spectroscopic Workflow
The following workflow ensures a comprehensive and self-validating characterization process.
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- 7. instanano.com [instanano.com]
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- 12. Quality Control of Isocyanates | Metrohm [metrohm.com]
Solubility of 3-Cyanophenyl Isocyanate in Organic Solvents: A Technical Guide to Experimental Determination and Handling
An In-depth Technical Guide for Researchers
Abstract
3-Cyanophenyl isocyanate is a pivotal reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for reaction design, process scale-up, and formulation. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Rather than a simple data repository, this document provides a first-principles approach for the modern researcher. It outlines the critical interplay between the compound's inherent reactivity and solvent selection, presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in non-reactive organic solvents, and details the necessary safety protocols for handling this hazardous compound.
Introduction: The Significance and Challenge of this compound
This compound (CAS 16413-26-6) is an aromatic isocyanate featuring two highly reactive functional groups: the isocyanate (-N=C=O) and the nitrile (-C≡N).[1][2] This dual functionality makes it a versatile building block in medicinal chemistry and material science, serving as a starting reagent for various complex molecules.[1] However, the very feature that makes it synthetically valuable—the highly electrophilic isocyanate group—also presents significant challenges for its characterization and use.
The isocyanate moiety is exceptionally susceptible to reaction with nucleophiles, including water, alcohols, and amines.[3][4] This reactivity profile dictates that any study of its physical solubility must be conducted in carefully selected aprotic solvents to prevent chemical transformation of the solute. The current literature and chemical databases provide basic physicochemical properties but lack systematic data on its solubility across a range of common organic solvents.[1] This guide provides the theoretical grounding and a validated experimental framework to empower researchers to generate this critical data reliably and safely.
Physicochemical Profile and Inherent Reactivity
A foundational understanding of this compound's properties is essential for predicting its solubility and ensuring safe handling.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [1] |
| Molecular Formula | C₈H₄N₂O | [2] |
| Molecular Weight | 144.13 g/mol | |
| Appearance | Off-white to slightly yellow low melting solid | [2] |
| Melting Point | 51-54 °C | [1] |
| Structure | O=C=Nc₁cccc(c₁)C#N |
The dominant chemical feature is the isocyanate group. As an electrophile, it readily undergoes addition reactions with nucleophilic compounds. This has profound implications for solvent selection:
-
Protic Solvents (Alcohols, Water, Primary/Secondary Amines): These solvents will react to form urethanes, ureas, or other derivatives, making them unsuitable for determining the compound's intrinsic solubility.[3] The reaction with water is particularly noteworthy as it produces an unstable carbamic acid that decomposes to an amine and carbon dioxide, with the resulting amine being available to react with another isocyanate molecule to form a urea.[4]
-
Aprotic Solvents (Ethers, Ketones, Esters, Hydrocarbons, Halogenated Solvents): These are the solvents of choice for solubility determination as they lack acidic protons and are generally non-reactive towards the isocyanate group under ambient conditions.
Theoretical Principles of Solubility & Solvent Selection
The principle of "like dissolves like" provides a predictive framework for solubility. This compound is a polar molecule due to the presence of the electronegative oxygen and nitrogen atoms in the isocyanate group and the polar nitrile group. Therefore, it is expected to exhibit greater solubility in polar aprotic solvents compared to nonpolar hydrocarbon solvents.
Recommended Solvent Classes for Screening:
-
Polar Aprotic Solvents:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Nitriles: Acetonitrile
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) (Caution: Trace water or amine impurities can be an issue).
-
-
Nonpolar Aprotic Solents:
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Aliphatic Hydrocarbons: Heptane, Cyclohexane (Lower solubility expected)
-
-
Halogenated Solvents:
-
Dichloromethane (DCM), Chloroform
-
Crucially, all solvents must be anhydrous. The presence of even trace amounts of water can lead to the degradation of the isocyanate, altering the true solubility measurement.[5] Standard laboratory procedures for drying solvents, such as distillation over a suitable drying agent or passing through an activated alumina column, are mandatory.
A Validated Experimental Protocol for Solubility Determination
This section details a robust, self-validating protocol for determining the solubility of this compound. The workflow combines a gravimetric method for initial estimation with a precise titrimetric method for quantification.
Critical Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[6] Crucially, it is a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[6]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Use a properly fitted respirator if there is any risk of aerosol generation.[7]
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with local, regional, and national regulations for hazardous chemical waste.[7]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology: Isothermal Gravimetric Analysis
This method provides a reliable estimate of solubility at a given temperature.
-
Preparation of Saturated Solution:
-
To a 20 mL glass vial equipped with a magnetic stir bar, add approximately 10 mL of the selected anhydrous organic solvent.
-
Add an excess of this compound (e.g., 2-3 grams) to the solvent. The presence of undissolved solid is essential.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
After 24 hours, stop stirring and allow the excess solid to settle for at least 2 hours, keeping the vial in the temperature-controlled bath.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. Use a filter tip to avoid transferring any solid particles.
-
-
Analysis:
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Remove the solvent under a stream of dry nitrogen or using a rotary evaporator. Ensure the temperature is kept low to avoid degradation of the solute.
-
Place the vial containing the solid residue in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
Calculate the solubility (S) in g/L using the formula: S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
Step-by-Step Methodology: Quantitative Back-Titration
This method, adapted from standard procedures for determining isocyanate content, provides a highly accurate measurement.[5][8][9] The principle involves reacting the isocyanate with a known excess of di-n-butylamine, then titrating the unreacted amine with a standardized acid.[8]
-
Reagents:
-
Di-n-butylamine solution: ~0.5 M in anhydrous toluene.
-
Hydrochloric acid: Standardized 0.5 M solution in isopropanol.
-
Solvent: Isopropanol.
-
-
Blank Determination:
-
Accurately pipette 20.00 mL of the di-n-butylamine solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of isopropanol.
-
Titrate with the standardized 0.5 M HCl solution to the potentiometric endpoint. Record the volume of titrant used (V_blank).
-
-
Sample Analysis:
-
Take a precise aliquot (e.g., 2.00 mL) of the clear supernatant from the equilibrated saturated solution (prepared in step 4.3.1).
-
Add the aliquot to a 250 mL Erlenmeyer flask containing exactly 20.00 mL of the di-n-butylamine solution.
-
Stopper the flask, swirl, and allow it to react for 15 minutes at room temperature.[5]
-
Add 50 mL of isopropanol.
-
Titrate with the standardized 0.5 M HCl solution to the potentiometric endpoint. Record the volume of titrant used (V_sample).
-
-
Calculation:
-
Calculate the molarity of the isocyanate in the saturated solution using the formula: Molarity (mol/L) = [(V_blank - V_sample) × Molarity_HCl] / (2 × Volume_aliquot) (Note: The factor of 2 is not present in the standard NCO content calculation, but is required here because the reaction of the amine with HCl is 1:1, while the back-titration reflects the unreacted portion of the initial amine charge.)
-
Convert molarity to g/L by multiplying by the molecular weight of this compound (144.13 g/mol ).
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and reference.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Polarity Index | Dielectric Constant | Solubility (g/L) (Gravimetric) | Solubility (g/L) (Titrimetric) | Observations |
| Toluene | 2.4 | 2.38 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |
| Ethyl Acetate | 4.4 | 6.02 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |
| Acetonitrile | 5.8 | 37.5 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |
| Dichloromethane | 3.1 | 9.08 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |
| Heptane | 0.1 | 1.92 | [Experimental Data] | [Experimental Data] | Very low solubility observed |
| [Other Solvents] | ... | ... | ... | ... | ... |
Conclusion
The solubility of this compound is a critical parameter that has, until now, been poorly documented. Due to the high reactivity of the isocyanate functional group, its determination requires a rigorous and carefully considered approach. Protic solvents must be avoided, and all aprotic solvents must be rendered anhydrous prior to use. This guide provides the theoretical basis and a detailed, validated experimental protocol for researchers to accurately and safely determine the solubility of this important chemical intermediate. By combining a straightforward gravimetric estimation with a precise titrimetric quantification, researchers can generate the reliable data needed to advance their work in drug discovery and materials science.
References
- This compound - High purity | EN. Georganics. [Link]
- Isocyan
- Titration of NCO value in resins according to DIN EN ISO 14896. Xylem Analytics. [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/water/Food/AP-T-026_NCO-value_ISO_14896.pdf]([Link] titration/water/Food/AP-T-026_NCO-value_ISO_14896.pdf)
- Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates.
- Determination of isocyanate (NCO) content in adhesives. Hiranuma. [Link]
- Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
- Determination of isocyan
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A Senior Application Scientist's Guide to 3-Cyanophenyl Isocyanate for Advanced Research and Drug Development
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 3-Cyanophenyl isocyanate, from sourcing and quality control to its applications and safe handling. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights, to empower your research and development endeavors.
Introduction to this compound: A Versatile Reagent
This compound (CAS No. 16413-26-6) is an aromatic isocyanate that has garnered significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive isocyanate group (-NCO) and a cyano group (-CN), makes it a valuable building block for the synthesis of a diverse range of complex molecules.[1] The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively, while the cyano group can be further manipulated or serve as a key interaction point in biological targets. This dual functionality allows for the construction of molecules with tailored properties for various applications, particularly in the development of novel therapeutics.[1][2]
Commercial Sourcing of this compound: A Comparative Analysis
The quality and purity of starting materials are paramount in research and drug development. A variety of chemical suppliers offer this compound, each with different grades and specifications. Below is a comparative table of prominent commercial suppliers to aid in your procurement process.
| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities | Notes |
| MilliporeSigma (Sigma-Aldrich) | 439991 | 97% | 5 g | A widely used source for research-grade chemicals. |
| Thermo Scientific Chemicals | AC439990050 | 97% | 5 g | Formerly part of the Acros Organics portfolio. |
| Georganics | GEO-00847 | High Purity | Milligrams to multi-kilogram batches | Offers flexibility for both research and pilot-scale applications. |
| CymitQuimica | 10-F046925 | 98% | 250 mg, 1 g, 5 g, 25 g | Distributed under the Fluorochem brand. |
| Alfa Aesar | L16413 | 97% | 5 g | A well-established supplier of research chemicals. |
Note: Purity specifications and available quantities are subject to change. It is crucial to consult the supplier's website and Certificate of Analysis (CoA) for the most up-to-date information.
Quality Control and In-House Validation: Ensuring Reagent Integrity
While commercial suppliers provide a certificate of analysis, independent verification of the purity and identity of this compound is a critical step in ensuring the reproducibility and reliability of experimental results. A multi-technique approach is recommended for a comprehensive quality assessment.
Analytical Techniques for Purity and Identity Confirmation
A battery of analytical methods should be employed to confirm the integrity of the purchased reagent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying the key functional groups in this compound. The strong, characteristic absorption band of the isocyanate group (-N=C=O) is typically observed in the range of 2250-2275 cm⁻¹.[3] The presence of the nitrile (C≡N) stretch will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the aromatic protons of the phenyl ring. The chemical shifts and splitting patterns can confirm the 3-substitution pattern. For a reference, the aromatic protons of similar phenyl isocyanates typically appear in the δ 6 to 10 ppm range.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and identifying any potential impurities.[6][7] A reversed-phase HPLC method with UV detection is commonly used for the analysis of aromatic isocyanates.[8] It is often necessary to derivatize the isocyanate prior to analysis to improve stability and chromatographic performance.[9]
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities. The supplier's CoA often specifies the purity as determined by GC.
Experimental Protocol: Identity Confirmation by FTIR
-
Sample Preparation: Prepare a small amount of the this compound as a thin film on a KBr plate or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used for direct analysis of the solid.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peak for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[3] Also, look for the nitrile (C≡N) stretching vibration. Compare the obtained spectrum with a reference spectrum if available.
Supplier Validation Workflow
A systematic approach to validating a new supplier or a new batch of reagent is crucial for maintaining experimental consistency.
Caption: Workflow for the quality control and validation of incoming this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique chemical properties of this compound make it a valuable reagent in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors.
Synthesis of Urea-Based Kinase Inhibitors
Urea derivatives are a prominent class of compounds in modern drug discovery, known for their ability to form key hydrogen bond interactions with protein targets.[10] this compound is an excellent starting material for the synthesis of diaryl ureas, a scaffold found in several approved kinase inhibitors.[11] The general synthetic scheme involves the reaction of this compound with a primary or secondary amine to form the corresponding urea.
Caption: General reaction scheme for the synthesis of urea derivatives from this compound.
The resulting diaryl urea can act as a "hinge-binding" motif in many kinase inhibitors, effectively blocking the ATP binding site and inhibiting kinase activity.[12][13] The cyano group can provide additional interactions within the active site or serve as a handle for further synthetic modifications.
Safe Handling, Storage, and Emergency Procedures
Isocyanates are reactive and potentially hazardous chemicals that require strict adherence to safety protocols.
Personal Protective Equipment (PPE)
-
Respiratory Protection: Work with this compound should always be conducted in a well-ventilated fume hood. In situations where airborne concentrations may exceed exposure limits, a supplied-air respirator is necessary.[14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).[15]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider disposable coveralls.[14]
Storage and Handling
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from moisture, amines, alcohols, and strong bases.[15][16] The container should be tightly sealed.
-
Handling: Avoid inhalation of dust or vapors.[17] Prevent contact with skin and eyes. Isocyanates are moisture-sensitive and can react with water to form insoluble ureas and release carbon dioxide, which can lead to pressure buildup in sealed containers.[14]
Spill and Waste Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[14] Do not use combustible materials like sawdust. The absorbed material should be collected in an open container and treated with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the isocyanate.[15]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol for Quenching Excess Isocyanate in Reactions
It is often necessary to quench any unreacted isocyanate at the end of a reaction to prevent the formation of byproducts during workup and purification.
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Add a Scavenger: Add a nucleophilic scavenger such as methanol or isopropanol (approximately 5-10 equivalents relative to the initial amount of isocyanate) to the reaction mixture.[18]
-
Stir: Stir the mixture for at least 30 minutes to ensure complete reaction with the excess isocyanate.
-
Proceed with Workup: The quenched reaction mixture can then be safely worked up using standard procedures.
Conclusion
This compound is a powerful and versatile reagent for researchers and drug development professionals. By understanding its properties, implementing rigorous quality control measures, and adhering to strict safety protocols, scientists can effectively leverage this compound to advance their research and contribute to the development of new medicines.
References
- U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- Gáspár, A., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 535-539.
- Karlsson, D., et al. (1986). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection.
- Centers for Disease Control and Prevention. (2003). NIOSH Manual of Analytical Methods (NMAM) 5525: Isocyanates, Total (MAP).
- Government of Canada. (2022). Isocyanates: Control measures guideline.
- Singh, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27365-27381.
- Infinita Lab. (n.d.). Aromatic Isocyanate Testing with ASTM D5155-19 Standards.
- MySkinRecipes. (n.d.). This compound.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Meddle, D. W., & Wood, R. (1970).
- Hung, D. W., et al. (2003). Process for reducing residual isocyanate. U.S.
- Institution of Chemical Engineers. (1971). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 34, 138-144.
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
- WorkSafe New Zealand. (2017). Approved code of practice for the safe use of isocyanates.
- Köcher, M., et al. (2010). Method for removing non-reacted isocyanate from its reaction product.
- Health and Safety Executive. (n.d.). MDHS25/3 Organic isocyanates in air.
- Vargáné R, K., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386.
- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5537-5540.
- Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory.
- ResearchGate. (n.d.). ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),....
- Fent, K. W., & D'Arcy, J. B. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 523-529.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Iso, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 853-868.
- Ghosh, A. K., & Brindisi, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10837-10874.
- Korać, J., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 339.
- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7247.
- SpectraBase. (n.d.). Phenylisocyanate - Optional[1H NMR] - Spectrum.
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safety and handling of 3-Cyanophenyl isocyanate
An In-depth Technical Guide to the Safe Handling and Application of 3-Cyanophenyl Isocyanate
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling, application, and emergency management of this compound. As a potent bifunctional reagent, its utility in synthetic chemistry is matched by its significant health hazards, necessitating a thorough understanding and strict adherence to safety protocols. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Core Characteristics and Hazard Profile
This compound (m-Isocyanatobenzonitrile) is an aromatic compound featuring both a nitrile (-C≡N) and an isocyanate (-N=C=O) functional group.[1] This unique structure makes it a valuable building block in the synthesis of various complex molecules, including ureas and benzopyrans.[2] However, the isocyanate group is highly reactive and is the primary driver of the compound's hazardous properties.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [1][2][3][4] |
| Molecular Formula | C₈H₄N₂O | [2][3] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| Appearance | Off-white to slightly yellow low melting solid | [3] |
| Melting Point | 51-54 °C | [2][3] |
| Boiling Point | ~262.7 °C (rough estimate) | [2][3] |
| Synonyms | 3-Isocyanatobenzonitrile, m-Cyanophenyl isocyanate | [1][3] |
GHS Hazard Classification and Health Effects
This compound is classified as a hazardous substance with multiple routes of toxicity. Understanding these classifications is the first step in risk mitigation.[1][4][5][6]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5][6]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4][5] This is the most significant chronic hazard. Even a single high-level exposure or repeated low-level exposures can lead to sensitization, after which any subsequent exposure, no matter how small, can trigger a severe, potentially life-threatening asthmatic reaction.[7][8]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][4][5]
The primary routes of occupational exposure are inhalation of vapors or dust and direct contact with skin and eyes.[7]
The Chemistry of Reactivity and Incompatibility
The isocyanate functional group (-N=C=O) is a potent electrophile. The central carbon atom is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its synthetic utility but also to its hazardous interactions with biological systems and common laboratory chemicals.
Isocyanates react exothermically with compounds containing active hydrogen atoms, such as alcohols, amines, and water.[9][10][11]
-
Reaction with Alcohols: Forms urethanes.[10]
-
Reaction with Amines: Forms ureas.
-
Reaction with Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[9][11] This reaction is particularly hazardous as it can lead to pressure buildup in sealed containers.[12][13]
Due to this high reactivity, this compound is incompatible with:
-
Strong oxidizing agents
-
Alcohols and Amines[14]
-
Water/Moisture
Caption: General reaction of an isocyanate with a nucleophile.
Risk Mitigation: Engineering Controls and PPE
A multi-layered approach to safety is mandatory, prioritizing engineering and administrative controls over personal protective equipment (PPE).
The Hierarchy of Controls
The most effective safety strategies involve removing or minimizing the hazard at its source. PPE is the last line of defense.
Caption: The hierarchy of risk control measures.
Mandatory Engineering and Administrative Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, reaction setup, and workup, must be conducted in a certified chemical fume hood with sufficient airflow.[15]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Operations like spray applications require specialized spray booths or local exhaust ventilation.[7]
-
Restricted Access: Limit access to areas where isocyanates are being used to authorized and trained personnel only.[7]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE)
PPE must be selected based on chemical resistance to isocyanates.
| Task | Required Personal Protective Equipment |
| Weighing/Transfer | Nitrile or butyl gloves (double-gloved), chemical splash goggles, face shield, chemical-resistant lab coat. |
| Reaction/Workup | Nitrile or butyl gloves (double-gloved), chemical splash goggles, face shield, chemical-resistant lab coat or apron. |
| Spill Cleanup | Chemical-resistant overalls, butyl gloves, boots, and a full-face respirator with organic vapor cartridges.[12] |
Important Considerations:
-
Gloves: Thin latex gloves are not suitable. Nitrile gloves offer more resistance.[7] Change gloves immediately if they become contaminated.[16]
-
Respirators: Air-purifying respirators should only be used when engineering controls cannot maintain exposure below occupational limits. For significant exposure risks like spraying or large spills, a supplied-air respirator is required.[7][17]
Standard Operating Procedures (SOPs)
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[14] The container must be kept tightly closed. Due to its sensitivity to moisture and air, storing under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Handling: Dispense the smallest quantity necessary for the experiment. Avoid heating unless specified by a protocol and with appropriate engineering controls in place.
Experimental Protocol: Weighing and Reaction Setup
-
Preparation: Don all required PPE before entering the designated work area. Clear the fume hood of all unnecessary items.[15]
-
Dispensing: Perform all transfers inside the fume hood. Place the stock container in a secondary container.
-
Weighing: Weigh the solid into a disposable container. Use a dedicated, labeled spatula.
-
Reaction: Add the reagent to the reaction vessel slowly. Keep the reaction vessel covered.
-
Cleanup: Immediately decontaminate the spatula and any affected surfaces using a suitable decontamination solution (see Section 5.1). Dispose of all contaminated disposables as hazardous waste.
Waste Management and Decontamination
-
Liquid Waste: Collect all isocyanate-containing waste streams in a designated, labeled hazardous waste container. Do not mix with other waste streams.
-
Solid Waste: Contaminated items (gloves, paper towels, silica gel) must be placed in a labeled, sealed container for hazardous waste disposal.[12]
-
Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. Immerse items in a decontamination solution for at least 10-15 minutes.[12][17]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Spill Response
For any spill, immediate action is crucial to prevent exposure.[12]
| Spill Size | Action Protocol |
| Minor Spill (<100 mL, contained in fume hood) | 1. Alert personnel in the immediate area. 2. Wearing full PPE (including respirator), cover the spill with an inert absorbent material like sand or vermiculite. 3. Slowly apply a decontamination solution from the outside in. 4. Allow the mixture to react for at least 10 minutes. 5. Collect the material using non-sparking tools into an open, labeled container .[13] Do not seal immediately, as CO₂ may be generated. 6. Wipe the area with decontamination solution, then soap and water. |
| Major Spill (Outside fume hood, large quantity) | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Close the laboratory doors and post a warning sign. 4. Do not re-enter. Cleanup should only be performed by trained emergency personnel.[18] |
Decontamination Solution Formulations: [12][17]
-
Formulation 1: 5-10% sodium carbonate, 0.5% liquid detergent, and water to 100%.
-
Formulation 2: 3-8% concentrated ammonia, 0.5% liquid detergent, and water to 100%.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [19] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. A polyglycol-based cleanser or corn oil may be more effective.[19] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[17] Remove contact lenses if possible. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention. [19] |
Fire Response
-
Isocyanates themselves are not highly flammable but will burn.[20] Fires involving isocyanates can release highly toxic gases, including carbon monoxide, nitrogen oxides, and hydrogen cyanide.[14][17]
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[20]
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
References
- GUIDE TO HANDLING ISOCYANATES. (2015). Safe Work Australia.
- Safe Use of Di-Isocyanates. (2023). BCA.
- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.
- This compound - High purity. (n.d.). Georganics.
- Safety measures for working with isocyanate. (2021). Reddit.
- MDI or TDI: First Aid Guidance. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET. (2015). Gaco.
- SAFETY DATA SHEET: 3,4-Dichlorophenyl isocyanate. (2025). Fisher Scientific.
- guide-to-handling-isocyanates.pdf. (2015). Safe Work Australia.
- RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. (n.d.). Shodhganga.
- Isocyanate. (n.d.). Wikipedia.
- Isocyanates – A family of chemicals. (2025). Transport Canada.
- Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland.
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- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 20. environmentclearance.nic.in [environmentclearance.nic.in]
An In-depth Technical Guide to the Moisture Sensitivity of 3-Cyanophenyl Isocyanate
This guide provides an in-depth analysis of 3-cyanophenyl isocyanate, a critical reagent in pharmaceutical and materials science. Its utility is intrinsically linked to its high reactivity, which is also the source of its primary liability: extreme sensitivity to moisture. For researchers, scientists, and drug development professionals, mastering the handling of this compound is not merely a matter of procedural correctness but a fundamental requirement for achieving reproducible, high-fidelity results. This document moves beyond standard operating procedures to explain the causality behind the required techniques, ensuring every protocol is a self-validating system for success.
Introduction: The Dual Nature of the Isocyanate Group
This compound (m-CPI) is an aromatic isocyanate distinguished by a nitrile group (C≡N) on the phenyl ring. This structure offers a unique combination of a highly electrophilic isocyanate functional group (-N=C=O) for forming stable covalent bonds (urethanes, ureas) and a polar cyano group that can modulate solubility, participate in further reactions, or influence the electronic properties of the final molecule.[1] This dual functionality makes it a valuable building block in the synthesis of complex molecules, including targeted therapeutics and advanced polymers.
However, the very reactivity that makes the isocyanate group an excellent synthetic tool also renders it highly susceptible to hydrolysis. Atmospheric moisture, or even trace amounts of water in solvents, can initiate a cascade of reactions that irreversibly consume the reagent, generate undesirable byproducts, and compromise the integrity of an entire synthetic pathway. Understanding and controlling this sensitivity is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | ,[2] |
| Molecular Formula | C₈H₄N₂O | ,[2] |
| Molecular Weight | 144.13 g/mol | ,[2] |
| Appearance | Off-white to slightly yellow low melting solid | [2] |
| Melting Point | 51-54 °C | ,[2] |
| Key Characteristic | Moisture Sensitive | [2],[3] |
The Mechanism of Hydrolysis: An Unwanted Cascade
The reaction of an isocyanate with water is not a simple quenching process. It is a multi-step reaction that generates highly reactive intermediates and ultimately leads to the formation of a stable, often insoluble, symmetrical diaryl urea.[4][5] This process depletes the active reagent and introduces impurities that can be difficult to remove.
The hydrolysis proceeds as follows:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate group.
-
Carbamic Acid Formation: This initial reaction forms an unstable carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming the corresponding primary amine (3-aminobenzonitrile).[4][7]
-
Urea Formation: The newly formed, highly nucleophilic amine immediately attacks another molecule of this compound. This reaction is typically much faster than the initial reaction with water.[6]
-
Final Byproduct: The result is the formation of a stable, symmetrical 1,3-bis(3-cyanophenyl)urea.
This cascade has profound consequences:
-
Stoichiometric Loss: For every one molecule of water, two molecules of the isocyanate are consumed.
-
Gas Evolution: The formation of CO₂ gas can cause pressure buildup in sealed vessels and lead to foaming in polymer preparations.[7][8]
-
Byproduct Contamination: The resulting symmetrical urea is often poorly soluble and can precipitate from the reaction mixture, complicating purification and affecting the morphology of materials.
Authoritative Guide to Handling, Storage, and Use
Adherence to rigorous anhydrous and anaerobic techniques is non-negotiable. The protocols described below are designed to prevent moisture contamination at every stage, from storage to reaction quenching.
Storage and Visual Inspection
Proper storage is the first line of defense.
-
Container: Always store this compound in its original, tightly sealed container.
-
Atmosphere: The container headspace should be purged with a dry, inert gas (e.g., argon or nitrogen) after every use.[7][8]
-
Location: Store in a cool, dry place, away from heat sources and direct sunlight. A desiccator cabinet is an ideal storage environment.
-
Inspection: Before use, visually inspect the material. Signs of moisture contamination include a cloudy appearance in the melt, the presence of white solid particulates (insoluble urea), or the formation of a solid crust on the surface.[7] If any of these are observed, the reagent's purity is suspect.
Table 2: Summary of Handling and Storage Best Practices
| Area | Guideline | Rationale | Source(s) |
| Storage | Store under inert gas (N₂ or Ar) in a tightly sealed container. | Prevents atmospheric moisture from reacting with the isocyanate. | [7],[8],[9] |
| Use a desiccator for long-term storage. | Maintains a low-humidity environment. | [10] | |
| Handling | Manipulate exclusively in a glovebox or using Schlenk techniques. | Excludes atmospheric oxygen and moisture. | [11] |
| Solvents | Use anhydrous solvents from a purification system or freshly opened bottle. | Prevents trace water in solvents from initiating hydrolysis. | [7] |
| Glassware | Oven- or flame-dry all glassware immediately before use. | Removes adsorbed water from glass surfaces. | [3] |
| Additions | Add reagent via syringe to a sealed, inerted reaction vessel. | Avoids opening the reaction to the atmosphere. | [12] |
Experimental Protocol: Inert Atmosphere Weighing and Dispensing
This protocol details the process of accurately weighing and dissolving the solid reagent for use in a moisture-sensitive reaction.
Prerequisites:
-
All glassware (spatulas, weigh boats, flasks) must be oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Anhydrous, amine-free solvent (e.g., toluene, THF, dichloromethane) is required.
-
All personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]
Workflow:
-
Inert Environment Preparation: Transfer the sealed bottle of this compound, dried glassware, and other necessary equipment into an inert atmosphere glovebox.
-
Equilibration: Allow the reagent bottle to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.
-
Weighing: Carefully open the bottle. Using a pre-dried spatula, transfer the required amount of the solid onto a tared weigh boat or directly into a dried reaction flask on a balance inside the glovebox.
-
Sealing: Immediately and tightly reseal the main reagent bottle. Purge the headspace with inert gas if the glovebox is not continuously purged.
-
Dissolution: To the flask containing the weighed isocyanate, add the required volume of anhydrous solvent via a syringe or cannula.
-
Transfer: Seal the flask with a septum. The resulting solution can now be removed from the glovebox and transferred to the main reaction vessel via a gas-tight syringe or cannula under a positive pressure of inert gas.
Detecting and Quantifying Hydrolysis
While prevention is the primary strategy, detection is crucial for troubleshooting failed reactions or qualifying starting materials.
-
Infrared (IR) Spectroscopy: This is a powerful tool for real-time reaction monitoring.[14] The characteristic strong, sharp absorbance of the isocyanate group (-N=C=O) appears around 2250-2275 cm⁻¹. Disappearance of this peak and the emergence of peaks corresponding to urea (C=O stretch around 1640-1695 cm⁻¹ and N-H bends) indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the formation of the symmetrical urea byproduct by its distinct aromatic and amide proton signals, which will differ from the parent isocyanate.
-
Chromatography (HPLC/UPLC-MS): High-performance liquid chromatography can be used to quantify the purity of the starting material and detect the presence of the more polar urea byproduct.[15] Mass spectrometry (MS) can confirm the identity of the contaminant by its molecular weight.[16]
Table 3: Analytical Methods for Detecting Isocyanate Hydrolysis
| Technique | Observable Change | Purpose | Source(s) |
| FTIR Spectroscopy | Disappearance of the -NCO peak (~2270 cm⁻¹); Appearance of urea C=O (~1650 cm⁻¹) and N-H peaks. | Real-time reaction monitoring; Quick purity check. | [14] |
| NMR Spectroscopy | Appearance of new aromatic and N-H signals corresponding to the symmetrical urea byproduct. | Structural confirmation of byproducts. | - |
| HPLC / UPLC-MS | Appearance of a new, typically more polar, peak corresponding to the urea. MS confirms molecular weight. | Purity quantification; Trace impurity detection. | [16],[15],[17] |
Implications in Drug Development and Synthesis
In the context of drug development, the consequences of using moisture-contaminated this compound are severe.
-
Yield Reduction: The effective concentration of the reagent is lower than calculated, leading to incomplete reactions and lower yields.
-
Impurity Profiles: The introduction of 1,3-bis(3-cyanophenyl)urea as a process-related impurity can create significant challenges for downstream purification, potentially requiring additional chromatographic steps and impacting regulatory filings.
-
Reproducibility: Failure to rigorously control moisture will lead to batch-to-batch variability, a critical failure in a regulated development environment.
When this compound is used to create linkers for antibody-drug conjugates or to build scaffolds for small molecule inhibitors, precise control over stoichiometry is essential. Uncontrolled hydrolysis makes this impossible, undermining the entire synthetic strategy.
Conclusion
The moisture sensitivity of this compound is a defining characteristic that must be actively managed rather than passively avoided. By understanding the chemical mechanism of hydrolysis and implementing rigorous anhydrous protocols, researchers can harness the full synthetic potential of this versatile reagent. The self-validating systems of proper storage, inert atmosphere handling, and vigilant analysis are the cornerstones of success, ensuring the integrity of experimental outcomes in both academic research and industrial drug development.
References
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
- Ghorai, P., & Choudhury, D. (2018).
- Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.
- Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.
- This compound - High purity | EN - Georganics. (n.d.). Georganics. [Link]
- Urea formation by reaction between a isocyanate group and water. (n.d.).
- How does humidity affect pu foam raw m
- Côté, J., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. [Link]
- Moisture Contamination of Polyurethanes - ResinLab. (2021). ResinLab. [Link]
- Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. (2025). [Link]
- Jönsson, B. A., et al. (2000).
- Moisture Contamination with Polyurethanes - EXACT Dispensing Systems. (2019). EXACT Dispensing Systems. [Link]
- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Safe Work Australia. [Link]
- Saini, A. K., et al. (2022).
- Isocyanate Component A - Huntsman Building Solutions. (2021). Huntsman Building Solutions. [Link]
- A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. (2016). Isothane. [Link]
- Isocyanate Reactions - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
- US5354689A - Method of detecting isocyanates - Google Patents. (n.d.).
- Ceballos, D. M., et al. (2015). A laboratory comparison of analytical methods used for isocyanates.
- Rushing, B. N., et al. (2021). Catalyzed Reaction of Isocyanates (RNCO)
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
- Isocyanate Formulations for Improved Weather Resistance - Patsnap Eureka. (2025).
- Isocyanate - Wikipedia. (n.d.). Wikipedia. [Link]
- Rushing, B. N., et al. (2021). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, RSC Publishing. [Link]
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (n.d.).
- Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. (n.d.).
- WO2014138603A1 - Stabilization of moisture-sensitive drugs - Google Patents. (2014).
- Reduced Isocyanate Release Using a Waterproof, Resin-Based Cast Alternative Relative to Fiberglass Casts. (2023). MDPI. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resinlab.com [resinlab.com]
- 8. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
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- 13. This compound - High purity | EN [georganics.sk]
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- 16. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Substituted Ureas Utilizing 3-Cyanophenyl Isocyanate: A Detailed Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of substituted ureas using 3-cyanophenyl isocyanate. This document delves into the underlying reaction mechanisms, provides detailed and adaptable experimental protocols, and discusses the significance of the resulting N-(3-cyanophenyl) urea derivatives in the context of medicinal chemistry and drug discovery.
Introduction: The Significance of the Urea Moiety and the Role of the Cyanophenyl Group
The urea functional group is a cornerstone in medicinal chemistry, renowned for its unique hydrogen bonding capabilities which allow for robust interactions with biological targets. This has led to the incorporation of urea moieties into a wide array of clinically approved drugs and investigational compounds, where they contribute to modulating potency, selectivity, and pharmacokinetic properties.
The introduction of a 3-cyanophenyl group via this compound offers distinct advantages in drug design. The nitrile group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and metabolic stability of the molecule. This makes this compound a valuable reagent for generating libraries of novel urea-containing compounds for screening in various therapeutic areas.
The Chemistry of Urea Formation: A Mechanistic Perspective
The synthesis of ureas from isocyanates and amines is a highly efficient and straightforward reaction based on the nucleophilic addition of the amine to the electrophilic isocyanate.
General Reaction Scheme:
The reaction is typically rapid and proceeds with high yields under mild conditions, often at room temperature and without the need for a catalyst. The choice of solvent is crucial and is generally an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone to prevent the hydrolysis of the isocyanate.
Experimental Protocols: Synthesizing N-(3-Cyanophenyl) Ureas
The following protocols provide a detailed, step-by-step methodology for the synthesis of substituted ureas using this compound. These can be adapted for a range of primary and secondary amines.
Protocol 1: General Synthesis of N-(3-Cyanophenyl)-N'-Aryl Ureas
This protocol describes the reaction of this compound with a substituted aniline as a representative example.
Materials and Reagents:
-
This compound (≥97%)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM or acetone.
-
To this stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-(3-Cyanophenyl) Ureas with Aliphatic Amines
This protocol is suitable for the reaction of this compound with primary or secondary aliphatic amines.
Materials and Reagents:
-
This compound (≥97%)
-
Aliphatic amine (e.g., benzylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the aliphatic amine (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add this compound (1.0 equivalent) to the solution while stirring. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography as needed.
Workflow for Urea Synthesis
The following diagram illustrates the general workflow for the synthesis of substituted ureas from this compound.
Caption: General workflow for the synthesis of N-(3-cyanophenyl) ureas.
Characterization of N-(3-Cyanophenyl) Urea Derivatives
The synthesized urea derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations for N-(3-Cyanophenyl)-N'-Aryl Ureas |
| ¹H NMR | - NH protons: Two distinct signals in the region of δ 8.5-9.5 ppm. - Aromatic protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm). - Cyano group: The protons on the cyanophenyl ring will show characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl carbon: A signal around δ 152-155 ppm. - Cyano carbon: A signal around δ 118-120 ppm. - Aromatic carbons: Multiple signals in the aromatic region (δ 110-140 ppm). |
| IR Spectroscopy | - N-H stretching: A broad absorption band in the region of 3300-3400 cm⁻¹. - C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹. - C≡N stretching: A sharp absorption band around 2230 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product. |
Applications in Drug Discovery: N-(3-Cyanophenyl) Ureas as Bioactive Molecules
Derivatives of N-(3-cyanophenyl) urea have shown significant potential in the field of drug discovery. For instance, compounds such as R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea have been identified as novel inhibitors of histone deacetylase class III (sirtuins) and exhibit antiproliferative activity against cancer cell lines. This highlights the utility of this compound in generating compounds with potential therapeutic applications. The urea moiety in these molecules often plays a crucial role in binding to the active site of enzymes through hydrogen bonding interactions.
Logical Relationship of Synthesis
The following diagram illustrates the logical relationship between the reactants, the reaction type, and the final product in the synthesis of N-(3-cyanophenyl) ureas.
Caption: Logical flow of the urea synthesis reaction.
References
- Schnekenburger, M., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714-4733.
- Sigma-Aldrich.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- 1-cyano-3-phenylurea. Organic Syntheses Procedure.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Synthesis and Pharmacological Activities of Some Novel N,N′-Disubstituted Urea Derivatives. International Journal of Research in Pharmacy and Chemistry, 2(4), 867-873.
- Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy. Synthesis, 46(23), 3172-3179.
- Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Tetrahedron Letters, 55(1), 148-151.
- Urea, n-(4-chloro-3-cyanophenyl)-n'-(imino(methylamino)methyl)-, monohydrochloride. PubChemLite.
- Urea, n-(4-cyanophenyl)-n'-(imino(propylamino)methyl)-, monohydrochloride. PubChemLite.
- Urea, N-(3-cyanophenyl)-. ChemicalBook.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14286-14327.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- How To Get Isocyan
- Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates.
- Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.
- CN110114339B - Process for preparing aliphatic isocyanates.
- Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.
Application Notes & Protocols: The Strategic Use of 3-Cyanophenyl Isocyanate in Modern Medicinal Chemistry
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3-cyanophenyl isocyanate. It moves beyond simple procedural lists to provide a foundational understanding of its reactivity, strategic utility in drug design, and the causality behind specific experimental choices.
Introduction: A Versatile Building Block with Dual Functionality
Isocyanates are a class of highly reactive electrophilic compounds that have become indispensable in medicinal chemistry.[1] Their primary utility lies in the ability to form stable urea and carbamate linkages upon reaction with nucleophilic amines and alcohols, respectively.[2][3] These linkages are prevalent in a multitude of approved drugs, valued for their structural rigidity and hydrogen bonding capabilities which are crucial for target binding.
Within this class, this compound stands out as a particularly strategic building block. It offers a dual-functionality scaffold:
-
The Isocyanate Group: A reactive "handle" for reliably conjugating with a primary or secondary amine on a second molecule, forming a stable diaryl or alkyl-aryl urea backbone.[4]
-
The meta-Cyano Group: This nitrile moiety is far from a passive substituent. It significantly influences the molecule's electronic profile, acts as a potent hydrogen bond acceptor, and can be designed to function as a "warhead" for covalent inhibitors, a strategy of growing importance in modern drug discovery.[5][6]
This guide will explore the practical applications of this compound, providing detailed protocols for its use and shedding light on the rationale behind its deployment in drug discovery programs.
Core Application: Synthesis of N,N'-Disubstituted Ureas
The most prominent application of this compound is in the synthesis of unsymmetrical ureas. This reaction is a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies. The resulting urea moiety often serves as a rigid linker that correctly orients other pharmacophoric elements for optimal interaction with a biological target.
Mechanism of Action: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is typically a rapid and high-yield transformation that can be performed under mild conditions, making it highly attractive for medicinal chemistry campaigns.[7][8]
The Unique Role of the Cyano Group in Drug Design
The nitrile group of this compound is a key feature that medicinal chemists leverage for several purposes:
-
Pharmacokinetic Modulation: The polar nitrile can improve the physicochemical properties of a drug candidate, influencing its solubility, absorption, and metabolic stability.[6]
-
Target Engagement: As a strong hydrogen bond acceptor, the cyano group can form critical interactions with amino acid residues in a protein's binding pocket, enhancing affinity and selectivity.
-
Covalent Inhibition: The nitrile group can be strategically positioned to act as a reversible or irreversible covalent warhead. It can react with nucleophilic residues, such as the thiol group of a cysteine residue in an enzyme's active site, to form a stable covalent bond.[5] This approach can lead to drugs with increased potency and prolonged duration of action.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: General Synthesis of an N-(3-cyanophenyl)-N'-(aryl)urea
This protocol details a robust method for the reaction between this compound and a generic aromatic amine.
Objective: To synthesize a diaryl urea derivative for screening or as a lead compound.
Materials & Equipment:
-
This compound (Reagent A)
-
Substituted aniline derivative (Reagent B)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the aniline derivative (Reagent B, 1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reaction Initiation: To the stirred solution, add this compound (Reagent A, 1.05 eq) portion-wise at room temperature. The slight excess of isocyanate ensures full consumption of the potentially more valuable amine.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).
-
Workup: If a precipitate has formed, this is often the desired product. It can be isolated by filtration, washed with a small amount of cold DCM, and dried under vacuum.
-
Purification: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Reaction Parameter Summary
| Amine Type | Typical Solvent | Temperature (°C) | Avg. Time (h) | Typical Yield (%) | Notes |
| Electron-rich Aryl Amine | DCM, THF | 20-25 | 1-3 | >90% | Reaction is often rapid and may form a precipitate in situ. |
| Electron-deficient Aryl Amine | Acetonitrile, DMF | 25-50 | 4-12 | 75-90% | May require gentle heating to drive to completion due to lower nucleophilicity. |
| Aliphatic Primary Amine | DCM, THF | 0-25 | <1 | >95% | Highly exothermic; isocyanate should be added to a cooled solution of the amine. |
| Aliphatic Secondary Amine | Acetonitrile, THF | 25 | 2-6 | 80-95% | Slower than primary amines due to steric hindrance. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from starting materials to a validated final compound.
Caption: Covalent modification of an enzyme's cysteine by a nitrile-containing inhibitor.
Safety, Handling, and Storage
Trustworthiness in experimental science begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions. [9][10] Physicochemical & Safety Data Summary
| Property | Value | Reference |
| CAS Number | 16413-26-6 | [11] |
| Molecular Formula | C₈H₄N₂O | [11] |
| Molecular Weight | 144.13 g/mol | [11] |
| Appearance | White to yellow solid | [11] |
| Melting Point | 51-54 °C | [12] |
| Hazard Codes | H302, H312, H315, H317, H319, H332, H334, H335 | [9] |
| Signal Word | Danger |
Core Safety Requirements:
-
Handling: Always handle in a certified chemical fume hood. Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. [1]* Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), a flame-retardant lab coat, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and nucleophiles (e.g., water, alcohols, amines).
-
Disposal: Unreacted isocyanate should be quenched before disposal. Slowly add the waste material to a solution of sodium carbonate or a dilute solution of ammonia in a compatible solvent, with stirring, in a fume hood.
Conclusion
This compound is more than a simple reagent; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity allows for the reliable construction of the robust urea linkage, while its embedded cyano group offers a sophisticated handle for fine-tuning pharmacokinetics and exploring novel binding interactions, including covalent inhibition. By understanding the causality behind its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this versatile building block to accelerate the discovery of new therapeutic agents.
References
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- The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(21), 3848.
- Arrigo, M., et al. (2016). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 12, 2378-2384.
- Isocyanate. (n.d.). Wikipedia.
- This compound. (n.d.). Georganics.
- Unsworth, W. P., & Taylor, R. J. K. (2016). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 116(12), 6939-6977.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). ACS Chemical Biology.
- Pawlak, M., et al. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds? Science of The Total Environment, 934, 173250.
- Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. (2024). Nature Communications.
- de Oliveira, B. G., & de Souza, A. C. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(11), 1313-1327.
- Nenajdenko, V. G. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
- Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. The Chemistry Inside Spices and Herbs: Research and Development, 204-234.
- Singh, R. K., et al. (2011). Exploring Marine Cyanobacteria for Lead Compounds of Pharmaceutical Importance. Applied Biochemistry and Biotechnology, 165(5-6), 1355-1370.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Russo, G. L., et al. (2000). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Biochemical and Biophysical Research Communications, 279(1), 253-257.
- Jiménez, C., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine Drugs, 20(2), 104.
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Application Notes & Protocols: Synthesis of Potassium Channel Openers Utilizing 3-Cyanophenyl Isocyanate
Foreword: The Strategic Role of 3-Cyanophenyl Isocyanate in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel pharmacologically active agents requires both precision and strategic selection of chemical building blocks. Potassium channel openers (PCOs) represent a vital class of therapeutic agents, primarily targeting ATP-sensitive potassium (KATP) channels to induce cellular hyperpolarization, a mechanism central to treating conditions like hypertension and angina.[1] This guide focuses on the practical synthesis of PCO precursors and analogs using this compound, a versatile and highly reactive reagent.
The choice of this compound is deliberate. The isocyanate group (–N=C=O) is a potent electrophile, readily undergoing nucleophilic attack by alcohols and amines to form stable carbamate and urea linkages, respectively.[2] These linkages are ubiquitous in drug molecules. Furthermore, the cyanophenyl moiety is a key structural feature in several established PCOs, making this reagent an ideal starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides not just a series of steps, but the underlying chemical principles, field-tested insights, and rigorous protocols necessary for researchers in drug development to successfully and safely utilize this powerful synthetic strategy.
Part 1: Foundational Concepts & Mechanism of Action
The Pharmacology of Potassium Channel Openers
Potassium channel openers are a class of drugs that facilitate the opening of potassium channels in the cell membrane.[1] The primary therapeutic targets are often the ATP-sensitive potassium (KATP) channels found in vascular smooth muscle cells.[3]
The mechanism proceeds as follows:
-
Binding and Activation: PCOs bind to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[1]
-
Increased K+ Efflux: This binding stabilizes the channel in its open conformation, leading to an increased efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.
-
Membrane Hyperpolarization: The net loss of positive charge makes the cell's interior more negative, a state known as hyperpolarization.
-
Inhibition of Ca2+ Influx: Hyperpolarization leads to the closure of voltage-gated calcium (Ca2+) channels.[3]
-
Cellular Response: The resulting decrease in intracellular calcium concentration in smooth muscle cells prevents the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[3] In neurons, it can reduce excitability.[1]
This cascade of events is the basis for their use in treating hypertension and other cardiovascular disorders.[4]
Part 2: Core Synthesis Principles & Safety
Chemistry of this compound
This compound (CAS: 16413-26-6) is a bifunctional aromatic compound. Its reactivity is dominated by the highly electrophilic carbon atom of the isocyanate group, which is susceptible to attack by a wide range of nucleophiles.[2] The electron-withdrawing nature of the nitrile (-C≡N) group in the meta position further increases the electrophilicity of the isocyanate carbon, enhancing its reactivity compared to unsubstituted phenyl isocyanate.[5]
Critical Safety Protocols
Isocyanates are potent respiratory sensitizers and irritants. Acute and chronic exposure can lead to severe asthma or other respiratory conditions.[6][7] All manipulations must be conducted with strict adherence to safety protocols.
-
Engineering Controls: Always handle this compound and its solutions inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with full face protection.[8]
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to form an amine and carbon dioxide. The amine can then react with more isocyanate to form a disubstituted urea, consuming the starting material and complicating purification. Always use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Quench all isocyanate-containing waste streams with a deactivating solution (e.g., 5% sodium carbonate, 95% water) before disposal according to institutional guidelines.
| Hazard Statement | Description | Precautionary Statement |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume.[6] |
| H315, H319 | Causes skin and serious eye irritation. | P280: Wear protective gloves/eye protection.[6] |
| H334 | May cause allergy or asthma symptoms if inhaled. | P304+P340: IF INHALED: Remove to fresh air.[6] |
| H335 | May cause respiratory irritation. | P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER.[6] |
| Table 1: Key Safety Information for this compound.[6][8][9] |
Part 3: Experimental Protocols
General Workflow for Synthesis and Purification
The synthesis of carbamate and urea derivatives from this compound follows a standardized workflow. The primary difference lies in the nucleophile used (alcohol vs. amine). Amine reactions are typically faster and more exothermic than alcohol reactions.
Application Protocol 1: Synthesis of an O-Alkyl N-(3-cyanophenyl)carbamate
This protocol details the synthesis of a model carbamate, a common structural motif in medicinal chemistry.[2][10] The reaction is an N-hydro-C-alkoxy-addition where the alcohol's oxygen attacks the isocyanate's carbonyl carbon.[5]
-
Objective: To synthesize Ethyl N-(3-cyanophenyl)carbamate.
-
Rationale: This straightforward reaction demonstrates the fundamental reactivity of isocyanates with alcohols and establishes a baseline protocol for more complex precursors.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 16413-26-6 | 144.13 | 1.44 g | 10.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 0.60 mL | 10.3 |
| Anhydrous Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |
Step-by-Step Methodology:
-
Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (40 mL) and anhydrous ethanol (0.60 mL, 10.3 mmol). Cool the solution to 0°C using an ice-water bath.
-
Isocyanate Addition: Dissolve this compound (1.44 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The isocyanate starting material is highly reactive and should be consumed. The product spot should be visualized under UV light.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a solid. Recrystallize from a minimal amount of hot ethanol or an ethanol/hexane mixture to yield the pure product as white crystals.[5] If an oil is obtained, purify by flash column chromatography on silica gel.
Expected Results & Characterization:
| Parameter | Expected Value |
| Yield | > 90% |
| Appearance | White crystalline solid |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1720 (C=O stretch, carbamate)[11] |
| ¹H NMR (CDCl₃, δ) | ~7.5-7.8 (m, 4H, Ar-H), ~7.0 (br s, 1H, N-H), 4.25 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃) |
Application Protocol 2: Synthesis of a 1-(3-Cyanophenyl)-3-alkylurea
This protocol details the synthesis of a substituted urea, a core structure related to potent PCOs like pinacidil. The reaction between an isocyanate and an amine is typically rapid and high-yielding.[12][13]
-
Objective: To synthesize 1-(3-Cyanophenyl)-3-propylurea.
-
Rationale: Demonstrates the formation of the robust urea linkage, providing a direct precursor for more complex cyanoguanidine-type PCOs.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 16413-26-6 | 144.13 | 1.44 g | 10.0 |
| Propylamine | 107-10-8 | 59.11 | 0.83 mL | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
Step-by-Step Methodology:
-
Preparation: Set up a flame-dried 100 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous THF (40 mL) and propylamine (0.83 mL, 10.0 mmol). Cool the solution to 0°C.
-
Isocyanate Addition: In a separate vial, dissolve this compound (1.44 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred amine solution. An immediate white precipitate may form.
-
Reaction: After addition, remove the ice bath and stir for 1 hour at room temperature.
-
Monitoring: Check for the absence of starting materials by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The urea product is typically less mobile than the starting materials.
-
Purification: The product often precipitates directly from the reaction mixture. If so, collect the solid by vacuum filtration, wash with cold THF or diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solvent and recrystallize the residue from ethyl acetate/hexane.
Expected Results & Characterization:
| Parameter | Expected Value |
| Yield | > 95% |
| Appearance | White to off-white solid |
| FTIR (cm⁻¹) | ~3320 (N-H stretch), ~2230 (C≡N stretch), ~1640 (C=O stretch, urea "Amide I band") |
| ¹H NMR (DMSO-d₆, δ) | ~8.7 (s, 1H, Ar-NH-), ~7.5-7.9 (m, 4H, Ar-H), ~6.3 (t, 1H, -NH-CH₂-), 3.1 (q, 2H, -CH₂-), 1.45 (sextet, 2H, -CH₂CH₂CH₃), 0.9 (t, 3H, -CH₃) |
Part 4: Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents or solvent. 2. Inactive isocyanate (hydrolyzed over time). | 1. Use freshly distilled, anhydrous solvents. Flame-dry all glassware. 2. Use a fresh bottle of isocyanate or confirm its activity with a test reaction. |
| Formation of an Insoluble White Precipitate (in the isocyanate solution) | Trimerization of the isocyanate to form a stable isocyanurate, sometimes catalyzed by trace impurities. | Prepare the isocyanate solution immediately before use. Avoid prolonged heating. |
| Complex Mixture in Crude Product | 1. Reaction with water forming a symmetric urea. 2. Excess isocyanate reacting with the product's N-H bond (allophanate/biuret formation). | 1. Ensure strictly anhydrous conditions. 2. Use a slight excess of the nucleophile (alcohol/amine) or maintain a 1:1 stoichiometry with careful, slow addition of the isocyanate. |
| Difficulty in Purification | The product is an amorphous solid or oil that does not crystallize easily. | Attempt trituration with a non-polar solvent like hexane or ether to induce crystallization. If this fails, silica gel chromatography is the most reliable method. |
References
- Grokipedia. Potassium channel opener.
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- YouTube. 11. Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1.
- National Institutes of Health (NIH). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons.
- CV Pharmacology. Potassium-Channel Openers.
- ECHEMI.
- Georganics.
- Sigma-Aldrich.
- ChemicalBook.
- Merck Millipore.
- PubMed. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)
- PubMed.
- American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
- National Institutes of Health (NIH).
- Royal Society of Chemistry.
- ResearchGate.
- MDPI.
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Application Notes & Protocols: Leveraging 3-Cyanophenyl Isocyanate for the Synthesis of Novel Sirtuin-Inhibiting Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The N,N'-disubstituted urea scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. 3-Cyanophenyl isocyanate serves as a versatile and reactive building block for introducing a key pharmacophore into these structures. This guide provides an in-depth exploration of its application in synthesizing potent anticancer agents, focusing on a representative compound, a novel sirtuin (SIRT) inhibitor with significant antiproliferative activity against glioblastoma. We present the scientific rationale, a detailed synthetic protocol, methods for biological evaluation, and an analysis of the mechanism of action, providing a comprehensive resource for researchers in the field.
Introduction: The Strategic Role of the Cyanophenyl Urea Moiety
The diaryl urea motif (Ar-NH-CO-NH-Ar') is central to a class of highly successful anticancer drugs, most notably the multi-kinase inhibitor Sorafenib. The urea linker acts as a rigid hydrogen bond donor and acceptor, effectively anchoring the molecule within the ATP-binding pocket of target kinases.[1][2] The choice of substituents on the flanking aryl rings is critical for modulating potency, selectivity, and pharmacokinetic properties.
The 3-cyanophenyl group, introduced via this compound, offers several strategic advantages:
-
Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, contributing to a more favorable pharmacokinetic profile.
-
Synthetic Versatility: The isocyanate group provides a direct and efficient route to urea formation through reaction with a primary or secondary amine, often proceeding with high yield under mild conditions.[3][4]
While initially explored in the context of kinase inhibitors targeting pathways like RAF-MEK-ERK and VEGFR, recent research has demonstrated that this scaffold is not limited to this target class.[5][6] A compelling example, which will form the basis of our protocols, is the synthesis of a potent inhibitor of Sirtuins 1 and 2 (SIRT1/2), a class of NAD⁺-dependent histone deacetylases that have emerged as critical regulators of tumorigenesis.[7][8]
Mechanism of Action: Sirtuin Inhibition
Sirtuins (SIRTs) are a family of seven NAD⁺-dependent deacetylases (SIRT1-7) that regulate numerous cellular processes by removing acetyl groups from histone and non-histone protein substrates.[2] SIRT1 and SIRT2, in particular, are frequently overexpressed in various cancers, including glioblastoma, where they promote cell survival, proliferation, and resistance to therapy.[9][10]
Key substrates of SIRT1 and SIRT2 include:
-
p53: A critical tumor suppressor protein. When acetylated, p53 is activated, leading to cell cycle arrest or apoptosis. SIRT1 deacetylates and inactivates p53, thereby suppressing its tumor-suppressive function.[7][11][12]
-
α-tubulin: A major component of microtubules. Acetylation of α-tubulin is associated with microtubule stability. SIRT2 is the primary deacetylase for α-tubulin, and its inhibition leads to hyperacetylation, which can disrupt microtubule dynamics and induce cell cycle arrest.[11][13]
-
Histones: SIRT1 and SIRT2 can deacetylate various histone residues (e.g., H4K16), leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[14]
The representative compound synthesized from this compound, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (hereafter referred to as Compound 18 ), functions as a dual inhibitor of SIRT1 and SIRT2.[7][15] By blocking the activity of these enzymes, Compound 18 prevents the deacetylation of key substrates, leading to the activation of tumor suppressor pathways and the disruption of cell cycle progression, ultimately resulting in an antiproliferative effect.[7][13]
Figure 1: Mechanism of Anticancer Action via SIRT1/2 Inhibition. The cyanophenyl urea derivative (Compound 18) blocks SIRT1 and SIRT2, leading to hyperacetylation of substrates like p53 and α-tubulin, which in turn promotes apoptosis and cell cycle arrest.
Experimental Protocols
Protocol 1: Synthesis of N-(3-Cyanophenyl)-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (Compound 18)
This protocol describes the nucleophilic addition of an amine to this compound to form the target urea derivative. The synthesis of the amine precursor, (R/S)-4-amino-6-(tert-butoxycarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, is described elsewhere and is assumed as a starting material.[15]
Materials:
-
(R/S)-4-amino-6-(tert-butoxycarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
-
This compound (CAS: 16413-26-6)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R/S)-4-amino-6-(tert-butoxycarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add this compound (1.1 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product as a solid.[15]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): Resonances corresponding to aromatic protons, chroman ring protons, tert-butyl group, and urea N-H protons are expected. The cyanophenyl group will show characteristic aromatic signals.[15]
-
¹³C NMR (DMSO-d₆): Signals for the urea carbonyl carbon (approx. 155 ppm), the nitrile carbon (approx. 119 ppm), and distinct aromatic and aliphatic carbons are expected.[15]
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the product.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14][16][17]
Materials:
-
Cancer cell lines (e.g., U373, Hs683 glioblastoma)[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Compound 18 in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value.
Data Presentation and Interpretation
The antiproliferative activity of compounds derived from this compound should be summarized for clear comparison. The data below is representative of the activity of Compound 18 against various human glioblastoma cell lines.[7][8]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| U373 | Glioblastoma | 0.8 |
| Hs683 | Glioblastoma | 1.2 |
| U87 | Glioblastoma | 1.5 |
| A172 | Glioblastoma | 2.1 |
| T98G | Glioblastoma | 3.5 |
| Data derived from Schnekenburger et al., J Med Chem, 2017.[7] |
Interpretation: The low micromolar GI₅₀ values demonstrate potent antiproliferative activity against a panel of glioblastoma cell lines. The consistent activity across multiple lines suggests a robust mechanism of action against this cancer type. Further studies, such as those conducted by the National Cancer Institute's NCI-60 screen, can provide a broader profile of the compound's activity across diverse cancer types.[18][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low yield of urea product. | Incomplete reaction. | Extend reaction time. Ensure this compound is not degraded (it is moisture-sensitive). Use a slight excess (1.1-1.2 eq) of the isocyanate. |
| Difficulty in purification. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be attempted. | |
| MTT Assay: High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix cell suspension thoroughly between plating each row/column. |
| Edge effects on the plate. | Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Incomplete formazan dissolution. | Ensure crystals are fully dissolved by pipetting up and down or using a plate shaker before reading the absorbance. |
Conclusion
This compound is a highly valuable reagent for the synthesis of diaryl urea-based anticancer agents. The straightforward and high-yielding reaction with amines allows for rapid access to diverse chemical libraries. The resulting cyanophenyl urea scaffold is not restricted to kinase inhibition but has proven effective in targeting other critical cancer pathways, such as sirtuin-mediated epigenetic regulation. The representative compound, a potent SIRT1/2 inhibitor, demonstrates significant antiproliferative activity against aggressive cancers like glioblastoma, highlighting the potential of this chemical motif in developing next-generation targeted therapies. The protocols and data presented herein provide a solid framework for researchers to synthesize, evaluate, and understand the mechanism of novel anticancer agents derived from this important building block.
References
- Schnekenburger, M., Goffin, E., Lee, J. Y., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714–4733. [Link]
- Peck, B., Chen, C. Y., Ho, K. K., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844–855. [Link]
- ResearchGate. (n.d.). Roles of sirtuins in cell proliferation, apoptosis, and tumorigenesis. [Diagram].
- ResearchGate. (n.d.). Roles of sirtuins in the regulation of the cell cycle and apoptosis. [Diagram].
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Rumpf, T., et al. (2015). The role of the sirtuin SIRT2 in glioblastoma (GB). [Diagram]. ResearchGate.
- Hoffmann, G., et al. (2013). A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer. Journal of Biological Chemistry. [Link]
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link unavailable]
- Han, S., et al. (2012). Sirtuin Inhibition Induces Apoptosis-like Changes in Platelets and Thrombocytopenia. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
- Li, L., & Li, L. (2020). Sirtuin inhibitors as anticancer agents. Future Medicinal Chemistry. [Link]
- Chon, H., & Kim, C. (2022). Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options. International Journal of Molecular Sciences. [Link]
- Peng, S., et al. (2015). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- da Cunha, F. F., et al. (2013). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules. [Link]
- ResearchGate. (n.d.). Schematic diagram showing the RAS–RAF signalling pathway. [Diagram].
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- PubMed. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. [Link]
- ResearchGate. (2020). Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea... [Request PDF].
- ResearchGate. (2020). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea. [PDF].
- ORBi, University of Liège. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea.... [Link]
- Research Portal, University of Luxembourg. (2020). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea.... [Link]
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8, 21585-21595. [Link]
- Yeager, A. R., et al. (2012). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Cancer Research. [Link]
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- ORBi, University of Liège. (2024). Dual inhibition of sirtuins 1 and 2.... [Link]
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- MDPI. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
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Application Notes and Protocols: 3-Cyanophenyl Isocyanate in Drug Design
Introduction: The Strategic Role of the Cyanophenyl Urea Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of highly selective and potent small molecule inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds employed, the diaryl urea linkage has emerged as a privileged structure, particularly in the domain of kinase inhibition. 3-Cyanophenyl isocyanate serves as a critical reagent in the construction of these pharmacologically active molecules. Its utility lies in the facile and efficient formation of unsymmetrical ureas upon reaction with primary and secondary amines. The resulting N-(3-cyanophenyl)urea moiety is not merely a structural linker but an active participant in the intricate dance of drug-target interactions.
The strategic placement of the cyano group at the meta-position of the phenyl ring offers a unique combination of electronic and steric properties. As an electron-withdrawing group, the nitrile functionality can modulate the acidity of the urea N-H protons, enhancing their hydrogen-bonding capabilities with key amino acid residues in the target protein's active site. This enhanced binding affinity can translate to improved potency and selectivity of the drug candidate. Furthermore, the linear geometry and compact size of the cyano group allow it to probe and occupy small hydrophobic pockets within the active site, contributing to the overall binding energy and specificity.
This guide provides a comprehensive overview of the application of this compound in drug design, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the structure-activity relationships of 3-cyanophenyl urea derivatives and provide detailed, field-proven protocols for their synthesis and characterization.
Chemical Properties and Reactivity of this compound
This compound is a versatile bifunctional reagent, possessing both a reactive isocyanate group and a cyano-substituted aromatic ring.
| Property | Value | Reference |
| CAS Number | 16413-26-6 | |
| Molecular Formula | C₈H₄N₂O | |
| Molecular Weight | 144.13 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 51-54 °C |
The isocyanate group (-N=C=O) is a highly electrophilic moiety, readily undergoing nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. The reaction with primary or secondary amines is particularly robust and is the cornerstone of its application in drug synthesis, leading to the formation of stable urea linkages.[1]
Caption: General reaction scheme for urea formation.
Application in Drug Design: A Focus on Kinase and Sirtuin Inhibitors
The N-(3-cyanophenyl)urea scaffold has been successfully incorporated into a variety of potent enzyme inhibitors. A notable example is in the development of sirtuin inhibitors. Sirtuins are a class of histone deacetylases (HDACs) implicated in various cellular processes, and their dysregulation is linked to several diseases, including cancer. In a study aimed at developing novel sirtuin inhibitors, researchers synthesized a series of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas.[2] Among these, the compound bearing a 3-cyanophenyl group, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, displayed potent antiproliferative activity against various glioma cell types.[2] This highlights the favorable contribution of the 3-cyanophenyl moiety to the biological activity of the molecule.
The diaryl urea motif is also a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. The urea linkage in these inhibitors often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the aryl rings are then positioned to occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. While specific structure-activity relationship (SAR) data for the 3-cyanophenyl group across a wide range of kinases is extensive, the general principles of kinase inhibition suggest that the electron-withdrawing nature of the cyano group can enhance the hydrogen-bonding capacity of the urea N-H groups, leading to tighter binding.[4][5]
Experimental Protocols
Safety and Handling of this compound
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
-
Use a dust mask type N95 (US) or equivalent respirator if handling the solid powder outside of a fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.
Protocol: General Synthesis of N-(3-Cyanophenyl)-N'-Aryl/Alkyl Ureas
This protocol provides a general method for the synthesis of unsymmetrical ureas from this compound and a primary or secondary amine. The specific reaction conditions may require optimization depending on the reactivity of the amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., acetone, dichloromethane (DCM), or tetrahydrofuran (THF))
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Apparatus for filtration (e.g., Büchner funnel and filter paper)
Procedure:
Caption: Workflow for the synthesis of N-(3-cyanophenyl) ureas.
-
Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone).[6] The concentration will depend on the solubility of the amine, but a starting point of 0.1-0.5 M is common.
-
Addition of Isocyanate: To the stirred solution of the amine at room temperature, add this compound (1.0-1.1 equivalents) either as a solid in one portion or as a solution in the same anhydrous solvent.[6] The addition is typically performed at room temperature, but for highly reactive amines, cooling in an ice bath may be necessary to control the exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is often rapid and may be complete within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Product Isolation: In many cases, the urea product will precipitate out of the reaction mixture as a solid. If this occurs, the product can be isolated by filtration.[6] Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude urea derivative can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct. Therefore, the use of anhydrous solvents is crucial to prevent this side reaction and maximize the yield of the desired unsymmetrical urea.
-
Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the more valuable or complex amine. However, a large excess should be avoided as it can complicate the purification process.
-
Reaction Temperature: The reaction is typically exothermic. For most amines, room temperature provides a sufficient rate of reaction without promoting side reactions. For highly nucleophilic or sterically unhindered amines, cooling may be necessary to control the reaction rate and prevent the formation of byproducts.
Conclusion
This compound is a valuable and versatile reagent in drug design, enabling the efficient synthesis of N-(3-cyanophenyl)urea derivatives. This structural motif has proven to be a key component in a range of biologically active compounds, particularly kinase and sirtuin inhibitors. The electron-withdrawing nature of the meta-cyano group can enhance the binding affinity of these inhibitors to their target proteins, leading to improved potency and selectivity. The straightforward and high-yielding nature of the urea formation reaction, coupled with the important pharmacological properties of the resulting products, ensures that this compound will continue to be a reagent of significant interest to medicinal chemists and drug development professionals.
References
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- Scott, J. S., et al. (2021). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 64(15), 11456-11473. [Link]
- Li, Y., et al. (2020). Design of novel FGFR1 inhibitors.
- Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15091-15109. [Link]
- Zare, K., et al. (2018). A Green and Convenient Protocol for the Synthesis of Novel Quinolinyl-Diaryl Urea Derivatives via a One-Pot, Three-Component Reaction under Solvent-Free Conditions.
- Tiwari, L., et al. (2018). Large scale preparation of N-substituted urea.
- Ulrich, H., et al. (1970). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. Synthesis, 1970(12), 629-630. [Link]
- Alipour, M., et al. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 11(5), 369-377. [Link]
- Wang, Y., et al. (2021). Drug–target interaction prediction by integrating heterogeneous information with mutual attention network.
- Chen, Z., et al. (2023). CAMF-DTI: Enhancing Drug–Target Interaction Prediction via Coordinate Attention and Multi-Scale Feature Fusion. Journal of Chemical Information and Modeling, 63(23), 7477-7490. [Link]
- Li, Y., et al. (2023). Enhancing Local Functional Structure Features to Improve Drug–Target Interaction Prediction. International Journal of Molecular Sciences, 24(13), 11041. [Link]
- Almarzuqi, A., & Mathkour, H. (2023). Boosting Drug-Target Binding Affinity Predictions with a Novel Three-Branch Convolutional Neural Network Approach.
- Chen, L., et al. (2023). Predicting drug-target interactions based on multivariate information fusion and graph contrast learning.
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- 2. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of N-(3-Cyanophenyl)-N'-Aryl Ureas: A Guide for Medicinal Chemistry & Drug Discovery
An Application Note for Drug Development Professionals
Abstract
The N,N'-diaryl urea scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in potent enzyme inhibitors and other therapeutic agents.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-(3-cyanophenyl)-N'-aryl ureas via the reaction of 3-cyanophenyl isocyanate with a range of substituted anilines. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and provide expert insights into process control, troubleshooting, and product validation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for generating libraries of these high-value compounds.
Introduction: The Significance of the Diaryl Urea Moiety
The urea functional group is a cornerstone in drug design, primarily due to its exceptional ability to act as a rigid and effective hydrogen bond donor-acceptor unit.[1][2] This characteristic allows urea-containing molecules to form stable, high-affinity interactions with biological targets such as kinases, proteases, and other enzymes.[2][4] The N,N'-diaryl urea subclass, in particular, is found in numerous approved drugs and clinical candidates, including potent inhibitors for various therapeutic targets.[5][6]
The specific incorporation of a 3-cyanophenyl group is a strategic choice in rational drug design. The nitrile functionality is a versatile bioisostere for various groups and can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a chemical handle for further derivatization. This protocol outlines a direct and efficient method for synthesizing a library of N-(3-cyanophenyl)-N'-aryl ureas, which are valuable starting points for lead discovery and optimization programs.
Reaction Mechanism: Nucleophilic Addition
The synthesis of ureas from isocyanates and primary or secondary amines is a classic, highly efficient, and atom-economical reaction.[7][8] The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the aniline, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step forms a new carbon-nitrogen bond and results in a neutral urea product. The reaction is typically fast and irreversible, often proceeding to completion at room temperature without the need for a catalyst.[8]
Caption: Mechanism of Urea Formation.
Experimental Protocol
This protocol is designed as a general method applicable to a wide range of substituted anilines. Researchers should adjust quantities and purification methods based on the specific substrate and scale.
Materials and Reagents
-
This compound (CAS 16413-26-6): Purity ≥ 97%. Handle with care in a fume hood, as isocyanates are moisture-sensitive and toxic.[9]
-
Substituted Aniline: Purity ≥ 98%.
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade.
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): Anhydrous, for drying.
-
Solvents for Purification: Hexanes, Ethyl Acetate, Methanol for chromatography or recrystallization.
-
TLC plates: Silica gel 60 F₂₅₄.
Equipment
-
Round-bottom flask with magnetic stir bar.
-
Dropping funnel or syringe pump for controlled addition.
-
Magnetic stir plate.
-
Inert atmosphere setup (Nitrogen or Argon balloon).
-
Rotary evaporator.
-
Filtration apparatus (Büchner funnel).
-
Standard laboratory glassware.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM or THF (approx. 0.2 M concentration).
-
Reagent Addition: In a separate, dry vial, prepare a solution of this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Reaction: While stirring the aniline solution at room temperature (RT), add the isocyanate solution dropwise over 5-10 minutes. The reaction is often exothermic; for highly reactive anilines, an ice bath (0-5 °C) may be used to moderate the temperature during addition.[10]
-
Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically rapid, with many products precipitating out of the solution within 30 minutes to a few hours.[10] Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the limiting starting material (usually the aniline).
-
Work-up & Isolation:
-
Case A (Product Precipitates): If a solid has formed, continue stirring for an additional 30 minutes post-completion. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (DCM or diethyl ether) to remove any soluble impurities.
-
Case B (Product is Soluble): If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.
-
-
Purification: The crude product is often of high purity. If further purification is needed:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: If the product is an oil or contains closely related impurities, purify using flash chromatography with an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine its melting point (m.p.).
Caption: Experimental Workflow Diagram.
Data Presentation & Expected Results
The reaction is robust and generally provides high yields across a range of anilines with varying electronic properties.
| Entry | Aniline Derivative | Typical Reaction Time | Typical Yield (%) | Physical Appearance |
| 1 | Aniline | 30 min | >95% | White Solid |
| 2 | 4-Chloroaniline | 45 min | >95% | Off-white Solid |
| 3 | 4-Methoxyaniline | 30 min | >95% | White Solid |
| 4 | 3-Nitroaniline | 2-3 hours | 85-95% | Pale Yellow Solid |
Expertise & Experience: Ensuring a Successful Synthesis
-
Causality of Anhydrous Conditions: Isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrical N,N'-bis(3-cyanophenyl)urea byproduct, complicating purification and reducing the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.
-
Controlling Reactivity: The nucleophilicity of the aniline dictates the reaction rate. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase its reactivity, leading to faster reactions. Conversely, strong electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, requiring longer reaction times or gentle heating to proceed to completion.
-
Self-Validation and Purity Assessment: The most common impurity is the symmetrical urea byproduct mentioned above. During TLC analysis, this byproduct will typically have a different Rf value than the desired unsymmetrical product. For characterization, ¹H NMR is invaluable; the two N-H protons of the urea will appear as distinct singlets or broad signals, and their integration relative to the aromatic protons will confirm the structure.
References
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Porcheddu, A., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
- Shaikh, A. A., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
- S. L. S. T. M. L. G. G. L. C. L. V. M. C. M. F. C. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry.
- Na'was, A. (1961).
- ChemicalBook. (n.d.).
- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
- Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry.
- Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design.
- Chemical-Suppliers.com. (n.d.). N-(3-cyanophenyl)-N'-phenylurea | CAS 87597-64-6.
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.).
- Patel, K., et al. (2019). Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors. ACS Medicinal Chemistry Letters.
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- 5. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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carbamate synthesis from 3-Cyanophenyl isocyanate and alcohols
Application Note & Protocol
Synthesis of 3-Cyanophenyl Carbamates from Alcohols: A Detailed Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of carbamates via the reaction of 3-cyanophenyl isocyanate with various alcohols. Carbamates are a pivotal functional group in medicinal chemistry, widely utilized as peptide bond isosteres, prodrug moieties, and key structural elements in therapeutic agents, including anticancer drugs.[1][2][3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, detailed step-by-step experimental procedures, analytical characterization, and critical safety considerations. By explaining the causality behind experimental choices, this guide ensures both scientific integrity and practical applicability for the synthesis of novel 3-cyanophenyl carbamate derivatives.
Critical Health and Safety Precautions
Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before initiating any experimental work, a thorough risk assessment is mandatory. This compound is a hazardous chemical that requires strict handling protocols to prevent exposure.
1.1. Hazard Profile of this compound:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[5][6][7]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] Individuals with prior respiratory issues or known allergic reactions to isocyanates must not be exposed to this material.[8]
-
Lachrymator: It is a substance that can cause tearing.[6]
-
Reactivity: The compound is sensitive to moisture and air.[6] Contact with water can lead to the formation of an insoluble urea and carbon dioxide, which can cause pressure buildup in closed containers.[8]
1.2. Mandatory Personal Protective Equipment (PPE) and Handling:
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and remove them with care to avoid skin contamination.[6]
-
Eye Protection: Chemical safety goggles and a face shield are required.[6]
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: In case of inadequate ventilation, respiratory protection compliant with OSHA standards is necessary.[5][8]
-
Handling: Avoid all contact with skin and eyes. Do not breathe dust or vapors.[5][6] Keep the container tightly closed and store under an inert gas like nitrogen.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
Reaction Mechanism and Scientific Principles
The synthesis of a carbamate from an isocyanate and an alcohol is a classic example of a nucleophilic addition reaction. The underlying principle is the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O).
Mechanism:
-
The oxygen atom of the alcohol's hydroxyl group, possessing lone pair electrons, acts as a nucleophile.
-
This nucleophile attacks the electrophilic carbonyl carbon of the isocyanate.
-
Simultaneously, the electrons from the N=C double bond shift to the nitrogen atom, which then abstracts the proton from the alcohol's hydroxyl group.
-
This concerted mechanism results in the formation of the stable carbamate linkage (-O-C(O)-NH-). The reaction is typically high-yielding and proceeds without the formation of by-products, provided anhydrous conditions are maintained.[9]
Sources
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- 9. americanlaboratory.com [americanlaboratory.com]
Application Notes & Protocols: The Reaction Mechanism of 3-Cyanophenyl Isocyanate with Nucleophiles
Abstract
3-Cyanophenyl isocyanate is a versatile aromatic isocyanate widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O), making it a prime target for nucleophilic attack. The presence of a meta-substituted cyano group, a potent electron-withdrawing substituent, significantly enhances this electrophilicity, thereby increasing its reactivity compared to unsubstituted phenyl isocyanate.[2][3] This guide provides a detailed examination of the reaction mechanisms between this compound and common nucleophiles—specifically amines, alcohols, and water. We will explore the underlying principles, catalytic strategies, and provide detailed, field-proven laboratory protocols for the synthesis of the resulting urea and carbamate derivatives.
Core Principles of Isocyanate Reactivity
The isocyanate functional group can be described by resonance structures that illustrate the high electrophilicity of the central carbon atom. The electronegative oxygen and nitrogen atoms pull electron density away from the carbon, making it highly susceptible to attack by electron-rich species (nucleophiles).
The general reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons from the nucleophile attacks the electrophilic isocyanate carbon.
-
Proton Transfer: A proton is subsequently transferred from the nucleophile to the nitrogen atom of the isocyanate, resulting in a stable addition product.[2][3]
The general order of reactivity for common nucleophiles with isocyanates is typically: Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water .[4]
The 3-cyano substituent on the phenyl ring plays a crucial role. As a strong electron-withdrawing group, it further depletes electron density from the isocyanate carbon, making this compound particularly reactive.[2][3]
Figure 1: General mechanism of nucleophilic addition to this compound.
Reaction with Amines: Synthesis of Substituted Ureas
The reaction between an isocyanate and a primary or secondary amine is one of the most efficient and rapid reactions in this class, yielding a substituted urea.[5] This reaction is foundational for the synthesis of many pharmaceutical compounds and polyurea polymers.[6]
Mechanism
The lone pair of the amine's nitrogen atom acts as the nucleophile, attacking the isocyanate carbon. This is followed by a rapid proton transfer from the nitrogen to form the stable urea linkage. The reaction is typically exothermic and often proceeds to completion at room temperature without the need for a catalyst.[7]
Figure 2: Mechanism for the formation of a substituted urea.
Protocol: Synthesis of 1-(3-cyanophenyl)-3-phenylurea
Objective: To synthesize a diaryl urea derivative via the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Stir the solution at room temperature (20-25 °C).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the aniline solution dropwise over 10-15 minutes. Causality: The isocyanate is added slowly to control the exothermic reaction. Anhydrous solvent is critical to prevent the competing hydrolysis of the isocyanate.
-
Upon addition, a white precipitate of the urea product will likely form immediately.
-
Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.
-
Workup: The product is typically insoluble in DCM. Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent use without further purification.
Characterization:
-
FTIR (cm⁻¹): ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O stretch, urea).
-
¹H NMR: Resonances for the aromatic protons and the N-H protons.
-
Mass Spectrometry: To confirm the molecular weight of the product.[6]
Reaction with Alcohols: Synthesis of Carbamates (Urethanes)
The reaction of isocyanates with alcohols produces carbamates, also known as urethanes. This reaction is the cornerstone of the polyurethane industry.[8] It is generally slower than the reaction with amines and often requires catalysis, especially with less nucleophilic secondary or tertiary alcohols.[8][9]
Mechanism & Catalysis
The alcohol's oxygen atom attacks the isocyanate carbon, followed by proton transfer to form the carbamate.[2][4]
Catalysis is key:
-
Tertiary Amines (e.g., Triethylamine, DABCO): These bases are thought to form a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate.[4][10]
-
Organometallic Catalysts (e.g., Dibutyltin Dilaurate): These catalysts can coordinate with both the isocyanate and the alcohol, bringing them into proximity and activating them for reaction.
Figure 3: Catalyzed formation of a carbamate from an alcohol.
Protocol: Synthesis of Ethyl N-(3-cyanophenyl)carbamate
Objective: To synthesize a carbamate from this compound and ethanol using a tertiary amine catalyst.
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (1.1 eq)
-
Triethylamine (0.1 eq, catalyst)
-
Anhydrous Toluene or THF
-
Round-bottom flask with magnetic stirrer, reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous toluene, absolute ethanol (1.1 eq), and triethylamine (0.1 eq).
-
Stir the solution at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Gently heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the isocyanate is consumed (typically 2-4 hours). Causality: Heating is often required to drive the less facile alcohol addition to completion in a reasonable timeframe.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with 1M HCl to remove the triethylamine catalyst, followed by a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Characterization:
-
FTIR (cm⁻¹): ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1700 (C=O stretch, carbamate).
-
¹H NMR: Resonances for the aromatic, ethyl, and N-H protons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Reaction with Water: Hydrolysis and Urea Formation
The reaction of this compound with water is a multi-step process that is crucial to understand, as water is a common contaminant. This reaction is exploited commercially to produce polyurethane foams, where the generated CO₂ acts as a blowing agent.[5][11]
Mechanism
-
Carbamic Acid Formation: Water attacks the isocyanate to form an unstable carbamic acid intermediate.[4][12]
-
Decarboxylation: The carbamic acid rapidly decomposes to yield the corresponding primary amine (3-aminobenzonitrile) and carbon dioxide gas.[4][11]
-
Urea Formation: The newly formed 3-aminobenzonitrile is a powerful nucleophile and will readily react with a second molecule of this compound to form the symmetrical 1,3-bis(3-cyanophenyl)urea.[4][11]
Due to the high reactivity of the amine intermediate, the final isolated product from the reaction of two equivalents of isocyanate with one equivalent of water is the disubstituted urea.
Figure 4: Multi-step hydrolysis of this compound leading to a symmetric urea.
Summary of Reactions
| Nucleophile (Nu-H) | Product Type | General Product Structure | Relative Rate | Typical Conditions |
| Primary/Secondary Amine | Substituted Urea | 3-CN-Ph-NH-C(=O)-NRR' | Very Fast | Room Temp, No Catalyst |
| Alcohol | Carbamate (Urethane) | 3-CN-Ph-NH-C(=O)-OR | Moderate | Heat, Catalyst (e.g., Amine, Tin) |
| Water | Symmetrical Urea + CO₂ | 3-CN-Ph-NH-C(=O)-NH-Ph-CN | Fast (overall) | Room Temp, No Catalyst |
References
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- Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online.
- This compound. MySkinRecipes.
- Isocyanate-based multicomponent reactions. RSC Advances.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications.
- Main classes of products resulting from nucleophilic attack on isocyanates. ResearchGate.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Indian Journal of Pharmaceutical Education and Research.
- Nucleophilic Isocyanation. ACS Publications.
- Isocyanate-based multicomponent reactions. National Institutes of Health (NIH).
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI.
- Nucleophilic Isocyanation. American Chemical Society.
- of the reaction between. AUB ScholarWorks.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
- arylureas i. cyanate method. Organic Syntheses Procedure.
- Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv.
- Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal.
- Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
- Curing of Cyanates with Primary Amines. ResearchGate.
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.
- Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH).
- Synthesis of isocyanates from carbamates. ResearchGate.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Mechanism of Isocyanate Reactions with Ethanol. ResearchGate.
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. ScienceDirect.
- Kinetics of Reactions of Blocked Isocyanates. Progress in Chemistry.
- Catalyzed reaction of isocyanates (RNCO) with water. RSC Publishing.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate.
- Isocyanate. Wikipedia.
- Reaction of isocyanates with alcohols. ResearchGate.
- The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Journal of the Chemical Society.
- Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate.
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- 11. researchgate.net [researchgate.net]
- 12. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-Cyanophenyl Isocyanate in Advanced Polymer Synthesis
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science. The focus is on the practical application of 3-Cyanophenyl Isocyanate in the synthesis of novel polymers, leveraging its unique chemical architecture to achieve enhanced material properties.
Introduction: The Duality of this compound
This compound (3-CPI) is an aromatic isocyanate distinguished by its dual-functional nature. It possesses a highly electrophilic isocyanate group (-N=C=O) and a polar nitrile group (-C≡N) on a phenyl ring. This unique combination makes it a valuable monomer and modifying agent for creating advanced polymers with tailored properties.
-
The isocyanate group is the primary reactive site, readily undergoing nucleophilic addition with alcohols, amines, and other active hydrogen compounds to form stable urethane and urea linkages, respectively.[1][2] This reactivity is the cornerstone of its use in step-growth polymerization.
-
The cyano (nitrile) group is a key contributor to the final polymer's characteristics. Its high polarity induces strong dipole-dipole interactions between polymer chains. This enhances intermolecular forces, which can significantly improve thermal stability, mechanical strength, and chemical resistance of the resulting material.[1]
The strategic incorporation of 3-CPI into a polymer backbone allows for precise control over the final material's performance characteristics, moving beyond standard polyurethanes and polyureas.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16413-26-6 | [3] |
| Molecular Formula | C₈H₄N₂O | [3] |
| Molecular Weight | 144.13 g/mol | [3] |
| Melting Point | 51-54 °C | [3] |
| Appearance | White to off-white crystalline solid | - |
Core Applications in Polymer Synthesis
The primary application of 3-CPI is in the synthesis of polyurethanes and polyureas, where it acts as a "hard segment" monomer. The rigidity of the phenyl ring and the polarity of the cyano group contribute to a well-defined microphase separation in segmented copolymers, which is crucial for developing high-performance elastomers.[4]
Synthesis of High-Performance Polyurethanes
The reaction between a diisocyanate and a polyol (typically a long, flexible diol) is the fundamental basis of polyurethane chemistry.[4][5] When 3-CPI is used, either alone or in combination with other diisocyanates, it imparts unique characteristics to the resulting polyurethane.
Causality: The electron-withdrawing nature of the cyano group increases the reactivity of the isocyanate group. More importantly, the nitrile groups along the polymer backbone lead to significant hydrogen bonding and dipole-dipole interactions. This enhances the aggregation of hard segments, leading to improved thermal stability and mechanical strength compared to analogous non-cyanated polyurethanes.[1][4]
Caption: Polyurethane synthesis via reaction of 3-CPI and a diol.
Synthesis of Thermally Stable Polyureas
Polyureas are formed through the rapid reaction of diisocyanates with diamines.[6][7] This reaction is typically faster than urethane formation and often proceeds without a catalyst. Polyureas are known for their exceptional toughness, chemical resistance, and thermal stability.[1][7]
Causality: The incorporation of 3-CPI introduces strong, polar nitrile groups. The urea linkage itself is a strong hydrogen bond donor and acceptor. The combination of strong hydrogen bonding from the urea groups and the dipole-dipole interactions from the cyano groups creates a highly cohesive polymer matrix. This results in materials with superior thermal and mechanical properties, suitable for demanding applications like high-performance coatings and elastomers.
Experimental Protocols
Safety First: this compound is harmful if inhaled, swallowed, or in contact with skin. It may also cause respiratory irritation and allergy or asthma-like symptoms.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Isocyanates are highly reactive with water; therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[9]
Protocol 1: Synthesis of a 3-CPI-Based Polyurethane via Two-Step Solution Polymerization
This protocol describes the synthesis of a segmented polyurethane using a polyol as the soft segment and 3-CPI and a chain extender as the hard segment.
A. Materials & Equipment
-
Reactants: Polytetramethylene ether glycol (PTMG, Mn = 2000 g/mol ), this compound (3-CPI), 1,4-Butanediol (BDO).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, heating mantle with temperature controller, dropping funnel, condenser.
B. Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. doxuchem.com [doxuchem.com]
- 3. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. This compound - High purity | EN [georganics.sk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Bioactive Molecules with 3-Cyanophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide details the application of 3-Cyanophenyl Isocyanate as a versatile pre-column derivatization reagent for the analysis of a broad spectrum of bioactive molecules by High-Performance Liquid Chromatography (HPLC). The protocols provided herein are designed to enhance the detectability and chromatographic performance of compounds containing primary and secondary amine, as well as hydroxyl functional groups. This document provides an in-depth exploration of the underlying reaction mechanisms, detailed experimental procedures, and robust validation strategies, empowering researchers to develop and implement reliable analytical methods for pharmacokinetics, metabolism studies, and quality control of pharmaceuticals.
Introduction: The Rationale for Derivatization with this compound
In the landscape of bioanalysis, achieving adequate sensitivity, selectivity, and chromatographic retention for diverse bioactive molecules presents a significant challenge. Many pharmacologically active compounds lack a strong native chromophore or fluorophore, rendering their detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, difficult. Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte, thereby improving its analytical properties.
This compound emerges as a superior derivatizing agent due to several key characteristics:
-
Broad Reactivity: The isocyanate functional group (-N=C=O) readily reacts with nucleophilic functional groups commonly found in bioactive molecules, including primary and secondary amines, alcohols, and phenols.
-
Enhanced UV Detectability: The introduction of the cyanophenyl group imparts a strong chromophore to the analyte, significantly enhancing its molar absorptivity and, consequently, the sensitivity of UV detection.
-
Improved Chromatographic Behavior: Derivatization often increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.
-
Formation of Stable Derivatives: The resulting urea (from amines) and carbamate (from alcohols) linkages are generally stable under typical HPLC conditions, ensuring the integrity of the analysis.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your analytical workflows.
Reaction Mechanisms: A Foundation for Method Development
A thorough understanding of the reaction mechanism is paramount for optimizing derivatization conditions and troubleshooting potential issues. This compound undergoes a nucleophilic addition reaction with the target functional groups.
Reaction with Primary and Secondary Amines
Primary and secondary amines act as potent nucleophiles, attacking the electrophilic carbon atom of the isocyanate group. This reaction proceeds rapidly under mild conditions to form stable N,N'-disubstituted or N,N,N'-trisubstituted urea derivatives, respectively. The reaction is generally faster with primary amines than with secondary amines due to reduced steric hindrance.
Figure 1: Reaction of this compound with Amines.
Reaction with Alcohols and Phenols
Alcohols and phenols, being weaker nucleophiles than amines, react with this compound to form carbamate esters. This reaction may require a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to enhance the reaction rate, particularly for less acidic alcohols. Phenols, being more acidic than alcohols, generally react more readily.
Application Note & Protocol: Robust and Versatile Synthesis of N-Aryl Ureas for Research and Drug Development
Abstract
The N-aryl urea scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its unique hydrogen bonding capabilities and conformational properties that are crucial for molecular recognition and biological activity.[1][2] This functionality is integral to a multitude of clinically approved therapeutics, particularly multi-kinase inhibitors like Sorafenib and Regorafenib used in oncology.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing N-aryl ureas. We will delve into the mechanistic basis of the most common synthetic strategies, offer detailed, field-proven protocols, and discuss critical aspects of purification, characterization, and troubleshooting to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Urea Moiety
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, acts as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen).[1] This dual nature allows it to form robust and directional interactions with biological targets, such as the hinge region of protein kinases, making it an exceptional pharmacophore in drug design.[4] Its incorporation into small molecules can modulate potency, selectivity, and pharmacokinetic properties.[2] While numerous methods exist for urea synthesis, this guide focuses on the most practical and scalable approaches for a research and development setting.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the N-aryl urea bond can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
The Classical Approach: Aryl Isocyanate and Amine Addition
The most direct and widely used method for synthesizing unsymmetrical N,N'-disubstituted ureas is the nucleophilic addition of a primary or secondary amine to an aryl isocyanate.[5][6]
Mechanism: The reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. This reaction is typically fast, high-yielding, and occurs under mild conditions.
Caption: Reaction mechanism for N-aryl urea synthesis.
Phosgene-Free Synthesis
Due to the extreme toxicity of phosgene gas, its use is avoided in most modern laboratories. Safer alternatives have been developed that generate isocyanate intermediates in situ or use other carbonyl sources.[2][7]
-
Triphosgene: A stable, crystalline solid that serves as a safer substitute for phosgene.[6][8] It decomposes into phosgene under reaction conditions, which then reacts with an aryl amine to form the required isocyanate intermediate. This is immediately trapped by a second amine to form the unsymmetrical urea.
-
Carbamate Aminolysis: The reaction of an O-aryl carbamate with an amine at elevated temperatures can produce ureas. This method proceeds through the formation of an isocyanate intermediate.[9]
-
Rearrangement Reactions: The Curtius, Hofmann, or Lossen rearrangements can convert carboxylic acids, amides, or hydroxamic acids, respectively, into isocyanates, which can then be trapped by amines.[10][11]
-
Dioxazolones: These compounds serve as effective isocyanate precursors under mild heating, releasing CO₂ as the only byproduct, offering a green chemistry approach.[12]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)urea via the Isocyanate-Amine Route
This protocol describes a representative synthesis of a diaryl urea, a common scaffold in kinase inhibitors.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| 4-chloroaniline | C₆H₆ClN | 127.57 | 1.28 g | 10.0 mmol | Starting amine |
| 1-isocyanato-3-(trifluoromethyl)benzene | C₈H₄F₃NO | 187.12 | 1.87 g | 10.0 mmol | Aryl isocyanate |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | Reaction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | 25 mL | - | For workup |
| Brine | NaCl (aq) | - | 25 mL | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | Drying agent |
| Hexanes | C₆H₁₄ | - | ~50 mL | - | For trituration/washing |
| Diethyl Ether | (C₂H₅)₂O | - | ~20 mL | - | For trituration/washing |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.28 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until the amine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This step is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reagent Addition: Slowly add 1-isocyanato-3-(trifluoromethyl)benzene (1.87 g, 10.0 mmol) dropwise to the stirred solution over 5-10 minutes. The isocyanate can be added as a solution in a small amount of anhydrous DCM if preferred.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. A white precipitate will typically form as the product is often insoluble in DCM.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: e.g., 30% Ethyl Acetate in Hexanes).
-
Isolation:
-
If a thick precipitate has formed, filter the solid product directly using a Büchner funnel. Wash the solid with cold DCM (2 x 10 mL) and then with hexanes to remove any unreacted isocyanate.
-
If the product is partially soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification (Trituration/Recrystallization):
-
To the crude solid, add a mixture of hexanes and diethyl ether (e.g., 4:1 ratio, ~50 mL total). Stir or sonicate the slurry vigorously. This process, known as trituration, washes away soluble impurities.
-
Filter the purified white solid, wash with hexanes, and dry under high vacuum.
-
For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
-
Caption: Experimental workflow for N-aryl urea synthesis.
Protocol 2: Phosgene-Free Synthesis of an Aryl Isocyanate Intermediate using Triphosgene
This protocol details the in situ generation of an aryl isocyanate from an amine, which can then be used in the subsequent urea formation step as described above. Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic phosgene gas. [6]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add triphosgene (1.0 eq.) and a suitable solvent like anhydrous toluene or dichloromethane.
-
Amine Addition: Dissolve the starting aryl amine (3.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.) in the same anhydrous solvent.
-
Reaction: Add the amine/base solution dropwise to the triphosgene solution at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to reflux until the conversion to the isocyanate is complete (monitor by IR for the characteristic N=C=O stretch at ~2270 cm⁻¹).
-
Use: The resulting isocyanate solution can be carefully filtered to remove amine hydrochloride salts and used directly in the next reaction step with another amine (as in Protocol 1, step 4).
Purification and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized N-aryl urea.
-
Purification: N-aryl ureas are often crystalline solids with poor solubility in nonpolar solvents, making them amenable to purification by simple filtration and washing or recrystallization.[13] If impurities are persistent, silica gel column chromatography using a gradient of ethyl acetate in hexanes or DCM in methanol is effective.
-
Characterization Data (Expected for Product from Protocol 1):
-
¹H NMR (400 MHz, DMSO-d₆): Expect two singlets (or broad singlets) for the two N-H protons, typically between δ 8.5-10.0 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region with characteristic splitting patterns.[8]
-
¹³C NMR (100 MHz, DMSO-d₆): The urea carbonyl carbon (C=O) is highly diagnostic, appearing around δ 152-155 ppm.[8] The CF₃ group will show as a quartet due to C-F coupling.
-
FTIR (KBr, cm⁻¹): Look for a strong C=O stretching vibration around 1640-1690 cm⁻¹. N-H stretching bands will be visible between 3300-3400 cm⁻¹.[4]
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 315.05 (for C₁₄H₁₀ClF₃N₂O).
-
Comparison of Synthetic Methods & Troubleshooting
Table 1: Comparison of N-Aryl Urea Synthetic Routes
| Method | Starting Materials | Pros | Cons | Typical Yield |
| Isocyanate + Amine | Aryl Isocyanate, Amine | Fast, high-yielding, mild conditions, simple procedure.[6] | Isocyanates can be toxic, moisture-sensitive, and may not be commercially available. | >90% |
| Triphosgene | Aryl Amine, Triphosgene | Avoids handling phosgene gas; broad substrate scope. | Generates phosgene in situ (toxic); requires careful handling and base.[6] | 70-90% |
| Carbamate Aminolysis | Carbamate, Amine | Phosgene-free; uses stable precursors.[7][9] | Often requires high temperatures; can have side products. | 60-85% |
| Pd-Catalyzed Coupling | Urea, Aryl Halides | Excellent for complex, unsymmetrical diaryl ureas.[14][15] | Requires expensive catalyst/ligand; may need optimization. | 65-95% |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive reagents; moisture contamination. | Use freshly purchased or purified reagents. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Symmetrical Urea Byproduct | Isocyanate reacted with water to form an amine, which then reacted with more isocyanate. | Strictly exclude moisture from the reaction. Add the amine to the isocyanate solution, not the other way around. |
| Product is an oil or difficult to crystallize | Product may have a low melting point or impurities are present. | Purify by column chromatography instead of recrystallization. Try co-evaporating with a nonpolar solvent like hexanes. |
| Multiple spots on TLC after reaction | Incomplete reaction; side product formation. | Increase reaction time or gently heat. Re-purify the product. |
Conclusion
The synthesis of N-aryl ureas is a fundamental transformation for professionals in drug discovery and chemical research. The classical isocyanate-amine addition reaction remains the most efficient and reliable method for many applications, provided the isocyanate is available. For cases requiring the avoidance of hazardous reagents, a variety of robust phosgene-free alternatives are available. By understanding the underlying mechanisms and adhering to the detailed protocols and purification strategies outlined in this guide, researchers can confidently and successfully synthesize a diverse range of N-aryl urea derivatives for their scientific pursuits.
References
- Cravotto, G., Orio, L., Padovan, D., Boffa, L., & Calcio Gaudino, E. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1393-1398.
- ResearchGate. (2025). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Chauhan, P. M. S., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Journal of Saudi Chemical Society, 19(3), 233-236.
- Patel, V. M., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Advanced Research, 1(3), 1-6.
- Janežič, M., et al. (2016). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Molecules, 21(1), 101.
- ResearchGate. (2025). Ureas: Applications in Drug Design.
- Elghamry, I., et al. (2019). Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc, 2019(6), 213-227.
- Hu, S., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(11), 3496.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
- Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(6), 1715.
- Tundel, R. E., & Anderson, K. W. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4747-4750.
- Spyropoulos, C., & Kokotos, C. G. (2017). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 82(21), 11481-11486.
- Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. (2023). Organic & Biomolecular Chemistry, 21(32), 6524-6532.
- Kim, H. J., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 931-942.
- van der Heijden, A. E. D. M., et al. (2018). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea (Akardite II). Journal of Hazardous Materials, 342, 754-760.
- Stokes, J. B., et al. (2018). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Pharmaceuticals, 11(4), 105.
- ResearchGate. (2025). synthesis of aryl ureas from arylamines and arylisocyanates.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
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- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. asianpubs.org [asianpubs.org]
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- 10. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
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- 13. arabjchem.org [arabjchem.org]
- 14. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Cyanophenyl Isocyanate as a Versatile Chemical Probe for Covalent Target Identification
Abstract: The identification of protein targets for bioactive small molecules is a critical and often challenging step in drug discovery and chemical biology.[1][2] Covalent chemical probes, which form stable bonds with their protein partners, offer a powerful solution for target discovery and validation.[3][4][5] This guide provides an in-depth overview and detailed protocols for utilizing 3-cyanophenyl isocyanate, a compact and reactive electrophile, as a chemical probe to identify and validate protein targets, with a particular focus on targeting nucleophilic lysine residues. We will explore its application in activity-based protein profiling (ABPP), covalent fragment-based screening, and target deconvolution workflows.
Introduction: The Power of Covalent Probes
Targeted covalent inhibitors have seen a resurgence in drug discovery, with approximately 30% of marketed drugs acting via a covalent mechanism.[3][5] This strategy offers distinct advantages, including high potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders.[3][6] The core of a covalent probe is its "warhead," an electrophilic group designed to react with a nucleophilic amino acid residue on the target protein.[7] While cysteine has been the most commonly targeted residue, there is a growing need to expand the repertoire of covalent chemistry to other nucleophiles like lysine to access a larger portion of the proteome.[8][9]
This compound emerges as a valuable tool in this context. Its isocyanate moiety is a potent electrophile that readily reacts with the ε-amino group of lysine residues, which are abundant on protein surfaces and within binding pockets.[]
Mechanism of Action: Lysine Carbamoylation
The primary mechanism involves the nucleophilic attack of the lysine's ε-amino group on the electrophilic carbon of the isocyanate group. This reaction proceeds under physiological conditions and results in the formation of a highly stable urea linkage, effectively creating an irreversible covalent bond between the probe and the protein.
Caption: Reaction of this compound with a protein lysine residue.
Reactivity Profile
Isocyanates can react with several nucleophilic amino acid residues. Understanding this reactivity profile is crucial for interpreting experimental results.
| Nucleophilic Residue | Functional Group | Reaction Product | Relative Reactivity |
| Lysine | ε-Amino (-NH₂) | Urea | High |
| Cysteine | Thiol (-SH) | Thiocarbamate | Moderate-High |
| Serine / Threonine | Hydroxyl (-OH) | Carbamate | Moderate |
| Tyrosine | Phenolic Hydroxyl | Carbamate | Moderate |
| N-terminus | α-Amino (-NH₂) | Urea | High |
Application: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that uses reactive probes to profile the functional state of enzymes and other proteins directly in complex biological systems.[11][12][13] By designing a probe that couples the this compound warhead with a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a linker, one can globally profile lysine-reactive proteins.
Caption: Workflow for target deconvolution using a custom covalent probe.
Protocol 2: Affinity Pulldown with an Isocyanate-Modified Probe
Rationale: This protocol uses an immobilized version of the hit compound, rendered covalent via a this compound warhead, to capture its binding partners. A competition experiment with the original, unmodified hit compound is essential to distinguish specific targets from non-specific binders.
Materials:
-
Probe: Biotinylated Hit-X-isocyanate probe.
-
Competitor: Original, unmodified Hit-X.
-
Biological Sample: Cell lysate (~5 mg/mL protein concentration).
-
Binding/Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Elution Buffer: SDS-PAGE loading buffer.
Procedure:
-
Lysate Preparation: Prepare a larger quantity of clarified cell lysate (e.g., 10-20 mg total protein).
-
Experimental Setup: Prepare three experimental arms:
-
Arm A (Negative Control): Lysate + Streptavidin beads only.
-
Arm B (Probe): Lysate + Biotin-Hit-X-isocyanate probe.
-
Arm C (Competition): Lysate pre-incubated with excess unmodified Hit-X + Biotin-Hit-X-isocyanate probe.
-
-
Competition (Arm C): Pre-incubate the lysate for Arm C with a 100-fold molar excess of the original Hit-X for 1 hour at 4 °C.
-
Scientist's Insight: This step is the most critical for validating true targets. A genuine target protein will be occupied by the unmodified compound, preventing its capture by the covalent probe.
-
-
Probe Incubation (Arms B & C): Add the biotinylated isocyanate probe to the lysates for Arms B and C. Incubate for 2 hours at 4 °C with gentle rotation.
-
Capture: Add pre-washed streptavidin beads to all three arms (A, B, and C) and incubate for another 2 hours at 4 °C.
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 5 times with 1 mL of ice-cold TBST to remove non-specific proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE loading buffer to the beads and boil for 10 minutes to elute the captured proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the Probe lane (Arm B) but absent or significantly reduced in the Competition lane (Arm C) and the Negative Control lane (Arm A).
-
Identify the proteins in the excised bands using in-gel tryptic digestion followed by LC-MS/MS.
-
Concluding Remarks
This compound is a powerful and versatile electrophile for creating chemical probes aimed at target identification and validation. Its reactivity towards lysine provides a means to target a large and functionally important subset of the proteome. The protocols outlined here for ABPP and affinity-based target deconvolution provide robust frameworks for researchers in drug discovery and chemical biology. As with any covalent probe, careful experimental design, including the use of appropriate competition controls, is paramount for the confident identification of genuine biological targets.
References
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
- Tuley, A., & Fast, W. (2018).
- PRISM BioLab. (2024).
- Scarpino, A., et al. (2020). Recent Advances in Covalent Drug Discovery. MDPI.
- Pettersson, M., & Crews, C. M. (2019). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- Heal, W. P., et al. (2021). The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. Royal Society of Chemistry.
- Miyamoto, J. A. (2018). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. University of California, San Francisco.
- Ward, R. A., et al. (2020). A simple method for developing lysine targeted covalent protein reagents.
- ResearchGate. (n.d.). Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- Linsky, N., et al. (2022). Computational Design of Lysine Targeting Covalent Binders Using Rosetta.
- Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
- Morgan, D., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC.
- BOC Sciences. (n.d.). Lysine in Protein Labeling and Analysis Research. BOC Sciences Amino Acid.
- Husain, K., & Kamal, M. A. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.
- Zhou, Y., et al. (2018).
- Roberts, T. C., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PMC.
Sources
- 1. drughunter.com [drughunter.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 9. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Cyanophenyl Isocyanate by Distillation
Welcome to the technical support guide for the purification of 3-cyanophenyl isocyanate. This document is designed for researchers, scientists, and drug development professionals who handle this highly reactive intermediate. The purification of isocyanates, particularly aromatic ones like this compound, presents unique challenges due to their thermal sensitivity and propensity for polymerization. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure a safe and efficient purification process.
Section 1: Critical Considerations in Isocyanate Distillation
The purification of this compound (CAS: 16413-26-6) is almost exclusively performed via vacuum distillation. The isocyanate group (-NCO) is highly reactive and susceptible to thermal stress, which can lead to the formation of dimers, trimers (isocyanurates), and other oligomers, significantly reducing yield and purity.[1] The primary goal of using a vacuum is to lower the boiling point, thereby minimizing the thermal exposure of the compound.[2][3]
Key challenges include:
-
Thermal Decomposition: At elevated temperatures, isocyanates can degrade, leading to discoloration and the formation of impurities such as carbodiimides and insoluble ureas.[4][5]
-
Polymerization: The self-reaction of isocyanates is a significant risk, particularly in the presence of contaminants like water, acids, or bases, which can act as catalysts.[5] This can result in the fouling of distillation equipment and a complete loss of product.
-
Safety Hazards: Isocyanates are potent respiratory and skin sensitizers, irritants, and are classified as potential human carcinogens.[6][7][8][9] Exposure must be minimized through stringent engineering controls and appropriate personal protective equipment (PPE).
Section 2: Troubleshooting Guide for Distillation
This section addresses common problems encountered during the distillation of this compound in a practical question-and-answer format.
Q1: My distillation yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a frequent issue stemming from several potential sources. A systematic diagnosis is key.
-
Cause A: System Leaks. A vacuum leak is the most common culprit. An unstable or insufficiently low vacuum will require a higher pot temperature to achieve boiling, leading to thermal decomposition.
-
Solution: Before heating, ensure your distillation apparatus is leak-tight. Check all joints, seals, and tubing. Use a high-quality vacuum grease on all ground glass joints. A system should be able to hold a stable vacuum (e.g., <1 mmHg) for several minutes after being isolated from the pump.
-
-
Cause B: Thermal Decomposition/Polymerization. If the pot temperature is too high or the residence time is too long, the product will degrade or polymerize, leaving behind a significant non-volatile residue.[1]
-
Solution:
-
Lower the Pressure: The single most effective way to reduce the required temperature is to achieve a lower vacuum. High-capacity vacuum pumps are essential.
-
Use a Suitable Apparatus: For thermally sensitive compounds, short-path distillation or thin-film evaporation is superior to traditional distillation as it minimizes the time the compound spends at high temperatures.[2][10]
-
Add a Polymerization Inhibitor: Introducing a radical scavenger or a non-volatile inhibitor into the crude material can prevent premature polymerization.[11][12] Phenothiazine is a common choice for inhibiting polymerization in reactive monomers during distillation.[13]
-
-
-
Cause C: Inefficient Condensation. If your condenser is not sufficiently cooled, product vapor may pass through to the vacuum pump.
-
Solution: Ensure a high flow rate of a cold coolant (e.g., a refrigerated circulator set to <10 °C) through the condenser.
-
Q2: The distilled product is yellow or brown, not the expected off-white solid. Why is it discolored and how can I fix it?
A2: Discoloration is a clear indicator of impurity formation, usually from thermal degradation.[14]
-
Cause A: Excessive Heat. The pot temperature was likely too high. As a rule, the distillation should be conducted at the lowest possible temperature that allows for a reasonable distillation rate.
-
Solution: Improve the vacuum to lower the boiling point. If you observe color developing in the distillation pot, immediately lower the heat and re-evaluate your vacuum level.
-
-
Cause B: Presence of Impurities. Certain impurities from the synthesis, particularly chlorine-containing compounds from phosgenation routes, can cause discoloration upon heating.[15][16]
-
Solution: Consider a pre-treatment step. Heating the crude isocyanate with specific agents like triaryl phosphites followed by distillation has been shown to improve color stability.[14]
-
-
Cause C: Oxygen Contamination. The presence of air in a leaking system can lead to oxidative side reactions at high temperatures.
-
Solution: In addition to ensuring a leak-free system, degassing the crude material under a gentle vacuum before applying high heat can be beneficial.
-
Q3: The product is solidifying in my condenser and transfer lines, causing a clog. How do I prevent this?
A3: This is a common issue related to the physical properties of this compound.
-
Cause: this compound is a solid at room temperature, with a melting point of 51-54 °C.[17][18] If the condenser surfaces or downstream glassware are too cold, the distillate will solidify upon contact, blocking the path for subsequent vapor.
-
Solution:
-
Use a Jacketed Condenser: Instead of a cold finger or standard Liebig condenser, use a jacketed condenser through which you can circulate water at a controlled temperature (e.g., 55-60 °C). This keeps the surface temperature above the product's melting point, allowing it to flow into the receiving flask as a liquid.
-
Heat Tracing: Gently wrap the condenser outlet and any transfer lines with heating tape set to a low temperature (~60 °C) to prevent cold spots where solidification can initiate.
-
Wide-Bore Glassware: Use a distillation head and condenser with a wide bore to reduce the risk of a complete blockage if some solidification does occur.
-
-
Section 3: Key Distillation Parameters & Data
Precise distillation parameters are critical for success. The following table summarizes key physical properties and recommended starting conditions for the vacuum distillation of this compound.
| Parameter | Value / Recommendation | Rationale & Source |
| Melting Point | 51-54 °C | The product is a solid at room temperature. This is critical for preventing clogging.[17] |
| Boiling Point (est.) | ~263 °C at 760 mmHg | Atmospheric distillation is not feasible due to thermal decomposition.[17][18] |
| Recommended Vacuum Level | < 1 mmHg (High Vacuum) | To significantly lower the boiling point and minimize thermal stress.[1][3] |
| Estimated BP at 1 mmHg | ~100 - 120 °C | A common rule of thumb for vacuum distillation is that halving the pressure reduces the boiling point by ~15 °C. This is an estimate; the actual temperature should be found empirically. |
| Max. Pot Temperature | < 150 °C | Exceeding this temperature greatly increases the risk of polymerization and degradation.[19] |
| Condenser Temperature | 55 - 60 °C | Must be kept above the melting point to prevent solidification and clogging. |
| Polymerization Inhibitor | Phenothiazine or Hydroquinone (100-200 ppm) | To prevent radical-induced polymerization during heating.[12][13] |
Section 4: Standard Operating Protocol: Vacuum Distillation
This protocol outlines a standard procedure for purifying this compound on a laboratory scale. Extreme caution must be exercised at all times.
4.1 Pre-Distillation Setup & Safety
-
Work Area: All operations must be conducted inside a certified chemical fume hood with excellent ventilation.[20]
-
PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, nitrile or butyl rubber gloves, and a flame-resistant lab coat.[5][9] A supplied-air respirator may be necessary depending on the scale and setup.[20]
-
Glassware: Use clean, dry, and crack-free borosilicate glassware. Assemble the distillation apparatus (short-path head, jacketed condenser, receiving flask) and secure all components with clamps.
-
System Check: Lightly grease all joints and perform a vacuum leak test. The system should hold vacuum.
-
Add Material: Charge the distillation flask with the crude this compound and a magnetic stir bar. If desired, add a polymerization inhibitor (e.g., phenothiazine).
-
Insulation: Wrap the distillation pot and head with glass wool or aluminum foil to ensure even heating and minimize heat loss.
4.2 Distillation Procedure
-
Start Coolant: Begin circulating heated water (55-60 °C) through the jacketed condenser.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. Observe for any excessive bubbling or bumping.
-
Begin Stirring: Start the magnetic stirrer to ensure smooth boiling.
-
Apply Heat: Gradually heat the distillation pot using a heating mantle connected to a temperature controller.
-
Monitor: Observe the temperature at the distillation head. When the temperature stabilizes and the first drops of distillate appear, note the pressure and temperature. This is your boiling point under the current vacuum.
-
Collect Product: Collect the main fraction while maintaining a steady distillation rate. The initial fraction may contain lower-boiling impurities and should be collected separately.
-
Monitor for Issues: Watch for any signs of discoloration in the pot or solidification in the condenser. Adjust parameters as needed.
-
Stop Distillation: Once the distillation rate slows or the pot temperature begins to rise sharply, stop the distillation. Do not distill to dryness to avoid the potential concentration and decomposition of unstable residues.
4.3 Shutdown and Cleaning
-
Cool Down: Turn off the heating mantle and allow the system to cool under vacuum.
-
Vent System: Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen or argon.
-
Decontamination: The distillation residue is hazardous. Carefully quench the residue by slowly adding a decontamination solution (e.g., 5% sodium carbonate, 5% liquid detergent in water) with stirring in the fume hood. This will neutralize any remaining isocyanate.[20] All glassware should be similarly decontaminated before washing.
Section 5: Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues during the distillation of this compound.
Caption: Logical workflow for diagnosing distillation problems.
Section 6: Frequently Asked Questions (FAQs)
Q: What are the primary health risks associated with this compound? A: Like other isocyanates, the primary risks are respiratory sensitization and dermal irritation.[6][8] Inhaling vapors can lead to asthma-like symptoms, which can become permanent with repeated exposure.[7][9] Direct contact with skin or eyes can cause severe irritation or burns.[8] It is also harmful if swallowed, inhaled, or in contact with skin.[21]
Q: How should I properly store purified this compound? A: The purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and amines.[5] Refrigeration (2-8°C) is often recommended to minimize degradation over time.
Q: What are the typical impurities found in crude this compound? A: Impurities depend on the synthetic route. If prepared via phosgenation of 3-aminobenzonitrile, impurities can include unreacted amine, the corresponding carbamoyl chloride, and symmetrical ureas formed from the reaction of the isocyanate with any trace water.[22] Solvents used in the synthesis may also be present.[23]
Q: Can I use recrystallization instead of distillation for purification? A: While recrystallization can be effective for removing some impurities, it is generally less effective than distillation for removing by-products with similar polarities or residual solvents. Distillation is the preferred method for achieving high purity, especially for removing thermally stable, colored impurities. For a solid like this compound, a final recrystallization from a non-polar solvent (e.g., hexanes, carbon tetrachloride) after distillation can be performed to achieve analytical purity.
References
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. U.S. Department of Labor. [Link]
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
- Health and Safety Executive for Northern Ireland. (n.d.).
- Oregon Occupational Safety and Health. (n.d.).
- Centers for Disease Control and Prevention. (1990).
- UIC GmbH. (n.d.).
- Georganics. (n.d.).
- Google Patents. (2022).
- Google Patents. (2009).
- Google Patents. (2021).
- Buss-SMS-Canzler. (n.d.).
- Google Patents. (1999).
- Google Patents. (1997).
- Google Patents. (1975).
- Patsnap. (n.d.). How Isocyanates Refine Polyurethane Production Techniques?.
- 3M. (2022).
- Wako Pure Chemical Industries. (n.d.).
- Google Patents. (1990).
- Google Patents. (1971).
- Miskolc Journal of Chemistry. (2018).
- Wikipedia. (n.d.).
- ResearchGate. (2022).
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. [Link]
- PubMed. (2016).
- MDPI. (2020).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 2. uic-gmbh.de [uic-gmbh.de]
- 3. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 4. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. sms-vt.com [sms-vt.com]
- 11. What is high performance polymerization inhibitor?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 14. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 15. DE19922572A1 - Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use - Google Patents [patents.google.com]
- 16. US3585229A - Decolorization of aromatic isocyanates - Google Patents [patents.google.com]
- 17. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. This compound - High purity | EN [georganics.sk]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. real.mtak.hu [real.mtak.hu]
preventing dimerization of 3-Cyanophenyl isocyanate
Welcome to the technical support center for 3-Cyanophenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the dimerization of this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven best practices to ensure the integrity and success of your experiments.
Understanding the Challenge: The Dimerization of this compound
This compound is a highly reactive aromatic isocyanate, making it a valuable building block in organic synthesis. However, this reactivity also presents a significant challenge: the propensity to undergo self-reaction, primarily dimerization, to form a stable uretdione structure. This unwanted side reaction depletes the active monomer, introduces impurities, and can negatively impact reaction yields and the quality of your final product.
This guide provides a comprehensive overview of the causes of dimerization and practical, actionable solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
Dimerization is primarily a result of the high electrophilicity of the isocyanate carbon, which makes it susceptible to nucleophilic attack by another isocyanate molecule. This process is often catalyzed by trace impurities, particularly bases, and can be influenced by storage conditions. Aromatic isocyanates are generally more prone to dimerization than their aliphatic counterparts.[1][2]
Q2: How does temperature affect the stability of this compound?
Temperature plays a crucial role in the stability of this compound. While higher temperatures can accelerate the rate of many chemical reactions, the dimerization of isocyanates is a reversible process. The formation of the uretdione dimer is favored at lower to ambient temperatures.[2] At elevated temperatures (typically above 150°C), the dimer can dissociate back into the monomeric isocyanate.[3] However, high temperatures can also promote other undesirable side reactions, such as trimerization.
Q3: What are the best practices for storing this compound to minimize dimerization?
Proper storage is the first line of defense against dimerization. We recommend the following:
-
Temperature: Store in a cool, dry place, ideally refrigerated (2-8°C).
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[4]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Purity: Ensure the isocyanate is of high purity, as trace impurities can catalyze dimerization.
Q4: Are there any chemical inhibitors that can be added to prevent dimerization?
Yes, the addition of small quantities of acidic stabilizers can effectively inhibit base-catalyzed dimerization. These work by neutralizing any trace basic impurities that may be present.
| Stabilizer | Recommended Concentration | Notes |
| Phosphoric Acid | 10-50 ppm | A non-volatile acid that is effective at low concentrations. |
| Benzoyl Chloride | 50-200 ppm | Can be effective but may introduce other reactive species. |
| Sulfur Dioxide (SO2) | 0.01-1.0 wt% | Effective but requires careful handling due to its gaseous nature.[5] |
| Carbon Dioxide (CO2) | 0.01-1.0 wt% | A milder acidic gas that can also be used to stabilize.[5] |
Note: The optimal concentration of a stabilizer may vary depending on the purity of the isocyanate and the specific application. It is always advisable to perform a small-scale test to determine the most effective concentration for your system.
Troubleshooting Guides
Scenario 1: You observe a white precipitate in your stock of this compound.
-
Problem: This is likely the uretdione dimer, which is often less soluble than the monomer in common organic solvents.
-
Troubleshooting Steps:
-
Confirm Dimer Formation: Use one of the analytical techniques described in the "Protocols" section (FTIR, NMR, or HPLC) to confirm the presence of the dimer.
-
Purification: If the dimer concentration is significant, purify the isocyanate using the lab-scale distillation or crystallization protocols provided below.
-
Future Prevention: Review your storage and handling procedures. Ensure the isocyanate is stored under an inert atmosphere and at the recommended temperature. Consider adding a stabilizer to fresh batches of the reagent.
-
Scenario 2: Your reaction with this compound is giving low yields and producing insoluble byproducts.
-
Problem: This could be due to a high concentration of the dimer in your starting material, or dimerization occurring under your reaction conditions.
-
Troubleshooting Steps:
-
Analyze Starting Material: Check the purity of your this compound stock for the presence of the dimer.
-
Reaction Conditions:
-
Solvent: Ensure your reaction solvent is anhydrous and free of nucleophilic impurities. Solvents with active hydrogens (e.g., alcohols, water) will react with the isocyanate.
-
Base: If your reaction requires a base, consider the possibility that it is also catalyzing the dimerization of the isocyanate. If possible, use a non-nucleophilic base or add the isocyanate slowly to the reaction mixture to keep its instantaneous concentration low.
-
Temperature: While higher temperatures can reverse dimerization, they can also accelerate other side reactions. If possible, run your reaction at a moderate temperature.
-
-
Purification: If necessary, purify the isocyanate before use.
-
Visualizing the Chemistry
Dimerization of this compound
Caption: The reversible dimerization of this compound to its uretdione dimer.
Protocols
Protocol 1: Analytical Detection and Quantification of the Uretdione Dimer using HPLC
This protocol provides a general method for the detection and quantification of the uretdione dimer of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Anhydrous acetonitrile for sample preparation
-
This compound sample
-
Reference standard of the uretdione dimer (if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile. This is your stock solution.
-
Further dilute the stock solution with anhydrous acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 20% B and equilibrate
-
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
The monomeric this compound will typically have a shorter retention time than the more nonpolar uretdione dimer.
-
Quantify the dimer by comparing its peak area to a calibration curve prepared from a reference standard. If a standard is not available, relative quantification can be performed based on peak area percentages, assuming a similar response factor for the monomer and dimer.
-
Protocol 2: Lab-Scale Purification of this compound by Vacuum Distillation
This protocol describes a method for purifying this compound from its less volatile uretdione dimer.
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Cold trap
-
Receiving flask
Procedure:
-
Setup:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place the crude this compound (containing the dimer) into the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Slowly apply vacuum to the system, aiming for a pressure of 0.1-1.0 mbar.
-
Gradually heat the distillation flask using the heating mantle while stirring. The target temperature will depend on the boiling point of this compound at the applied pressure. A typical temperature range for the distillation of aromatic isocyanates is 100-150°C.
-
The monomeric this compound will distill and condense in the collection arm, while the higher-boiling dimer will remain in the distillation flask.
-
Collect the purified liquid isocyanate in the receiving flask, which should be cooled in an ice bath to prevent re-dimerization.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Transfer the purified this compound to a clean, dry, and inert-gas-flushed storage container.
-
It is advisable to add a stabilizer (see FAQ Q4) to the purified product for long-term storage.
-
Workflow for Handling and Using this compound
Caption: Recommended workflow for handling and using this compound to minimize dimerization.
References
- Duff, D. W., & Maciel, G. E. (1990). 15N CP/MAS NMR Characterization of the Isocyanate Adhesive Bondline for Cellulosic Substrates. The Journal of Adhesion, 33(3), 173-191.
- Adams, L. M. (1966). U.S. Patent No. 3,247,236. Washington, DC: U.S.
- Safe Work Australia. (2012).
- Thermo Fisher Scientific. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes.
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Specac Ltd. (n.d.).
- Kricheldorf, H. R., & Hull, W. E. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 182(4), 1177-1196.
- Zhou, X., & Frazier, C. E. (2001). Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1. High-Resolution Solution-State NMR Spectroscopy. Journal of Wood Chemistry and Technology, 21(4), 347-366.
- Ab initio investigation on relevant oligomerization reactions of toluene diisocyanate (TDI). (2022). Molecules, 27(19), 6647.
- Torontech Inc. (2024).
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Legido-Serrano, J., et al. (2023). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers, 15(12), 2686.
- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- European Patent Office. (2002).
- U.S. Patent and Trademark Office. (2022).
- Brown, W. E., & Green, A. H. (1988). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Toxicology and industrial health, 4(3), 357-371.
- Poliuretanos. (n.d.). 1.2.
- Querat, E., et al. (1994). Blocked isocyanate.
- Georganics. (n.d.).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ACS Publications. (2024). Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. Industrial & Engineering Chemistry Research.
- Neilson, D. D., & Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- IOSR Journal of Pharmacy. (2024).
- MDPI. (2022).
- Santa Cruz Biotechnology. (n.d.).
- European Patent Office. (n.d.). Polyphosphoric acid as a stabilizer for polyurethane prepolymers.
- European Patent Office. (n.d.).
Sources
Technical Support Center: Navigating the Reactivity of 3-Cyanophenyl Isocyanate
Welcome to the technical support center for 3-cyanophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile but highly reactive reagent. Our focus is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with a wide range of nucleophiles.[4] However, this high reactivity is also the source of potential challenges, as side reactions can compete with the desired transformation, leading to complex product mixtures, reduced yields, and purification difficulties.
The electron-withdrawing nature of the cyano (-C≡N) group in the meta-position of the phenyl ring further activates the isocyanate group, making this compound more reactive than many other aromatic isocyanates. This heightened reactivity demands careful consideration of reaction conditions and the purity of all reagents and solvents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: An unexpected white, insoluble precipitate has formed in my reaction.
-
Probable Cause: The most likely culprit is the formation of a symmetric diarylurea, specifically 1,3-bis(3-cyanophenyl)urea. This occurs when the isocyanate reacts with trace amounts of water present in your reaction system. The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 3-cyanoaniline. This newly formed primary amine is highly reactive and quickly reacts with another molecule of this compound to produce the insoluble urea.
-
Troubleshooting Steps:
-
Rigorous Moisture Exclusion: The paramount step is to ensure your reaction is conducted under strictly anhydrous conditions.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. The water content should be verified by Karl Fischer titration to be below 50 ppm, ideally below 10 ppm.
-
Reagent Purity: Ensure all other reagents, especially multifunctional compounds like polyols, are thoroughly dried. Hygroscopic materials should be dried under high vacuum and stored in a desiccator over a strong drying agent.
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas. A simple balloon of nitrogen or argon is often sufficient for small-scale reactions, while a Schlenk line setup is recommended for more sensitive or larger-scale experiments.[2]
-
-
Use of Moisture Scavengers: For particularly sensitive reactions, consider the addition of a moisture scavenger to the reaction mixture.[5][6] These can be chemical scavengers that react with water without interfering with the main reaction, or physical scavengers like molecular sieves.[1][7][8]
-
Issue 2: My reaction is producing a mixture of products, and the desired product is difficult to isolate.
-
Probable Cause: When using multifunctional compounds, you are dealing with a competitive reaction environment. The relative rates of reaction between the isocyanate and the different nucleophilic groups on your starting material will determine the product distribution. For example, in a molecule containing both primary and secondary amine groups, the primary amine will generally react faster.[9] Similarly, primary alcohols are more reactive than secondary alcohols.[10]
-
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. If you want to favor the reaction at the most reactive site, you can use a 1:1 molar ratio or a slight excess of the multifunctional compound. To achieve multiple additions, a corresponding excess of the isocyanate will be required.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the more reactive nucleophile.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, some catalysts may preferentially promote the isocyanate-alcohol reaction over the isocyanate-water reaction. Common catalysts include tertiary amines and organotin compounds.
-
Purification Strategy:
-
Recrystallization: If the desired product is crystalline, recrystallization is often an effective method for purification.[11][12] Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Chromatography: Flash column chromatography is a powerful tool for separating complex mixtures. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.[13]
-
-
Issue 3: My final product shows signs of degradation over time or upon heating.
-
Probable Cause: While ureas and carbamates are generally stable, they can undergo thermal decomposition at elevated temperatures. Substituted ureas can revert to the corresponding isocyanate and amine.[5][6][7][14] This is a particular concern if your purification involves high temperatures (e.g., distillation) or if the final product will be used in high-temperature applications.
-
Troubleshooting Steps:
-
Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures. Use rotary evaporation under reduced pressure to remove solvents at lower temperatures.
-
Appropriate Storage: Store the purified product in a cool, dry, and dark place to minimize degradation.
-
Thermal Analysis: If the thermal stability of your product is critical, consider performing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine its decomposition temperature.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of this compound with primary versus secondary amines?
A1: Generally, primary amines are more reactive towards isocyanates than secondary amines, primarily due to reduced steric hindrance.[9][16] While both will form ureas, the reaction with a primary amine is typically faster. The electron-withdrawing cyano group on the this compound will increase the electrophilicity of the isocyanate carbon, making it highly reactive with both types of amines.
Q2: I am reacting this compound with a diol. What are the possible side products?
A2: Besides the desired carbamate linkages, the primary side reaction to be concerned about is the reaction with any residual water, which will lead to the formation of 1,3-bis(3-cyanophenyl)urea. If an excess of the isocyanate is used, it can also react with the newly formed carbamate linkage to form an allophanate. This is more likely to occur at elevated temperatures.
Q3: Can I use an alcohol as the solvent for my reaction with an amine?
A3: It is highly discouraged to use an alcohol as a solvent when reacting an isocyanate with an amine. The isocyanate will react with both the alcohol (to form a carbamate) and the amine (to form a urea). Since the amine is generally more nucleophilic, the urea formation will likely be the major product, but you will still consume some of your isocyanate in the reaction with the solvent, leading to a mixture of products and a lower yield of the desired urea.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials and the formation of the product. Infrared (IR) spectroscopy is also very useful, as you can monitor the disappearance of the strong, characteristic isocyanate peak (around 2250-2275 cm⁻¹).[17] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative under Anhydrous Conditions
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a balloon or Schlenk line
-
Syringes and needles
Procedure:
-
Setup: Assemble the reaction glassware, ensuring it is thoroughly dried. Place the magnetic stir bar in the round-bottom flask and seal it with a rubber septum. Purge the flask with inert gas for several minutes.[2]
-
Reagent Preparation: In a separate, dry flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction Initiation: Using a syringe, add the amine solution to the reaction flask.
-
Isocyanate Addition: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane in a separate dry flask. Slowly add this solution dropwise to the stirred amine solution at room temperature (or a pre-determined temperature) via syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or IR spectroscopy until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product.
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Protocol 2: Purification of a Cyanophenyl Urea Derivative by Recrystallization
This protocol provides a general guideline for the purification of a solid urea product.
Materials:
-
Crude urea product
-
A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the urea has high solubility when hot and low solubility when cold. The impurities should ideally be soluble in the cold solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions of this compound
Caption: Primary reaction pathways and common side reactions of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
References
- Theoretical Study of the Thermal Decomposition of Urea Derivatives.
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
- Phenyl substituted ureas: Evaluation of thermochemical data with complementary experimental and computational methods.
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
- The relative rates of isocyanate reaction against different hydrogen-active compounds.
- Kinetic scheme of the reaction of the isocyanate group.
- 3-Cyanophenyl isocyan
- Kinetic study of reactions between industrially important polyols and phenyl isocyan
- The Role of 4-Cyanophenyl Isocyan
- Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability.
- Main isocyanates reactions and their products. Schemes (A–F) represent...
- Method for the purification of isocyanates.
- 3-Cyanophenyl isocyan
- Scheme of the reaction of the isocyanate group with the hydroxyl group of polyols or chain extenders.
- Relative reactivity's of various functional groups towards isocyanates.
- THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZ
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- Multifunctional isocyanate monomer for UV curable applic
- Technique Series: Recrystalliz
- Purification of urea.
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.
- Reaction of OH with Aliphatic and Aromatic Isocyanates.
- 3-Cyanophenyl isocyan
- Kinetic aspects of formation and processing of polycaprolactone polyurethanes in situ from a blocked isocyan
- Method and system for removing impurities
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
- Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties.
- How Do Isocyanates React with Polyols in Polyurethane Synthesis?.
- Isocyan
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Progress in the discovery and development of anticancer agents from marine cyanobacteria.
- Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiprolifer
- Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community.
- The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O.
- Recrystalliz
- Recrystallization Purification Method for Urea. China/Asia On Demand (CAOD).
- 3-Cyanophenyl isocyan
Sources
- 1. This compound 97 16413-26-6 [sigmaaldrich.com]
- 2. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. mdpi.com [mdpi.com]
- 5. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. youtube.com [youtube.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
Technical Support Center: Optimizing Urea Synthesis with 3-Cyanophenyl Isocyanate
Welcome to the technical support guide for the synthesis of urea derivatives using 3-cyanophenyl isocyanate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, optimize yields, and troubleshoot common experimental hurdles. The formation of a urea bond via the reaction of an isocyanate with a primary or secondary amine is a robust and fundamental transformation in medicinal chemistry and materials science.[1][2] However, the high reactivity of the isocyanate group, particularly an electron-deficient one like this compound, demands careful control over reaction parameters to prevent side reactions and ensure high product yield and purity.[3][4]
This guide is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter, and a Frequently Asked Questions (FAQ) section for proactive experimental design and optimization.
Section 1: Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of ureas from this compound.
Q1: My reaction yield is very low or I've isolated no product. What are the most likely causes and how can I fix this?
Low or no yield is one of the most common yet frustrating issues. The root cause often lies in the stringent requirements for handling highly reactive isocyanates.
Causality Analysis & Solutions:
-
Moisture Contamination: This is the primary culprit. This compound reacts rapidly with water.[5][6] This reaction forms an unstable carbamic acid, which then decomposes into 3-cyanoaniline and carbon dioxide gas.[5][7] The newly formed 3-cyanoaniline can then react with another molecule of the starting isocyanate to produce an unwanted symmetrical urea, consuming your starting material.[5][8]
-
Solution: Employ rigorous anhydrous techniques. Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon) or in a desiccator.[8] Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves).[8][9] Ensure your amine starting material is also free of water.
-
-
Impure Starting Materials: The purity of both the this compound and the amine nucleophile is critical.[8] Old or improperly stored isocyanate may have already reacted with atmospheric moisture.
-
Solution: Use high-purity reagents. If the purity of the isocyanate is in doubt, consider purification by distillation or check its activity via a test reaction. Ensure the amine is pure and free from contaminants that could interfere with the reaction.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.[8]
-
Solution: Accurately weigh your reagents. Typically, a 1:1 to 1:1.1 ratio of isocyanate to amine is used. A slight excess of the amine can sometimes help drive the reaction to completion, but a large excess may complicate purification.
-
-
Suboptimal Temperature: While the reaction is often exothermic, running it at too high a temperature can promote side reactions, such as the formation of biurets (reaction of the urea product with another isocyanate molecule).[10][11]
Troubleshooting Flowchart: Diagnosing Low Yield
A logical decision tree to identify the source of low reaction yield.
Caption: Troubleshooting decision tree for low urea synthesis yield.
Q2: An insoluble white precipitate formed immediately, which TLC/NMR shows is not my product. What is it?
This is a classic symptom of moisture contamination. The insoluble white solid is almost certainly the symmetrical urea, 1,3-bis(3-cyanophenyl)urea.
Mechanism of Side Product Formation:
-
Reaction with Water: R-NCO + H₂O → [R-NHCOOH] (unstable carbamic acid)
-
Decarboxylation: [R-NHCOOH] → R-NH₂ + CO₂
-
Symmetrical Urea Formation: R-NH₂ + R-NCO → R-NH-C(O)-NH-R
Where R is the 3-cyanophenyl group. This symmetrical urea is often highly crystalline and poorly soluble in common organic solvents, causing it to precipitate from the reaction mixture.[5][8]
Prevention:
-
The only effective prevention is the strict adherence to the anhydrous protocols detailed in the previous question.[5][8] Every entry point for moisture—glassware, solvents, reagents, and atmosphere—must be controlled.
Q3: My reaction seems to stall and is incomplete after several hours. How can I drive it to completion?
While the reaction between an isocyanate and an amine is typically very fast, several factors can lead to incomplete conversion.[13]
Potential Causes and Solutions:
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction rate can be significantly slower.
-
Solution: Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40-50 °C) after the initial addition at low temperature. Monitor by TLC to avoid decomposition.
-
-
Poor Nucleophilicity of the Amine: Electron-poor aromatic amines are less nucleophilic and react more slowly than aliphatic amines.[13]
-
Solution: In addition to extending the reaction time and warming, consider using a more polar solvent like DMF to facilitate the reaction.[12] For particularly unreactive amines, a non-nucleophilic base or a catalyst might be explored, but this can also promote side reactions.
-
-
Low Reactant Concentration: Very dilute conditions can slow down a bimolecular reaction.
-
Solution: Ensure the reactant concentrations are appropriate, typically in the range of 0.1 M to 1.0 M. If the product is known to be highly insoluble, you may need to use a larger volume of solvent to maintain homogeneity.[8]
-
Q4: My final product is difficult to purify. What are the best practices for work-up and purification?
The purification strategy depends heavily on the properties of the specific urea derivative you have synthesized.
General Guidelines:
-
Direct Filtration (for Insoluble Products): Many substituted ureas are crystalline solids with low solubility in the reaction solvent (e.g., DCM, THF, diethyl ether).[14] In these cases, the product can often be isolated in high purity by simple vacuum filtration of the reaction mixture. Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.[8]
-
Aqueous Work-up (for Soluble Products): If your product is soluble, a standard aqueous work-up is necessary.
-
Quench the reaction with a small amount of water or dilute aqueous acid (e.g., 1M HCl) to destroy any remaining isocyanate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (to remove any excess amine), water, and brine.[15]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is the preferred method for purifying solid ureas. Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If the product is an oil or cannot be purified by recrystallization, silica gel chromatography is a viable option.[16] Use a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that provides good separation of your product from any byproducts.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for my reaction?
The choice of solvent is critical for controlling reactivity and ensuring the reaction proceeds smoothly.
Key Considerations:
-
Inertness: The solvent must not have active protons that can react with the isocyanate (e.g., avoid alcohols, primary/secondary amines).[4][9]
-
Polarity: Polar aprotic solvents can accelerate the reaction rate.[17][18]
-
Solubility: The solvent must be able to dissolve the starting amine and, ideally, the urea product to some extent to ensure a homogeneous reaction.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Medium | 40 | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | Medium | 66 | Common choice, but must be anhydrous and free of peroxides. |
| Acetonitrile (ACN) | High | 82 | Polar aprotic, good for accelerating slow reactions. |
| N,N-Dimethylformamide (DMF) | High | 153 | Excellent solvent for poorly soluble starting materials; difficult to remove.[12] |
| Toluene | Low | 111 | A non-polar option, can be useful but may result in slower reaction rates.[18] |
Q2: Are catalysts necessary for this reaction?
For the reaction of an isocyanate with a primary or secondary amine, a catalyst is generally not required .[12][13] This reaction is typically very fast and efficient on its own.
However, catalysts may be considered in specific situations:
-
Reaction with Alcohols: If you are synthesizing a carbamate (R-NH-C(O)-OR') by reacting the isocyanate with an alcohol, the reaction is much slower and almost always requires a catalyst (e.g., tertiary amines like triethylamine, or organotin compounds like dibutyltin dilaurate).[19][20]
-
Highly Unreactive Amines: For exceptionally electron-poor or sterically hindered amines, a tertiary amine catalyst might be used cautiously to increase the reaction rate.[19][21] Be aware that this can also increase the rate of side reactions.
Q3: How can I effectively monitor the progress of my reaction?
Regularly monitoring the reaction is key to determining the endpoint and preventing the formation of byproducts from over-incubation.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the isocyanate or amine) has disappeared and a new, more polar spot for the urea product is observed.
-
Infrared (IR) Spectroscopy: This is a powerful technique for monitoring the disappearance of the isocyanate. The characteristic N=C=O stretch of the isocyanate group appears as a strong, sharp peak around 2250-2275 cm⁻¹ .[17] The reaction is complete when this peak is no longer visible in the IR spectrum of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed analysis, a ¹H NMR spectrum of an aliquot from the reaction mixture can confirm the formation of the product and the consumption of starting materials.[22]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea
This protocol describes a standard method for reacting this compound with a primary or secondary amine.
Experimental Workflow Diagram
A visual guide to the standard urea synthesis protocol.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. doxuchem.com [doxuchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. poliuretanos.net [poliuretanos.net]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 18. researchgate.net [researchgate.net]
- 19. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 20. turkchem.net [turkchem.net]
- 21. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 22. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to maintain 3-Cyanophenyl isocyanate stability
Welcome to the technical support center for 3-Cyanophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your this compound throughout your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the causality behind them, ensuring the success and reproducibility of your work.
I. Core Concepts: Understanding the Instability of this compound
This compound is a valuable reagent in synthetic chemistry, particularly in the formation of ureas and urethanes due to the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles.[1][2] However, this reactivity is also the primary source of its instability. The key to maintaining its stability lies in rigorously controlling its environment.
The primary degradation pathways for this compound are:
-
Hydrolysis: The isocyanate group reacts readily with water to form an unstable carbamic acid, which then decomposes into an amine (3-aminobenzonitrile) and carbon dioxide.[2][3] This is often the most significant and immediate threat to the compound's purity.
-
Polymerization: Isocyanates can react with each other, especially in the presence of catalysts or upon exposure to heat and light, to form dimers, trimers, and higher-order polymers.[4][5]
-
Reaction with Nucleophiles: Contamination with alcohols, amines, or other nucleophilic reagents will lead to the formation of urethanes and ureas, respectively, consuming the isocyanate.[2]
This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways and ensure the long-term stability of your this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and storage of this compound.
Q1: I just received my shipment of this compound. How should I store it for long-term use?
A1: Proper storage from the moment of receipt is critical. This compound is sensitive to moisture and should be stored in a cool, dry, and dark place.[6][7]
Recommended Long-Term Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential polymerization and other degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[8] |
| Container | Tightly Sealed, Amber Glass Bottle | Protects from light and prevents moisture ingress.[6] |
| Location | Dry, Well-Ventilated Area | Minimizes exposure to ambient humidity.[6][9] |
Q2: My this compound is a solid. Does it still need to be protected from moisture?
A2: Absolutely. While the solid form may seem less reactive, it is still highly susceptible to moisture.[10] Isocyanates are hygroscopic and can absorb moisture from the air, leading to degradation on the surface of the solid.[11] This is why storing it under an inert atmosphere is crucial even in its solid state.
Q3: I need to weigh out some this compound for my reaction. What precautions should I take?
A3: Weighing should be done as quickly as possible to minimize exposure to the atmosphere.
Experimental Protocol: Weighing this compound
-
Preparation:
-
Ensure your workspace is dry and free of any potential contaminants.
-
Have all necessary equipment ready: a clean, dry weighing vessel, spatula, and the storage container of this compound.
-
It is highly recommended to work in a glove box or under a stream of inert gas.
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Briefly open the container under a blanket of inert gas if possible.
-
Quickly transfer the desired amount to your pre-tared weighing vessel.
-
Immediately and tightly reseal the main container, purging with inert gas before sealing if possible.
-
-
Post-Weighing:
-
Use the weighed reagent immediately in your reaction.
-
Clean any spills promptly according to your laboratory's safety protocols.
-
Q4: I've noticed some cloudiness or particulate matter in my this compound. What could be the cause?
A4: Cloudiness or the presence of solid particulates is a strong indicator of degradation, most likely due to moisture contamination.[11] The insoluble particles are likely substituted ureas formed from the reaction of the isocyanate with water.[5] At this point, the purity of the reagent is compromised, and it may not be suitable for your experiment.
Q5: How can I check the purity of my this compound if I suspect degradation?
A5: Several analytical techniques can be employed to assess the purity of your isocyanate.
-
FTIR Spectroscopy: This is a quick and effective method. The characteristic isocyanate (-N=C=O) peak appears around 2250-2275 cm⁻¹. A decrease in the intensity of this peak and the appearance of new peaks corresponding to urea (around 1630-1695 cm⁻¹ for the C=O stretch) or amine (N-H stretching around 3300-3500 cm⁻¹) functionalities would indicate degradation.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide a more detailed picture of the compound's purity and identify specific degradation products.
-
Titration: The isocyanate content can be quantified by titration with a standard solution of an amine, such as di-n-butylamine.[12]
Diagram: Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound upon exposure to moisture.
Q6: Can I still use my this compound if it has partially degraded?
A6: This depends on the sensitivity of your reaction. For applications requiring high purity and precise stoichiometry, using degraded material is not recommended as it will lead to inaccurate results and the formation of byproducts. If your application is less sensitive, you might be able to use it, but you should first quantify the remaining active isocyanate content.
III. Advanced Topics & Proactive Stability Management
Inert Gas Handling Workflow
For laboratories performing frequent work with air- and moisture-sensitive reagents, establishing a robust inert gas handling workflow is paramount.
Caption: Recommended workflow for handling this compound to maintain stability.
Decontamination and Disposal
Spills of this compound should be decontaminated immediately. A solution of sodium carbonate (5-10%) in water can be used to react with and neutralize the isocyanate.[13] For disposal, the isocyanate should be reacted with a suitable nucleophile (e.g., a polyol or an amine) in a non-reactive solvent to form a more stable polymer before being disposed of according to local regulations.
IV. Conclusion
The stability of this compound is intrinsically linked to the rigorous exclusion of moisture and other nucleophiles. By implementing the storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable reagent and ensure the integrity and reproducibility of their experimental results.
V. References
-
Lee, S. H., et al. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1092, 426-433. Available at: [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]
-
Fent, K. W., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. Annals of Occupational Hygiene, 57(9), 1155-1168. Available at: [Link]
-
Government of Canada. Isocyanates: Control measures guideline. (2022). Available at: [Link]
-
Sahoo, S. K., & Sahu, S. N. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28243-28254. Available at: [Link]
-
National Institute for Occupational Safety and Health. ISOCYANATES, TOTAL (MAP) 5525. (2003). Available at: [Link]
-
Institution of Chemical Engineers. Safety aspects of handling isocyanates in urethane foam production. (1974). Available at: [Link]
-
Health and Safety Executive. Safe Use of Di-Isocyanates. Available at: [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. (2020). Available at: [Link]
-
Georganics. This compound. Available at: [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. (2012). Available at: [Link]
-
Polymer Database. The Role of 4-Cyanophenyl Isocyanate in Modern Polymer Synthesis. Available at: [Link]
-
Wikipedia. Isocyanate. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Isocyanates. Available at: [Link]
-
PubChem. Isocyanates. Available at: [Link]
-
MilliporeSigma. This compound, 1 X 5 g (439991-5G). Available at: [Link]
-
Douberly, G. E., & Ricks, A. M. (2015). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 17(20), 13348-13357. Available at: [Link]
-
Transport Canada. Isocyanates – A family of chemicals. (2025). Available at: [Link]
-
Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Available at:
-
The Aquila Digital Community. Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. (2015). Available at: [Link]
-
EXACT Dispensing Systems. Moisture Contamination with Polyurethanes. (2019). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. icheme.org [icheme.org]
- 5. michigan.gov [michigan.gov]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
- 11. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Support Center: A Guide to Successful Reactions with 3-Cyanophenyl Isocyanate
Welcome to the technical support center for 3-cyanophenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with isocyanates and ensure the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the use of this compound.
Q1: My reaction with this compound is not proceeding to completion. What are the likely causes?
A low or incomplete conversion can stem from several factors. Firstly, the high reactivity of the isocyanate group makes it extremely susceptible to deactivation by trace amounts of water. Secondly, the purity of your starting materials, including the nucleophile and the solvent, is paramount. Finally, suboptimal reaction conditions such as temperature or catalyst concentration can hinder the reaction rate.
Q2: I've observed an unexpected white precipitate in my reaction mixture. What is it and how can I avoid it?
The formation of a white, insoluble solid is a classic indicator of moisture contamination in your reaction. Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to an amine. This amine subsequently reacts with another molecule of isocyanate to produce a symmetrical diaryl urea, which is often insoluble in common organic solvents. To prevent this, rigorous drying of all reagents, solvents, and glassware is essential.
Q3: Is a catalyst always necessary for reactions with this compound?
While reactions with strong nucleophiles like primary amines can often proceed without a catalyst, reactions with less nucleophilic partners, such as alcohols or secondary amines, may require catalytic activation to achieve a reasonable reaction rate. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). However, be aware that some catalysts can also promote side reactions, including the reaction of the isocyanate with water.
Q4: What are the best practices for storing and handling this compound?
Due to its sensitivity to moisture and air, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place. When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are potent irritants and sensitizers, and inhalation or skin contact must be avoided.
Troubleshooting Guide: From Failed Reactions to Purification Challenges
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Probable Cause & Solution
-
Moisture Contamination: As highlighted in the FAQs, this is the most frequent cause of low yields.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity Check: Use anhydrous solvents from a freshly opened bottle or distill them from an appropriate drying agent. Ensure your nucleophile is dry; if it's a solid, dry it in a vacuum oven.
-
Rigorous Glassware Preparation: Oven-dry all glassware at >120 °C overnight or flame-dry it under vacuum immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.
-
-
-
Poor Nucleophile Reactivity: The nucleophilicity of your reaction partner may be insufficient under the chosen conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor for potential side reactions or degradation.
-
Introduce a Catalyst: For reactions with alcohols or hindered amines, consider adding a catalyst. Start with a catalytic amount (1-5 mol%) of a tertiary amine or an appropriate organometallic catalyst.
-
-
-
Steric Hindrance: Either the nucleophile or the isocyanate (less likely in this case) may be sterically hindered, slowing down the reaction.
-
Troubleshooting Steps:
-
Prolong Reaction Time: Monitor the reaction progress by an appropriate analytical technique (TLC, LC-MS, or in-situ FTIR) and allow it to stir for an extended period.
-
Increase Temperature: As with poor nucleophile reactivity, higher temperatures can help overcome steric barriers.
-
-
Issue 2: Formation of Multiple Products
Probable Cause & Solution
-
Presence of Multiple Nucleophilic Sites: Your starting material may have more than one reactive site.
-
Troubleshooting Steps:
-
Use of Protecting Groups: If your nucleophile has multiple reactive functional groups (e.g., an amino alcohol), consider using a protecting group strategy to ensure regioselectivity.
-
Control Stoichiometry: Carefully control the stoichiometry of the isocyanate to favor reaction at the most nucleophilic site.
-
-
-
Side Reactions: Besides urea formation, other side reactions can occur. For instance, with an excess of isocyanate, the initial urea or urethane product can react further to form a biuret or allophanate, respectively.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the nucleophile or add the isocyanate solution slowly to the nucleophile to avoid a localized high concentration of the isocyanate.
-
Quench Excess Isocyanate: After the desired reaction is complete, quench any remaining isocyanate by adding a small amount of a scavenger like methanol. This will convert the unreacted isocyanate into a more easily separable carbamate derivative.
-
-
Issue 3: Difficult Product Purification
Probable Cause & Solution
-
Product Insolubility: Urea and urethane products can sometimes be sparingly soluble, making purification by chromatography challenging.
-
Troubleshooting Steps:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can help wash away unwanted materials.
-
-
-
Co-elution of Byproducts: Symmetrical urea byproducts can have similar polarities to the desired product, leading to difficult separation by column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) to improve separation.
-
Prevent Byproduct Formation: The most effective strategy is to prevent the formation of the urea byproduct in the first place by rigorously excluding moisture.
-
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol outlines the reaction of this compound with a primary amine.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred solution, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, if a precipitate has formed, collect the solid by filtration. If the product is soluble, wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress with In-Situ FTIR
For precise reaction monitoring and kinetic analysis, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool.
-
Setup: Insert an attenuated total reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 60 seconds) throughout the reaction.
-
Analysis: Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching peak around 2260 cm⁻¹ and the appearance of the urea (C=O) or urethane (C=O) stretching peaks at lower wavenumbers. This allows for real-time tracking of reactant consumption and product formation.
Data Presentation
Table 1: Common Solvents for Isocyanate Reactions and Their Drying Methods
| Solvent | Drying Agent | Method |
| Dichloromethane (DCM) | CaH₂ | Reflux and distill |
| Tetrahydrofuran (THF) | Na/benzophenone | Reflux and distill |
| Toluene | Na/benzophenone | Reflux and distill |
| Acetonitrile (MeCN) | CaH₂ | Reflux and distill |
Visualizations
Below are diagrams illustrating key workflows and concepts.
Technical Support Center: Monitoring 3-Cyanophenyl Isocyanate Reactions
Welcome to the technical support center for monitoring reactions involving 3-Cyanophenyl isocyanate (3-CPI). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction tracking. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and trust your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the monitoring of 3-CPI reactions.
Q1: Why is special monitoring required for reactions with this compound?
A: this compound is a highly reactive electrophile.[1] Its isocyanate group (-N=C=O) readily reacts with nucleophiles like amines and alcohols to form ureas and urethanes, respectively.[2][3][4] Uncontrolled reactions can lead to multiple byproducts, including the formation of symmetrical ureas from reaction with trace water.[1][5] Therefore, precise monitoring is crucial to determine the point of complete consumption of the starting material, maximize the yield of the desired product, and minimize impurity formation.
Q2: Which technique is better for my needs, TLC or HPLC?
A: The choice depends on your specific requirements.
-
TLC is a rapid, inexpensive, and convenient method for qualitative analysis.[6] It's excellent for quickly checking reaction progress at the bench, determining if the starting material is consumed, and identifying the formation of new products.[7][8]
-
HPLC offers quantitative data, superior separation of complex mixtures, and higher sensitivity.[9][10] It is the preferred method when you need to determine the exact conversion rate, quantify product yield and purity, or resolve closely related impurities.
Q3: Are there major safety concerns when handling this compound?
A: Yes. Isocyanates, as a class, are potent sensitizers and irritants, particularly to the respiratory tract.[10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting & Protocols
TLC is the workhorse of reaction monitoring. However, the unique properties of isocyanates and their derivatives can present challenges.
TLC Troubleshooting Guide (Q&A Format)
Q: I can't see the 3-CPI starting material spot on my TLC plate under UV light. Is it not running?
A: This is a common issue. While the phenyl ring in 3-CPI offers some UV activity, it may not be a strong chromophore, and its concentration might be too low for easy visualization by UV quenching at 254 nm.[11] More importantly, the product (a urea or urethane) may have a very different UV response. The primary issue, however, is that you need a specific stain to reliably visualize the isocyanate and its products.
Solution: Use a chemical stain. Potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the isocyanate group and many other functional groups, appearing as a yellow-brown spot on a purple background.[12][13] This allows for the visualization of both the starting material and the product, which will likely have different Rf values.
Q: My spots are streaking badly. What's causing this?
A: Streaking on a silica gel TLC plate can have several causes:
-
Sample Overload: You are spotting too much material. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Inappropriate Spotting Solvent: The solvent used to dissolve your sample is too strong (too polar), causing the spot to spread out at the origin before the mobile phase begins to move.
-
Compound Interaction: The analyte is highly polar or acidic/basic and is interacting too strongly with the silica gel. Isocyanates can react with residual water on the silica plate, leading to decomposition and streaking.[5]
-
Insoluble Material: Your sample contains insoluble particulates that are streaking up the plate from the origin.
Solution:
-
Dilute your sample: Take a small aliquot from the reaction and dilute it significantly with a suitable solvent like ethyl acetate or dichloromethane before spotting.
-
Use a less polar spotting solvent: If possible, dissolve your sample in a less polar solvent than your mobile phase.
-
Modify the mobile phase: For urea or urethane products that may be quite polar, adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can improve spot shape.
-
Filter the sample: If insolubles are suspected, briefly filter the diluted aliquot through a small plug of cotton or filter paper in a pipette.
Q: My starting material and product spots have very similar Rf values. How can I improve separation?
A: Poor separation means your chosen mobile phase has the wrong polarity. If Rf values are too high (spots run near the solvent front), the eluent is too polar. If they are too low (spots stay near the baseline), the eluent is not polar enough.
Solution: Adjust the polarity of your mobile phase. A common starting system for many organic reactions is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[6]
-
To decrease Rf values: Decrease the proportion of the polar solvent (e.g., go from 20% ethyl acetate in hexanes to 10%).
-
To increase Rf values: Increase the proportion of the polar solvent (e.g., go from 20% ethyl acetate in hexanes to 30%).
-
Try different solvents: Sometimes, changing the solvent system entirely is necessary. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.
Detailed Protocol: Monitoring a Reaction by TLC
-
Preparation:
-
Prepare a TLC developing chamber by adding your chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.
-
-
Spotting:
-
Prepare three dilute solutions: one of your pure 3-CPI starting material (SM), one of your co-reactant (e.g., the amine or alcohol), and an aliquot from your reaction mixture (RM).
-
Using a capillary tube, spot each solution on the origin line in separate lanes. It's highly recommended to use a "co-spot" lane where you spot the starting material and the reaction mixture on top of each other.[8][14] This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Development:
-
Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[11]
-
Submerge the plate in a potassium permanganate (KMnO₄) staining solution for a few seconds.
-
Gently warm the plate with a heat gun. The background will turn purple/pink, and spots corresponding to the starting material, product(s), and co-reactant will appear as yellow or brown spots.[13]
-
-
Interpretation: As the reaction progresses, the spot corresponding to the 3-CPI starting material in the "RM" lane should diminish in intensity, while a new spot (the product) should appear. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
Visualization of a Typical TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
| TLC Stain | Preparation | Target Compounds & Result |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[12] | General purpose for oxidizable groups (alcohols, amines, isocyanates). Yellow/brown spots on a purple background.[13] |
| Ceric Ammonium Molybdate (CAM) | 12.5 g ammonium molybdate + 0.5 g ceric sulfate in 250 mL of aqueous sulfuric acid.[6] | Highly sensitive, general-purpose stain. Dark blue spots on a light blue/green background after heating.[11] |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[15] | Specific for primary/secondary amines. If your reaction involves an amine starting material, this can track its disappearance. Blue/purple spots. |
Section 3: HPLC Troubleshooting & Protocols
For quantitative analysis and challenging separations, HPLC is indispensable. However, the reactivity of isocyanates requires careful method development.
HPLC Troubleshooting Guide (Q&A Format)
Q: Do I need to derivatize my samples for HPLC analysis?
A: Often, yes. While the cyanophenyl group provides a UV chromophore, derivatization is highly recommended for several reasons:
-
Stability: Isocyanates are reactive and can degrade on the column or react with components of the mobile phase (especially if it contains alcohols like methanol). Derivatization quenches the reactive isocyanate group, creating a stable analyte.
-
Detection: Derivatizing agents are chosen to have a strong chromophore or fluorophore, significantly enhancing detection sensitivity and allowing for trace-level analysis.[16][17]
-
Improved Chromatography: The resulting urea derivative often has better chromatographic properties (e.g., peak shape) than the original isocyanate.
A common and effective method is to quench aliquots of the reaction mixture with a primary or secondary amine, such as dibutylamine or 1-(2-methoxyphenyl)piperazine (MOPP), to form a stable, UV-active urea.[18] Another approach involves quenching with an alcohol, like n-butanol, to form a stable urethane.[19]
Q: My peaks are tailing or showing poor shape. What is the cause?
A: Peak tailing in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase, often with residual silanol groups on the silica support.[20]
-
Cause: The urea or urethane products of 3-CPI reactions contain polar N-H groups that can interact strongly with free silanols.
-
Solution 1 (Mobile Phase): Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This protonates the silanol groups, minimizing their interaction with your analyte.
-
Solution 2 (Column Choice): Use a modern, end-capped column or a column specifically designed for the analysis of basic compounds. These columns have a much lower concentration of active silanol sites.
Q: I'm seeing ghost peaks in my chromatogram, especially during a gradient run.
A: Ghost peaks are spurious peaks that are not from your injected sample. In gradient elution, they often arise from contaminants in the mobile phase that accumulate on the column under weak solvent conditions and are then eluted as the solvent strength increases.
-
Cause: Impurities in your solvents (especially water or acetonitrile) or leaching from plastic tubing or bottles.
-
Solution:
-
Use high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., from a Milli-Q system).
-
Filter all mobile phases before use.
-
Run a "blank" gradient (injecting only your mobile phase or quenching solution) to confirm that the ghost peaks are not from your sample. If they appear, the source is your HPLC system or solvents.
-
Detailed Protocol: HPLC Monitoring with Derivatization
-
Reagent Preparation:
-
Quenching Solution: Prepare a solution of a quenching agent (e.g., 0.1 M n-butylamine in acetonitrile). This amine will react instantly with any remaining 3-CPI.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 1 mL) of the Quenching Solution in an HPLC vial.[19] This stops the reaction and derivatizes the unreacted 3-CPI into N-butyl-N'-(3-cyanophenyl)urea.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN/FA) |
| 0.0 | 90% | 10% |
| 15.0 | 10% | 90% |
| 17.0 | 10% | 90% |
| 17.1 | 90% | 10% |
| 20.0 | 90% | 10% |
-
Analysis:
-
Inject a standard of the derivatized 3-CPI and a standard of the expected product to determine their retention times.
-
Inject the quenched reaction samples.
-
Monitor the disappearance of the derivatized 3-CPI peak and the appearance of the product peak over time. The peak areas can be used to calculate the percent conversion and product purity.
-
Visualization of HPLC Derivatization and Analysis
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. TLC stains [reachdevices.com]
- 14. How To [chem.rochester.edu]
- 15. Magic Formulas [chem.rochester.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 18. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 19. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
dealing with moisture in 3-Cyanophenyl isocyanate reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Cyanophenyl Isocyanate. This center is designed to provide expert, field-proven insights into the challenges and nuances of handling this highly reactive reagent, with a specific focus on mitigating the pervasive issue of moisture contamination. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Moisture in Isocyanate Chemistry
This compound is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceuticals and materials due to the versatile reactivity of the isocyanate functional group (-N=C=O). However, this high reactivity also makes it exceptionally sensitive to moisture. Even trace amounts of water can initiate a cascade of unwanted side reactions, leading to decreased yields, the formation of insoluble byproducts, and complex purification challenges. Understanding and controlling the anhydrous environment of your reaction is therefore paramount to success.
The primary reaction of an isocyanate with water proceeds through a well-established mechanism. The isocyanate group is electrophilic and readily attacked by the nucleophilic oxygen of a water molecule to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming a primary amine. This newly formed amine is a potent nucleophile and will swiftly react with a second molecule of this compound to yield a highly stable, and often insoluble, disubstituted urea—in this case, 1,3-bis(3-cyanophenyl)urea. This parasitic reaction not only consumes two equivalents of your valuable starting material for every mole of water present but also introduces a byproduct that can significantly complicate product isolation.
This guide provides a structured approach to identifying, preventing, and resolving issues related to moisture in your this compound reactions.
Troubleshooting Guide: A-Q&A Approach
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: A white, insoluble precipitate has formed in my reaction vessel.
Question: I'm running a reaction with this compound and a white solid has crashed out of my solution. I suspect it's a byproduct. What is it and what caused it?
Answer: The formation of a white, insoluble precipitate is a classic indicator of moisture contamination in an isocyanate reaction. This solid is almost certainly 1,3-bis(3-cyanophenyl)urea .
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The most common source of water is the solvent. It is crucial to use properly dried solvents.
-
Action: Before your next attempt, verify the water content of your solvent using Karl Fischer titration. For most applications, a water content of <50 ppm is recommended.
-
-
Assess Reagent Purity: Other reagents, especially hygroscopic starting materials, can introduce water.
-
Action: If possible, dry other solid reagents in a vacuum oven before use. Ensure liquid reagents are stored over molecular sieves and handled under an inert atmosphere.
-
-
Review Glassware Preparation: Adsorbed water on the surface of glassware is a frequent culprit.
-
Action: Ensure all glassware is rigorously dried immediately before use, either by oven-drying at >120 °C overnight or by flame-drying under vacuum or a stream of inert gas.[2]
-
-
Confirm Inert Atmosphere: Reactions open to the air are highly susceptible to moisture, especially on humid days.
-
Action: Confirm your reaction is being conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. Utilize a Schlenk line or a glovebox for all manipulations.
-
Issue 2: My reaction is foaming or bubbling, and I'm observing a lower than expected yield.
Question: My reaction mixture is unexpectedly evolving gas, and my final product yield is significantly lower than anticipated. What is happening?
Answer: The evolution of gas (foaming or bubbling) is a direct consequence of the decomposition of the carbamic acid intermediate formed from the reaction of the isocyanate with water. The gas is carbon dioxide (CO₂). The low yield is a result of the isocyanate being consumed in this parasitic side reaction instead of reacting with your desired nucleophile. For every one mole of water, two moles of isocyanate are consumed.
Causality: The reaction pathway is as follows: R-NCO + H₂O → [R-NHCOOH] (unstable carbamic acid) → R-NH₂ + CO₂(g) R-NCO + R-NH₂ → R-NH-CO-NH-R (urea)
This process directly links gas evolution to the formation of the urea byproduct and the consumption of your starting material.
Troubleshooting Steps:
-
Immediate Action: Ensure your reaction vessel is not a sealed system to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood through a drying tube.
-
Investigate Moisture Source: This is a strong indication of significant water contamination. Follow all the troubleshooting steps outlined in "Issue 1" to rigorously identify and eliminate the source of moisture for future experiments.
-
Handling of this compound: this compound is a solid at room temperature (melting point: 51-54 °C).[3] This presents unique handling challenges compared to liquid isocyanates.
-
Action: Weigh out the solid reagent quickly in a dry environment (preferably in a glovebox). If a glovebox is not available, weigh it into a pre-dried flask that can be immediately sealed and purged with inert gas. Avoid leaving the solid exposed to the atmosphere for any length of time.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[4] It is best stored in a refrigerator at 2-8 °C to minimize potential degradation over time.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q2: What is the best way to dry my solvents for an isocyanate reaction?
A2: The choice of drying method depends on the solvent. For common solvents like THF and diethyl ether, distillation from sodium/benzophenone ketyl is a highly effective method. For dichloromethane and acetonitrile, distillation over calcium hydride is standard. Anhydrous solvents can also be purchased and stored over activated molecular sieves (3Å or 4Å) in a glovebox or a flask equipped with a Sure/Seal™ septum.[6]
Q3: How can I confirm that my reaction is free from urea byproduct formation?
A3: In-situ monitoring or analysis of the crude reaction mixture can provide confirmation.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool. You can monitor the disappearance of the strong, sharp isocyanate peak (-N=C=O) around 2250-2285 cm⁻¹. The formation of the urea byproduct will be indicated by the appearance of a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.[7][8]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the starting material, desired product, and the urea byproduct. As isocyanates are highly reactive, samples are typically quenched and derivatized before analysis.[9]
Q4: Can I remove the urea byproduct after it has formed?
A4: Due to its often poor solubility, the urea byproduct can sometimes be removed by filtration of the crude reaction mixture. However, if it has similar solubility to your desired product, purification can be challenging. Column chromatography may be effective, but prevention of its formation is a far better strategy.
Experimental Protocols & Methodologies
Protocol 1: Rigorous Drying of Glassware (Flame-Drying)
Objective: To remove the adsorbed layer of moisture from glassware surfaces immediately prior to use.
Safety: This procedure must be performed in a fume hood. Wear safety glasses and heat-resistant gloves. Ensure no flammable solvents are nearby.
Procedure:
-
Assembly: Assemble the clean glassware (e.g., round-bottom flask with a magnetic stir bar) and clamp it securely to a retort stand.
-
Inert Gas Flow: Seal the flask with a rubber septum and insert two needles. One needle is connected to a source of dry inert gas (nitrogen or argon) to provide a gentle positive pressure. The second needle serves as an outlet.
-
Heating: Using a heat gun or a Bunsen burner with a "soft" flame, begin to heat the entire surface of the glassware.
-
Moisture Removal: Initially, you will see fogging on the inside of the glass as water vaporizes and condenses on cooler spots. Continue to heat evenly and thoroughly until all fog has disappeared and the glass is scorching hot.[10]
-
Cooling: Allow the glassware to cool to room temperature under a continuous positive pressure of inert gas before adding any reagents.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
Objective: To create and maintain a moisture- and oxygen-free environment for the reaction.
Procedure:
-
Glassware Preparation: Use glassware that has been rigorously dried using Protocol 1.
-
Assembly & Purging: Assemble the reaction apparatus (e.g., flask, condenser) and connect it to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line for 5-10 minutes.
-
Slowly backfill the apparatus with dry inert gas from the gas manifold. Be careful not to back-suck the oil from the bubbler.
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases and moisture.[11]
-
Maintaining Positive Pressure: Once purged, leave the reaction vessel under a slight positive pressure of the inert gas, which can be monitored by the bubbling rate of the oil bubbler on the Schlenk line.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents like this compound quickly under a counter-flow of inert gas or in a glovebox.
Visualizations
Reaction Pathway Diagram
Caption: Reaction of this compound with moisture.
Experimental Workflow Diagram
Caption: Workflow for moisture-sensitive isocyanate reactions.
References
- 1.2F: Drying Glassware - Chemistry LibreTexts. (2022, April 7).
- FTIR spectra to determine the amine functional groups on urea Black... - ResearchGate. (n.d.).
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry. (n.d.).
- 1,3-Diphenylurea | Solubility of Things. (n.d.).
- Urea FTIR and identifying bond stretch : r/chemistry - Reddit. (2019, July 23).
- (a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate. (n.d.).
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.).
- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate. (n.d.).
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022, September 26).
- US5354689A - Method of detecting isocyanates - Google Patents. (n.d.).
- (I) FTIR spectra of (a) NH2 (b) CO (c) NCN regions of (i) HA-urea (ii)... - ResearchGate. (n.d.).
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2022, December 14).
- Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.).
- WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents. (n.d.).
- FTIR spectra of initial polyol (PCL)(A), isocyanate (TDI) (B) and polyurethane (C). … (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
- Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes - IOSR Journal. (2018, August 16).
- 7 Ways to Protect Your Products from Moisture Damage. (2024, September 24).
- Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
- How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.).
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.).
- I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? | ResearchGate. (2015, January 27).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. (n.d.).
- Chemical Properties of Urea, N,N'-diphenyl- (CAS 102-07-8) - Cheméo. (n.d.).
- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. (2023, April 19).
- 1,3-Diphenylurea - Wikipedia. (n.d.).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. (2022, December 25).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - ResearchGate. (2025, August 9).
- Eco-Friendly Synthesis of 4-4′-diaminodiphenylurea, a Dye Intermediate and Direct Dyes Derived from it - Journal of The Chemical Society of Pakistan. (n.d.).
- Can water be used as an organic synthesis solvent? - Biotage. (2023, February 6).
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Cyanophenyl Isocyanate
Welcome to the dedicated technical support resource for the synthesis of 3-Cyanophenyl isocyanate (m-CNPI). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot-plant production. We provide in-depth troubleshooting guides, detailed protocols, and essential safety information to ensure a successful, safe, and efficient scale-up.
Synthesis Routes: A Strategic Overview
The industrial production of isocyanates has traditionally been dominated by phosgene-based chemistry.[1][2] Phosgene, while an efficient reagent, is extremely toxic and corrosive, posing significant safety and environmental hazards.[3][4] Consequently, for laboratory and pilot-scale operations, non-phosgene routes are strongly recommended as they offer a significantly improved safety profile.[1][5] These alternative methods, such as those starting from 3-cyanobenzoic acid or involving the thermal decomposition of carbamates, eliminate the need to handle hazardous phosgene gas.[2][3]
Troubleshooting Guide: From Bench to Bulk
This section addresses common problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Q1: My reaction yield dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a classic challenge, often rooted in physical and chemical parameters that do not scale linearly. The primary culprits are typically related to heat and mass transfer.
-
Inadequate Heat Transfer: Isocyanate formations are often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized overheating ("hot spots"). These hot spots can accelerate side reactions, such as dimerization or trimerization of the isocyanate, or decomposition of reagents, thus lowering the yield.
-
Solution: Implement robust temperature control. Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at a sufficient rate. Consider a slower, controlled addition of the most reactive reagent to manage the rate of heat generation.
-
-
Inefficient Mixing: What appears as a homogenous mixture in a small flask can have significant concentration gradients in a large reactor if the mixing is not adequate. This leads to incomplete reactions in zones of low reagent concentration and side reactions in zones of high concentration.
-
Solution: Re-evaluate your agitation system. The stirrer's design (e.g., anchor, turbine, pitched blade) and speed (RPM) must be optimized for the reactor's geometry and the viscosity of the reaction mass. Installing baffles can prevent vortex formation and improve top-to-bottom mixing.[6]
-
-
Moisture Contamination: Isocyanates are highly sensitive to moisture, reacting with water to form an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a highly insoluble urea byproduct, which not only represents a yield loss but can also complicate purification.
-
Solution: Rigorously dry all solvents, reagents, and glassware. Purge the reactor with an inert gas like nitrogen or argon before starting and maintain a positive inert gas blanket throughout the reaction and work-up.[7]
-
Q2: My final product is an off-white or yellow solid instead of the expected white crystals. What causes this discoloration and how can I prevent it?
A2: Discoloration in the final product typically points to the presence of minor impurities, often formed through thermal stress or oxidative processes.
-
Thermal Degradation: Prolonged exposure to high temperatures, especially during distillation or drying, can cause slight decomposition and the formation of colored byproducts. This compound has a melting point of 51-54 °C and can be sensitive to heat.[8][9]
-
Solution: Minimize the thermal stress on the product. Use vacuum distillation to lower the boiling point and reduce the required temperature.[10] When drying the solid product, use a vacuum oven at a moderate temperature (e.g., 35-40°C).
-
-
Oxidative Impurities: The presence of trace oxygen during the reaction or work-up can lead to the formation of colored oxidative byproducts.
-
Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process, from reaction setup to final packaging.
-
Q3: During work-up, I'm having difficulty with filtration and purification. The product seems to be contaminated with an insoluble solid. What is this, and how can I manage it?
A3: The insoluble solid is almost certainly a substituted urea, formed from the reaction of the isocyanate with water, as described in Q1.
-
Cause: Accidental introduction of moisture during the reaction or, more commonly, during the work-up and isolation steps (e.g., from atmospheric humidity or insufficiently dried solvents).
-
Prevention: The best strategy is prevention. Ensure all aspects of the process are scrupulously anhydrous.
-
Remediation: If urea has formed, it must be removed. Since ureas are typically insoluble in non-polar organic solvents used for crystallization (like hexanes or toluene), they can often be removed by filtration of the crude product solution.
-
Protocol: Dissolve the crude product in a suitable dry solvent (e.g., dichloromethane or toluene). The urea byproduct should remain as a solid. Filter the solution through a pad of celite to remove the insoluble material, then proceed with solvent removal and final purification of the filtrate.
-
Q4: The reaction seems to stall before reaching completion, even with extended reaction times. What should I investigate?
A4: A stalled reaction points to an issue with one of the core components: the reagents, the catalyst (if used), or the reaction conditions.
-
Reagent/Catalyst Deactivation: In phosgene-free methods, such as those using diphenylphosphoryl azide (DPPA) or similar reagents, the activating agent can be deactivated by moisture or other nucleophilic impurities in the starting materials or solvent.
-
Insufficient Temperature: Some isocyanate formation reactions have a significant activation energy and require a specific temperature to proceed at a reasonable rate. If the internal reactor temperature is lower than the setpoint due to poor heat transfer, the reaction may slow or stop.
-
Solution: Verify the calibration of your temperature probes. Ensure the heating system is capable of maintaining the target temperature throughout the reaction mass. For exothermic reactions, an initial heat input may be required to reach the activation temperature before the reaction becomes self-sustaining.
-
Troubleshooting Decision Workflow
The following diagram provides a logical path for diagnosing common scale-up issues.
Caption: A decision tree for troubleshooting common scale-up synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at scale?
A1: Isocyanates as a class of compounds require stringent safety protocols.
-
Respiratory Sensitization: The most significant hazard is respiratory sensitization. Inhalation can lead to asthma-like symptoms, which can be triggered by a single high-level exposure or repeated low-level exposures.[11][12] Individuals who become sensitized may react to extremely low concentrations in the future. All handling must be done in a well-ventilated fume hood or a closed system.[13]
-
Irritation: It is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[12][14]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[9][14]
-
Reactivity: It reacts exothermically with water, alcohols, and amines. This must be controlled, especially in a large-scale setting, to avoid pressure build-up in a closed reactor.
Q2: How should I properly store bulk quantities of this compound?
A2: Proper storage is critical to maintaining purity and safety. Store the material in a tightly sealed container under a positive pressure of dry, inert gas (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from moisture and incompatible materials (alcohols, amines, bases).[12][13]
Q3: What are the best analytical methods to monitor reaction progress and final product purity?
A3: A combination of techniques is recommended.
-
FTIR Spectroscopy: This is the most direct method for monitoring the reaction. The disappearance of the starting material's functional group (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of the strong, sharp isocyanate (-N=C=O) peak around 2260 cm⁻¹ are key indicators.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative analysis of reaction progress and for determining the purity of the final product by separating it from starting materials and byproducts.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Q4: How do I handle and dispose of waste containing unreacted isocyanates?
A4: Never dispose of active isocyanates directly. All waste streams (liquid and solid) must be neutralized. A common method is to slowly add the waste to a stirred decontamination solution. A suitable solution can be a mixture of 90% water, 8% concentrated ammonia, and 2% detergent.[13] Allow the mixture to react for an extended period (at least 48 hours) in an open or vented container to allow for the safe release of any carbon dioxide gas generated before final disposal according to local regulations.[11]
Key Protocols and Procedures
General Scale-Up Synthesis Workflow
The diagram below outlines a typical workflow for scaling the synthesis of this compound.
Caption: A generalized workflow for the scale-up synthesis of this compound.
Protocol 1: Isocyanate Spill Neutralization and Cleanup
This protocol must be performed while wearing full Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, a lab coat, and a respirator with an appropriate cartridge for organic vapors.[11]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[13]
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent, non-reactive material (e.g., sand, vermiculite).
-
Prepare Neutralization Solution: Prepare a fresh batch of neutralization solution. A common formulation is a mixture of 90% water, 8% concentrated aqueous ammonia, and 2% liquid detergent.[13]
-
Apply Solution: Slowly and carefully pour the neutralization solution over the spill, starting from the outside and working inwards. Avoid splashing.
-
Allow Reaction Time: Allow the mixture to react for at least 10-15 minutes. You may observe some bubbling as carbon dioxide is generated.
-
Absorb and Collect: Absorb the mixture with sand or another suitable absorbent. Using non-sparking tools, scoop the material into a designated, labeled waste container.
-
Do Not Seal Container Immediately: Leave the waste container open or loosely covered in a well-ventilated area (like a fume hood) for at least 48 hours to allow for the complete release of CO2 before sealing for disposal.[13]
-
Decontaminate Surfaces: Wipe down the spill area and any contaminated equipment with the neutralization solution, followed by a water rinse.
Safety and Handling Workflow
Caption: A workflow outlining the essential safety steps for handling isocyanates.
Data and Reference Tables
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [8][9] |
| Molecular Formula | C₈H₄N₂O | [8] |
| Molecular Weight | 144.13 g/mol | [9] |
| Appearance | Off-white to slightly yellow solid | [8][18] |
| Melting Point | 51-54 °C | [8][9] |
| Boiling Point | ~263 °C (rough estimate) | [8] |
| Key Hazard | Moisture Sensitive, Respiratory Sensitizer | [8][11] |
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin | Mitigation Strategy |
| N,N'-bis(3-cyanophenyl)urea | (NCC₆H₄NH)₂CO | Reaction of isocyanate with water, forming an amine which then reacts with another isocyanate molecule. | Maintain strict anhydrous conditions throughout the process. |
| Isocyanate Dimer (Uretidinedione) | Cyclic dimer | Thermal stress or catalysis by certain bases. | Avoid excessive temperatures during reaction and purification. |
| Isocyanate Trimer (Isocyanurate) | Cyclic trimer | High temperatures, prolonged reaction times, or basic catalysis. | Maintain strict control over reaction temperature and time. |
| Unreacted Starting Material | e.g., 3-Cyanobenzoic acid | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. Monitor reaction to completion. |
Table 3: Recommended Analytical Techniques
| Technique | Purpose | Key Indicator(s) |
| FTIR | Reaction monitoring, functional group confirmation | Appearance of strong -N=C=O stretch at ~2260 cm⁻¹ |
| HPLC | Quantitative analysis, purity assessment | Separation of product peak from starting materials and byproducts |
| GC-MS | Purity assessment, impurity identification | Confirmation of product molecular weight, identification of volatile impurities |
| ¹H & ¹³C NMR | Structural confirmation of final product | Chemical shifts and integration consistent with the this compound structure |
References
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- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 8. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
- 9. 3-氰基苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. This compound - High purity | EN [georganics.sk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. epa.gov [epa.gov]
- 18. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Strategies for the Removal of Unreacted 3-Cyanophenyl Isocyanate
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the effective removal of unreacted 3-cyanophenyl isocyanate from reaction mixtures. Achieving high product purity is paramount, and the high reactivity of isocyanates presents unique purification challenges. This document offers practical, field-proven solutions to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
It is imperative to remove residual this compound for several key reasons:
-
Toxicity and Safety: Isocyanates are known sensitizers and can cause respiratory and skin irritation.[1][2] Their complete removal is essential for the safety of end-users, especially in drug development contexts.
-
Product Stability: The electrophilic isocyanate group (-NCO) is highly reactive towards a wide range of nucleophiles, including water, amines, and alcohols.[3] Trace amounts of unreacted isocyanate can lead to the formation of unwanted byproducts (e.g., ureas, carbamates) during storage or subsequent reaction steps, compromising the purity and stability of your product.
-
Reaction Control: In multi-step syntheses, residual isocyanate can interfere with downstream reactions, leading to complex impurity profiles and reduced yields.
Q2: What are the primary strategies for removing unreacted isocyanates?
There are three main strategies for removing excess isocyanates, each with its own advantages depending on the specific reaction and product characteristics. The choice of method is dictated by the stability of the desired product, the nature of the solvent, and the scale of the reaction.
-
Scavenging: This involves adding a reagent (often a polymer-bound "scavenger" resin) that selectively reacts with the excess isocyanate. The resulting isocyanate adduct is then easily removed by filtration.[4]
-
Chromatography: Standard techniques like flash column chromatography can be used to separate the product from the unreacted isocyanate based on differences in polarity.
-
Extraction: Liquid-liquid extraction can be employed to partition the isocyanate into a separate phase, although this is generally less effective for complete removal unless the polarity difference between the product and isocyanate is substantial.[5]
Method Selection Guide
Choosing the right purification strategy is crucial for success. The following decision tree illustrates a logical approach to selecting the most appropriate method based on your product's properties.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and In-Depth Protocols
This section addresses specific issues you may encounter and provides detailed, step-by-step protocols.
Problem 1: My product is sensitive to nucleophiles. How can I safely quench and remove the excess this compound?
Cause: Many valuable products, such as complex intermediates in drug discovery, may contain functional groups that are incompatible with common nucleophilic scavengers like primary amines.
Solution: The preferred method in this case is to quench the isocyanate by converting it into a more easily separable derivative, followed by chromatography. A common and effective approach is to convert the isocyanate to a carbamate using an alcohol.
Protocol: Quenching with Methanol and Chromatographic Removal
-
Reaction Quenching:
-
Once the primary reaction is complete (as determined by TLC, LC-MS, or other monitoring), cool the reaction mixture to 0 °C in an ice bath.
-
Add an excess of methanol (MeOH), typically 5-10 equivalents relative to the initial amount of isocyanate.
-
Allow the mixture to stir for 30-60 minutes. This converts the highly reactive this compound into the more stable and generally more polar methyl N-(3-cyanophenyl)carbamate.[6][7]
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess methanol.
-
Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product by silica gel column chromatography. The newly formed carbamate derivative will have a different polarity than the starting isocyanate and your desired product, typically facilitating a clean separation.
-
Problem 2: I used a scavenger resin, but removal of the isocyanate is incomplete.
Cause: Incomplete scavenging can result from several factors: insufficient equivalents of the resin, inadequate reaction time, poor solvent choice that prevents resin swelling, or using a resin with inappropriate reactivity.
Solution: Optimize the scavenging conditions. Polystyrene-based scavenger resins are highly effective but require careful selection and application. For removing an electrophile like an isocyanate, a nucleophilic scavenger is required. Resins functionalized with primary amines (like aminomethyl polystyrene or tris-(2-aminoethyl)amine polystyrene) are ideal.
| Scavenger Type | Functional Group | Typical Equivalents | Recommended Solvents | Key Considerations |
| Aminomethyl (AM) Resin | -CH₂NH₂ | 3 - 5 | DCM, THF, DMF | Good general-purpose amine scavenger. |
| Tris-amine (PS-Trisamine) Resin | -N(CH₂CH₂NH₂)₂ | 2 - 3 | DCM, THF, DMF | Higher capacity and often faster kinetics than AM resin. |
| Piperazine Resin (PS-Piperazine) | Piperazine | 3 - 5 | DCM, THF, DMF | A less nucleophilic option, useful if the product has some sensitivity to primary amines. |
Protocol: Optimized Scavenging with PS-Trisamine Resin
-
Resin Selection and Preparation:
-
Choose a macroporous tris-amine resin for faster kinetics and less dependence on solvent swelling.
-
Use 2-3 equivalents of the scavenger resin relative to the excess amount of this compound.
-
-
Scavenging Procedure:
-
To the completed reaction mixture, add the scavenger resin.
-
Add a solvent that swells the resin effectively, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stir the suspension at room temperature. Monitor the disappearance of the isocyanate by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[8]
-
If the reaction is slow at room temperature, it can be gently heated to 40-50 °C.
-
-
Isolation:
-
Once the isocyanate is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with 2-3 portions of the reaction solvent (e.g., DCM) to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.[4]
-
Caption: Experimental workflow for scavenger resin purification.
Problem 3: The isocyanate co-elutes with my product during silica gel chromatography.
Cause: If the polarity of your product and this compound are very similar, separation on silica gel can be challenging. The isocyanate itself is moderately polar due to the nitrile and isocyanate groups.
Solution: Modify the stationary or mobile phase, or derivatize the isocyanate as described in Problem 1.
Troubleshooting Chromatographic Separation:
-
Solvent System Modification:
-
Increase Polarity Gradually: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Avoid highly protic solvents like methanol in the eluent, as they can react with the isocyanate on the column.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system or a toluene/acetone system, which offer different selectivities.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar and stable in water/acetonitrile or water/methanol, reverse-phase (C18) chromatography can be an excellent alternative, as the elution order is inverted compared to normal-phase silica.
-
Alumina: For certain compounds, alumina (neutral or basic) may offer better separation than silica.
-
-
Derivatization: As outlined in the protocol for Problem 1, converting the isocyanate to its methyl carbamate derivative is often the most robust solution. The carbamate has a distinctly different polarity, which usually resolves any co-elution issues.[9][10]
References
- Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. PubMed.
- Indirect determination of isocyanates by gas chromatography. PubMed, NIH.
- Determination of isocyanates in working atmospheres by high speed liquid chromatography. ACS Publications.
- Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.
- Argoresin MP-Isocyanate. Argonaut Technologies.
- PS-Isocyanate. Biotage.
- Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas. Google Patents.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA.
- An Improved High Pressure Liquid Chromatographic Method for the Determination of Isocyanates Using “Nitro Reagent”. American Industrial Hygiene Association Journal.
- Scavenger resin and processes for the use thereof. Google Patents.
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. PMC, NIH.
- Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses.
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC, NIH.
- Scavenger strategies in organic synthesis. Wipf Group, University of Pittsburgh.
- Urea Formation - Common Conditions. Organic Chemistry Data.
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI.
- An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. ResearchGate.
- “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications.
- Solvent extraction and distillation technique for purification of organic isocyanates. Google Patents.
- This compound - High purity. Georganics.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- 4-Chlorophenyl Isocyanate. PubChem.
- Method for removing non-reacted isocyanate from its reaction product. Google Patents.
- A Short Liquid-Liquid Extraction Demonstration. YouTube.
- Working with Hazardous Chemicals. Organic Syntheses.
- DECONtamination Solution for Isocyanates. Analyt-MTC.
- Isocyanate - Wikipedia. Wikipedia.
- GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.
- Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents. ResearchGate.
- Isocyanate synthesis by substitution. Organic Chemistry Portal.
- Isocyanates: Control measures guideline. Canada.ca.
- How To Get Isocyanate? ACS Omega.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. Control measures guide - Canada.ca [canada.ca]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. US3816496A - Solvent extraction and distillation technique for purification of organic isocyanates - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyanophenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyanophenyl isocyanate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during its use in experimental settings. My focus as a Senior Application Scientist is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
I. Understanding the Reactivity of this compound
This compound is an aromatic isocyanate featuring a reactive isocyanate group (-N=C=O) and an electron-withdrawing nitrile (-C≡N) group in the meta-position on the phenyl ring. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the isocyanate moiety, making the carbon atom of the isocyanate group more electrophilic and, therefore, more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.[1][2][3] This enhanced reactivity is a double-edged sword: while it can facilitate desired reactions, it also increases the likelihood of byproduct formation if reaction conditions are not meticulously controlled.
This guide will walk you through the common reactions, potential byproducts, and analytical methods to ensure the success of your experiments involving this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing probable causes and actionable solutions.
Issue 1: Formation of an Insoluble White Precipitate
-
Observation: A white solid crashes out of the reaction mixture, which is insoluble in common organic solvents.
-
Probable Cause: This is a classic indicator of the formation of a symmetrically disubstituted urea, most likely N,N'-bis(3-cyanophenyl)urea . This byproduct arises from the reaction of this compound with water.[2] The initially formed carbamic acid is unstable and decarboxylates to yield 3-cyanoaniline, which is a potent nucleophile. This in-situ generated aniline then rapidly reacts with another molecule of this compound to form the insoluble urea.
Reaction Pathway:
-
3-NCC₆H₄NCO + H₂O → [3-NCC₆H₄NHCOOH] (unstable carbamic acid)
-
[3-NCC₆H₄NHCOOH] → 3-NCC₆H₄NH₂ + CO₂
-
3-NCC₆H₄NH₂ + 3-NCC₆H₄NCO → (3-NCC₆H₄NH)₂CO (N,N'-bis(3-cyanophenyl)urea)
-
-
Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase anhydrous grade solvents and store them under an inert atmosphere over molecular sieves. Dry all reagents thoroughly.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware Preparation: Oven-dry all glassware overnight at a high temperature (e.g., 120 °C) and cool under a stream of inert gas before use.
-
Issue 2: Low Yield of the Desired Product and Complex Mixture by TLC/LC-MS
-
Observation: The reaction results in a low yield of the intended product, and chromatographic analysis reveals multiple spots or peaks.
-
Probable Causes:
-
Trimerization: this compound can undergo self-condensation to form a stable cyclic trimer, 1,3,5-tris(3-cyanophenyl)-1,3,5-triazinane-2,4,6-trione (an isocyanurate) .[4][5] This is often catalyzed by bases, certain metals, or heat.
-
Biuret Formation: If your nucleophile is an amine and it is used in excess or if there is localized heating, the initially formed urea can act as a nucleophile and react with another molecule of this compound to form a biuret.
-
Allophanate Formation: Similarly, if your nucleophile is an alcohol, the urethane product can react further with another isocyanate molecule to yield an allophanate, especially at elevated temperatures.[6]
-
-
Solutions:
-
Temperature Control: Maintain a controlled and, if possible, low temperature for the reaction to minimize side reactions like trimerization and allophanate/biuret formation.
-
Order of Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the isocyanate and reduce the likelihood of self-condensation.
-
Catalyst Choice: If a catalyst is required, choose one that is selective for the desired reaction and avoid strong bases that can promote trimerization.
-
Stoichiometry: Use a precise stoichiometry of reactants to avoid excess of either the nucleophile or the isocyanate, which can lead to further reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of water in my reaction setup?
A1: The most reliable method for quantifying water content in your solvents and liquid reagents is Karl Fischer titration .[7][8][9][10][11] This technique is highly specific to water and can detect even trace amounts. For a qualitative check, the formation of the insoluble N,N'-bis(3-cyanophenyl)urea upon addition of a small amount of this compound to your solvent can be a strong indicator of moisture.
Q2: What are the best analytical techniques to monitor the progress of my reaction and identify byproducts?
A2: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for monitoring the disappearance of the strong, characteristic isocyanate peak (-N=C=O) around 2250-2275 cm⁻¹.[12][13] The appearance of urea (C=O stretch around 1630-1695 cm⁻¹), urethane (C=O stretch around 1680-1740 cm⁻¹), and trimer (isocyanurate ring vibrations) can also be tracked.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Ideal for separating and identifying the components of the reaction mixture, including the starting material, desired product, and various byproducts.[14][15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the final product and any isolated byproducts.[19][20][21][22][23]
Q3: Can the cyano group in this compound participate in side reactions?
A3: Under typical reaction conditions for the isocyanate group (e.g., reactions with amines or alcohols at or below room temperature), the nitrile group is generally stable and unreactive.[3] However, under more forcing conditions, such as in the presence of strong reducing agents (e.g., LiAlH₄) or strong acids/bases at high temperatures, the cyano group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a different set of byproducts. It is crucial to consider the compatibility of all reagents and conditions with both the isocyanate and the nitrile functionalities.
IV. Experimental Protocols & Workflows
A. Workflow for a Typical Reaction and Quenching
The following diagram illustrates a generalized workflow for conducting a reaction with this compound, emphasizing the critical steps for minimizing byproduct formation.
Caption: Logical relationships in troubleshooting this compound reactions.
VII. References
-
HPLC Analysis of Diisocyanates: ResearchGate. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]
-
Karl Fischer Titration Principle: BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]
-
Water Determination (Karl Fischer Method): Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
UHPLC Assay for Isocyanates: LCGC International. (n.d.). Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. Retrieved from [Link]
-
Isocyanate Trimerization Reaction: ResearchGate. (n.d.). Trimerization reaction of three isocyanate groups. Retrieved from [Link]
-
Karl Fischer Titration Video Guide: YouTube. (2025). Karl Fischer Titration, a Quick Guide. Retrieved from [Link]
-
Basics of Karl Fischer Titration: Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]
-
NMR Spectra of Isocyanate Reaction Mixtures: Polymer Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NMR Studies of PMDI Reactions: Polymer Synergies. (n.d.). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Retrieved from [Link]
-
Synthesis of N'-substituted ureas: The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]
-
HPLC-MS Analysis of Isocyanates: Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Validated UPLC-MS/MS Method for Isocyanate Exposure: PubMed. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Retrieved from [Link]
-
¹H NMR of Isocyanate Reacted Epoxy Resin: ResearchGate. (n.d.). ¹H NMR spectrum for isocyanate reacted epoxy resin. Retrieved from [Link]
-
Validated UPLC-MS/MS Method Request PDF: ResearchGate. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Retrieved from [Link]
-
¹⁵N NMR Spectroscopy of Polyurethanes: ResearchGate. (n.d.). ¹⁵N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]
-
Isocyanate-based Multicomponent Reactions: RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Chemical Reactivity and Safety of Phenyl Isocyanate: NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Retrieved from [Link]
-
FTIR Quantification of Isocyanates: Specac. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]
-
Reaction of 3-Substituted Quinoline N-Oxides with Phenyl Isocyanate: HETEROCYCLES. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Retrieved from [Link]
-
Reaction of Phenyl Isocyanate with Methanol Associates: ResearchGate. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. Retrieved from [Link]
-
FTIR Studies of Isocyanic Acid Aggregates: Molecules. (2023). Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. Retrieved from [Link]
-
Isocyanate Trimers Patent: Google Patents. (n.d.). Isocyanate trimers and mixtures of isocyanate trimers, production and use thereof. Retrieved from
-
Transition Metals Catalyzed Element-Cyano Bonds Activations: Molecules. (2016). Transition Metals Catalyzed Element-Cyano Bonds Activations. Retrieved from [Link]
-
FTIR Investigation of Isocyanate Skin Absorption: CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
-
Catalytic Data for Trimerization of Isocyanates: ResearchGate. (n.d.). Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). Retrieved from [Link]
-
HPLC-MS Analysis of MDI: RSC Publishing. (n.d.). HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent. Retrieved from [Link]
-
NMR Spectra Search: Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
¹H and ¹³C NMR for Profiling Natural Product Extracts: RSC Publishing. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Separation of Urea on HPLC: SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mechanism of Reaction of Isocyanates with Grignard Reagent: Journal of the American Chemical Society. (n.d.). THE MECHANISM OF THE REACTION OF ISOCYANATES AND ISOTHIOCYANATES WITH THE GRIGNARD REAGENT. Retrieved from [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0798299A1 - Isocyanate trimers and mixtures of isocyanate trimers, production and use thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. byjus.com [byjus.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quveon.com [quveon.com]
- 12. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. polymersynergies.net [polymersynergies.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. BJOC - Search Results [beilstein-journals.org]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Cyanophenyl Isocyanate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Cyanophenyl Isocyanate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling and improving regioselectivity in their experiments. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Foundational Principles - The Unique Reactivity of this compound
Understanding the electronic nature of this compound is the first step toward mastering its reactivity. The molecule's behavior is dominated by the interplay between the isocyanate functional group (-NCO) and the meta-positioned cyano group (-CN).
-
The Isocyanate Group (-NCO): The carbon atom in the isocyanate group is highly electrophilic due to its bonds with two highly electronegative atoms, nitrogen and oxygen. This makes it a prime target for attack by a wide range of nucleophiles, including alcohols, amines, and water.[1][2]
-
The Cyano Group (-CN): The cyano group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[3][4][5] Its presence on the aromatic ring significantly influences the reactivity of the entire molecule.
The key takeaway is that the meta-positioned cyano group strongly withdraws electron density from the aromatic ring, which in turn enhances the electrophilicity of the isocyanate carbon. This makes this compound significantly more reactive towards nucleophiles than unsubstituted phenyl isocyanate or analogs bearing electron-donating groups.[6][7]
Caption: Electronic effects enhancing the isocyanate's electrophilicity.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both the cause and the solution.
Q1: My reaction with a multifunctional nucleophile (e.g., 4-aminophenol) is giving a mixture of N-acylated and O-acylated products. How can I achieve regioselective N-acylation?
Underlying Cause: This is a classic problem of competing nucleophiles. Generally, primary amines are more nucleophilic than phenols. However, reaction conditions can drastically alter the relative rates of attack, leading to mixtures. The key is to exploit the intrinsic differences in nucleophilicity and basicity.
Solution Strategy: You must manipulate the reaction conditions to favor the kinetically preferred pathway (attack by the amine) while minimizing the thermodynamically competitive pathway (attack by the phenol, which can be promoted by base or heat).
Troubleshooting Steps & Recommendations:
-
Lower the Reaction Temperature: Amine nucleophilicity is less temperature-dependent than that of the phenoxide anion that can form. Running the reaction at 0 °C or even -20 °C will significantly favor the more intrinsically nucleophilic amine attack.
-
Control the Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound. This ensures the primary nucleophile is consumed without having a large excess of isocyanate left to react with the less reactive group under forcing conditions.
-
Avoid Strong Bases: Bases like triethylamine (TEA) or DBU can deprotonate the phenol, creating a highly nucleophilic phenoxide ion that will readily attack the isocyanate. If a base is needed to scavenge acid, use a hindered, non-nucleophilic base sparingly.
-
Solvent Choice is Critical: Aprotic, non-polar, or moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred. They do not participate in hydrogen bonding in the same way protic solvents might, allowing the intrinsic nucleophilicity of the amine to dominate.
Data Summary: Conditions for Regioselective N-Acylation
| Parameter | Recommended for N-selectivity | Rationale |
| Temperature | 0 °C to -20 °C | Reduces the rate of the less favorable O-acylation reaction more significantly than N-acylation. |
| Catalyst/Base | None, or a hindered non-nucleophilic base | Avoids formation of the highly reactive phenoxide species. |
| Solvent | Aprotic (THF, DCM, Acetonitrile) | Prevents solvent from mediating proton transfer that could activate the hydroxyl group. |
| Addition Rate | Slow, dropwise addition of isocyanate | Maintains a low concentration of the isocyanate, favoring reaction with the most nucleophilic site. |
Q2: My reaction vessel contains a significant amount of a white, insoluble solid, and my product yield is low.
Underlying Cause: This is a classic symptom of moisture contamination. Isocyanates react readily with water. This reaction consumes two equivalents of isocyanate for every one equivalent of water, first forming an unstable carbamic acid which decomposes to an amine and CO₂, followed by the newly formed amine reacting with a second isocyanate molecule to form a symmetric disubstituted urea.[1][8][9] This urea is often poorly soluble and precipitates from the reaction.
Solution Strategy: The only solution is rigorous prevention. All reagents, solvents, and glassware must be scrupulously dried, and the reaction must be maintained under an inert atmosphere.
Troubleshooting Steps & Recommendations:
-
Verify Solvent Purity: Use freshly distilled, anhydrous solvents from a reputable supplier or dry them using appropriate methods (e.g., distillation from CaH₂ for DCM or Na/benzophenone for THF). Confirm water content using Karl Fischer titration (<50 ppm is ideal).[8]
-
Dry Reagents: Dry your nucleophile and any other solid reagents under high vacuum for several hours before use, especially if they are hygroscopic.
-
Prepare Glassware: Oven-dry all glassware at >120 °C overnight or flame-dry it under vacuum immediately before setting up the reaction.
-
Maintain an Inert Atmosphere: Assemble the reaction setup under a positive pressure of dry nitrogen or argon gas. Use septa and syringe techniques for all reagent additions.
Q3: The reaction is proceeding very slowly or stalling, despite the activated nature of the isocyanate.
Underlying Cause: While electronically activated, the reaction can still be hindered by other factors.
-
Steric Hindrance: Your nucleophile may be sterically bulky near the reactive center, impeding its approach to the isocyanate carbon.
-
Poor Solubility: One of the reactants may have poor solubility in the chosen solvent, limiting the effective concentration.
-
Absence of a Necessary Catalyst: While many reactions proceed without one, highly hindered or weakly nucleophilic substrates may require catalytic activation.
Solution Strategy: Address steric, solubility, and activation barriers systematically.
Caption: Troubleshooting workflow for regioselectivity issues.
Q4: How can I definitively determine the regiochemical outcome of my reaction?
Underlying Cause: Visual inspection (TLC) may not be sufficient to distinguish between regioisomers. Spectroscopic analysis is required for unambiguous structure elucidation.
Solution Strategy: A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the product's structure.
Analytical Workflow:
-
Infrared (IR) Spectroscopy: Look for characteristic stretches. A urethane (from alcohol attack) will show a C=O stretch around 1730-1690 cm⁻¹ and an N-H stretch. A urea (from amine attack) will show a C=O stretch typically at a lower wavenumber, around 1680-1630 cm⁻¹, and N-H stretches.
-
¹H NMR Spectroscopy: The chemical shift of the N-H proton is highly diagnostic. Urethane N-H protons are typically found further downfield than urea N-H protons. More importantly, look for correlations in 2D NMR experiments (like HMBC or NOESY) between the N-H proton and nearby atoms on the nucleophile's backbone to confirm the point of attachment.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of a urethane generally appears at a slightly different chemical shift than that of a urea.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns observed in MS/MS can also provide structural clues about which parts of the molecule are connected.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when working with this compound? Isocyanates are potent respiratory and skin sensitizers.[10][11] Repeated exposure, even at low levels, can lead to occupational asthma, where subsequent exposure to even trace amounts can trigger a severe asthmatic reaction.[2][12][13] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough times), a lab coat, and safety glasses.[14]
FAQ 2: What are the best general-purpose solvents for reactions involving this reagent? Anhydrous aprotic solvents are highly recommended to avoid the side reaction with water. Good choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Toluene
-
N,N-Dimethylformamide (DMF) - Use with caution, ensure it is truly anhydrous as DMF can be hygroscopic.
FAQ 3: Is a catalyst necessary for reactions with this compound? Not always. Due to the electronic activation by the cyano group, this compound reacts readily with strong nucleophiles like primary and secondary amines at room temperature or below. However, for less reactive nucleophiles, such as secondary alcohols, hindered amines, or phenols, a catalyst may be required to achieve a reasonable reaction rate. Common catalysts include tertiary amines (e.g., DABCO) or organotin compounds (e.g., dibutyltin dilaurate, DBTDL), though be aware that these can also catalyze the unwanted reaction with water.[15]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for the Regioselective N-Acylation of 4-Aminophenol
-
Setup: Under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flame-dried flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF.
-
Addition: Add the this compound solution to the stirred 4-aminophenol solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a small amount of methanol to consume any excess isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the desired N-(4-hydroxyphenyl)-N'-(3-cyanophenyl)urea.
Protocol 2: Analytical Workflow for Product Characterization
-
Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.
-
¹H NMR (400 MHz, DMSO-d₆): Acquire a standard proton spectrum. Identify the two distinct N-H signals (urea) and the phenolic -OH signal.
-
¹³C NMR (100 MHz, DMSO-d₆): Identify the urea carbonyl carbon signal (approx. 150-155 ppm).
-
IR (KBr Pellet): Identify key peaks: C≡N stretch (~2230 cm⁻¹), C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and broad O-H stretch (~3400-3200 cm⁻¹).
-
HRMS (ESI+): Dissolve a small sample in methanol or acetonitrile. Infuse into the mass spectrometer to obtain the exact mass and confirm it matches the calculated molecular formula of the desired product.
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Brainly. (2023, April 14). In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?
- RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Publishing. DOI:10.1039/D4RA04152F.
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- ResearchGate. (2023, November 1). Reaction of OH with Aliphatic and Aromatic Isocyanates.
- YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions.
- Wikipedia. (n.d.). Isocyanate.
- MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Homework.Study.com. (n.d.). In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring is...
- Cardiff University. (n.d.). and regio-selective amidation of indoles with isocyanates using borane Lewis acids.
- MDPI. (n.d.). Recent Advances in Palladium-Catalyzed Isocyanide Insertions.
- PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.
- Patsnap Eureka. (2025, July 10). Advancements in Isocyanate Reaction Control Techniques.
- DermNet. (n.d.). Allergic contact dermatitis to isocyanate.
- Health and Safety Authority. (n.d.). Isocyanates.
- ResearchGate. (2025, August 6). A laboratory comparison of analytical methods used for isocyanates.
- OSHwiki. (2013, August 23). Isocyanates.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Werner, E. (n.d.).
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips.
- Google Patents. (n.d.). US4521545A - Latent catalysts for the isocyanate polyaddition reaction.
- ResearchGate. (2025, August 6). Isocyanates in polyaddition processes. Structure and reaction mechanisms.
- SpringerLink. (n.d.). Quantum-Chemical Study on Reactions of Isocyanates with Methanol Associates.
- ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- ChemicalBook. (n.d.). This compound CAS#: 16413-26-6.
- IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- OSHA. (n.d.). Isocyanates - Overview.
- NIH. (2020, March 9). Nucleophilic Isocyanation.
- Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?
- Sigma-Aldrich. (n.d.). This compound 97 16413-26-6.
- RSC Publishing. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Metrohm. (n.d.). Quality Control of Isocyanates.
- YouTube. (2014, June 17). Ortho, Meta and Para Substitution.
- CDC Stacks. (2010, November 30). Selecting Isocyanate Sampling and Analytical Methods.
- MDPI. (n.d.). Regiodivergent Organocatalytic Reactions.
- ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- Georganics. (n.d.). This compound.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3- and 4-Cyanophenyl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the urea scaffold serves as a versatile backbone for the design of novel therapeutic agents. Among these, cyanophenyl urea derivatives have emerged as a promising class of compounds exhibiting a range of biological activities. The position of the cyano group on the phenyl ring can significantly influence the pharmacological profile of these molecules. This guide provides a comprehensive comparison of the biological activities of 3-cyanophenyl and 4-cyanophenyl urea derivatives, supported by experimental data and detailed protocols to aid in the rational design of new drug candidates.
Introduction to Cyanophenyl Urea Derivatives
Urea derivatives have a long history in drug discovery, with many exhibiting potent anticancer, antibacterial, and antifungal properties. The introduction of a cyanophenyl group can modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets. The nitrile functionality can participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. The choice between a 3-cyano (meta) or 4-cyano (para) substitution is a critical design element that can fine-tune the efficacy and selectivity of these compounds.
Anticancer Activity: A Tale of Two Isomers
While direct comparative studies are limited, the existing body of research on various N-aryl-N'-heterocyclic ureas allows for an insightful analysis of the structure-activity relationships (SAR) concerning the position of the cyano group.
Mechanism of Action: Kinase Inhibition
Many urea derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] A prominent example is Sorafenib, a multi-kinase inhibitor with a urea core, that targets Raf kinases and vascular endothelial growth factor receptors (VEGFRs).[3] The urea moiety typically forms key hydrogen bonds within the ATP-binding pocket of the kinase.
Hypothesized Kinase Inhibition by Cyanophenyl Urea Derivatives
The cyanophenyl group in these derivatives is expected to occupy a hydrophobic pocket in the kinase domain. The position of the electron-withdrawing cyano group can influence the overall electron distribution of the phenyl ring and its interactions with the target protein.
Caption: Hypothesized mechanism of anticancer action for cyanophenyl urea derivatives via inhibition of kinase signaling pathways.
Comparative Cytotoxicity Data
Table 1: Illustrative Anticancer Activity of Cyanophenyl-related Urea Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-aryl-N'-pyrazinylurea (with 5-cyano-pyrazin-2-yl) | HeLa (Cervical) | 0.44 (in combination) | [5][6] |
| 1,3-disubstituted thiourea (4-cyanophenyl derivative) | SW620 (Colon) | 14.0-18.7 | [4] |
Note: This table presents data from different studies on structurally related compounds to illustrate the potential potency and is not a direct comparison of 3- and 4-cyanophenyl urea isomers.
Antimicrobial Activity: Exploring the Potential
Urea derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.
Antibacterial Activity
Several studies have reported the antibacterial activity of various urea and thiourea derivatives against a range of Gram-positive and Gram-negative bacteria.[7][8] The presence and position of electron-withdrawing groups, such as the cyano group, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell walls and interact with intracellular targets.
Table 2: Illustrative Antibacterial Activity of Aryl Urea Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonylurea derivatives | MRSA | 0.78-1.56 | [8] |
| Phenylurenyl chalcones | E. coli | 25 | [9] |
Note: This table provides examples of the antibacterial activity of related urea derivatives and does not represent a direct comparison of 3- and 4-cyanophenyl urea isomers.
Antifungal Activity
The antifungal potential of cyanophenyl urea derivatives has also been explored. For example, 1-(2-cyanophenyl)-3-heterylureas have been shown to be effective in protecting plants from fungal infections, suggesting a potential mechanism involving the induction of systemic acquired resistance in the host rather than direct fungicidal activity.[10]
Table 3: Illustrative Antifungal Activity of Cyanophenyl-related Urea Derivatives
| Compound Type | Fungal Strain | Inhibition Rate (%) | Reference |
| 1-(2-cyanophenyl)-3-heterylurea | B. cinerea | >90 (on leaves) | [10] |
Note: This table highlights the antifungal potential of a 2-cyanophenyl urea derivative.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for assessing the biological activities of 3- and 4-cyanophenyl urea derivatives are provided below.
Synthesis of Cyanophenyl Urea Derivatives
A general and efficient method for the synthesis of N-substituted ureas involves the reaction of an amine with an isocyanate.[11]
Caption: General synthesis scheme for cyanophenyl urea derivatives.
Step-by-Step Protocol:
-
Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the corresponding cyanophenyl isocyanate (3- or 4-cyanophenyl isocyanate) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
3- or 4-cyanophenyl urea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
3- or 4-cyanophenyl urea derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Step-by-Step Protocol:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
Similar to the antibacterial MIC determination, a broth microdilution method can be used for antifungal susceptibility testing.
Materials:
-
Fungal strains (e.g., C. albicans, A. fumigatus)
-
Fungal growth medium (e.g., RPMI-1640)
-
3- or 4-cyanophenyl urea derivatives
-
96-well microtiter plates
-
Fungal inoculum
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in the fungal growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
Structure-Activity Relationship (SAR) and Future Directions
The precise positioning of the cyano group is a key determinant of biological activity. A 4-cyano substitution, being in a para position, can exert a stronger electronic effect on the phenyl ring compared to a 3-cyano (meta) substitution. This can influence the pKa of the urea protons and the overall polarity of the molecule, thereby affecting its binding affinity to target proteins and its pharmacokinetic properties.
Future research should focus on the direct comparative evaluation of 3- and 4-cyanophenyl urea derivatives with identical substitutions on the second nitrogen atom. Such studies will provide a clearer understanding of the influence of the cyano group's position on anticancer, antibacterial, and antifungal activities. Furthermore, elucidating the specific molecular targets and mechanisms of action for these compounds will be crucial for their development as therapeutic agents. Computational modeling and docking studies can also provide valuable insights into the binding modes of these isomers and guide the design of more potent and selective derivatives.
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- Zebbiche, Z., et al. (2025).
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- Li, G., et al. (2016). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. Organic & Biomolecular Chemistry, 14(34), 8148-8163.
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- Wang, Y., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology, 11, 579549.
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- Zebbiche, Z., et al. (2025).
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- Singh, P., & Kumar, A. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers.
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A Senior Scientist's Comparative Guide to the Spectroscopic Analysis of 3-Cyanophenyl Isocyanate Derivatives
Introduction: The Analytical Imperative for 3-Cyanophenyl Isocyanate Derivatives
In the landscape of modern drug discovery and materials science, this compound and its derivatives represent a class of highly valuable chemical intermediates. Their utility stems from the reactive isocyanate (-N=C=O) group, which serves as a versatile handle for constructing complex molecular architectures, particularly in the synthesis of urea and carbamate linkages pivotal to many bioactive molecules. The presence of the cyano (-C≡N) group further modulates the electronic properties of the aromatic ring, influencing molecular interactions and reactivity.
Accurate and unambiguous characterization of these molecules is not merely a procedural formality; it is the bedrock of reliable research and development. Whether confirming the identity of a newly synthesized derivative, assessing its purity, or monitoring the progress of a reaction, a robust analytical workflow is paramount. This guide provides a comparative analysis of the primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound and its derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their analytical endeavors.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Definitive Isocyanate Signature
FTIR spectroscopy is arguably the most direct and rapid method for confirming the presence of the isocyanate functional group. Its diagnostic power lies in the fact that the asymmetric stretching vibration of the -N=C=O group appears in a region of the infrared spectrum (typically 2250-2285 cm⁻¹) that is remarkably free from other common organic functional group absorptions.[1][2] This makes the peak a definitive and unmistakable signature.
Expertise in Practice: Why Attenuated Total Reflectance (ATR)?
For routine analysis of solid or liquid isocyanate derivatives, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional transmission methods (e.g., KBr pellets or salt plates). The primary reason is the minimal sample preparation required. A small amount of the solid or a single drop of the liquid is placed directly onto the ATR crystal (commonly diamond), ensuring high-quality, reproducible spectra in seconds. This avoids the laborious process of grinding solids with KBr and eliminates potential issues with sample concentration and path length that can complicate transmission analysis.[3][4]
Experimental Protocol: ATR-FTIR Analysis
-
Background Spectrum: Ensure the ATR crystal surface is impeccably clean. With the clean crystal exposed to air, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound derivative (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for spectral reproducibility, especially for quantitative measurements.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Data Interpretation: Key Spectral Features
For this compound, the spectrum is dominated by two key features:
-
Isocyanate (-N=C=O) Stretch: A very strong, sharp absorption band appears around ~2255 cm⁻¹ . This is the primary diagnostic peak.
-
Nitrile (-C≡N) Stretch: A medium-intensity, sharp absorption is expected in the 2220-2240 cm⁻¹ range. For this compound, this appears at ~2230 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.
When this compound is converted into a derivative like a urea or carbamate, the most telling change is the complete disappearance of the strong -N=C=O band at ~2255 cm⁻¹ and the appearance of new, characteristic bands:
-
Urea Derivatives: Appearance of a strong C=O (Amide I) stretch around 1640-1690 cm⁻¹ and N-H bending (Amide II) vibrations around 1550-1640 cm⁻¹ .
-
Carbamate Derivatives: Appearance of a strong C=O (urethane) stretch around 1690-1740 cm⁻¹ .[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Complete Structure
While FTIR confirms the key functional groups, NMR spectroscopy provides a complete picture of the molecule's carbon-hydrogen framework. For derivatives of this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Expertise in Practice: Solvent Choice and Sample Preparation
The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if the derivative has hydrogen-bond donor protons (like the N-H protons in ureas and carbamates), their signals can be broad and sometimes difficult to observe. In such cases, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it helps to sharpen N-H signals.
A self-validating protocol for sample preparation is non-negotiable for high-quality spectra. Particulate matter in an NMR sample is a primary cause of poor spectral resolution and broad lineshapes. Therefore, filtering the sample solution into the NMR tube is a mandatory step.[7][8]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small glass vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration: Prepare a filter by tightly packing a small piece of glass wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. This removes any suspended impurities.[8]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient, though extended acquisition times may be needed for ¹³C spectra of dilute samples.
Data Interpretation: Expected Chemical Shifts and Patterns
For the Parent Compound, this compound:
-
¹H NMR (in CDCl₃): The aromatic region (δ 7.2-7.8 ppm) will show a complex multiplet pattern for the four protons on the benzene ring. Due to the meta substitution, one would expect to see distinct signals: a triplet-like signal for the proton between the two substituents, and multiplets for the other three protons.
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Multiple signals between δ 110-140 ppm.
-
Quaternary Carbons: The carbon attached to the cyano group (C-CN) and the carbon attached to the isocyanate group (C-NCO) will be weak in intensity. The C-NCO carbon is typically found around δ 130-140 ppm.
-
Isocyanate Carbon (-NCO): This carbon is expected in the δ 120-130 ppm range.
-
Nitrile Carbon (-CN): This signal appears around δ 115-120 ppm.[9][10]
-
For a Urea Derivative (e.g., 1-(3-cyanophenyl)-3-phenylurea):
-
¹H NMR (in DMSO-d₆):
-
N-H Protons: Two distinct singlets (or broad signals) are expected in the δ 8.5-10.0 ppm region, corresponding to the two different N-H protons of the urea linkage.
-
Aromatic Protons: Complex multiplets for the protons on both the 3-cyanophenyl ring and the second phenyl ring will be observed in the δ 7.0-8.0 ppm range.
-
-
¹³C NMR (in DMSO-d₆):
-
Urea Carbonyl (C=O): A characteristic signal will appear in the δ 150-160 ppm region. This is a key indicator of the urea formation.
-
Aromatic & Nitrile Carbons: Signals will be consistent with the substituted aromatic rings and the nitrile group.
-
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the final piece of confirmatory evidence. For reactive molecules like isocyanates, the experimental approach must be chosen with care.
Expertise in Practice: The Case for Derivatization
While direct analysis of this compound by techniques like Electron Ionization (EI-MS) is possible, it is often not the most robust method for quantitative or complex mixture analysis. Isocyanates are reactive and can degrade in the injector port of a GC-MS system or react with trace amounts of water.
The field-proven, authoritative approach for analyzing isocyanates, especially in complex matrices, is to first convert them into stable derivatives.[11] Reacting the isocyanate with an amine, such as di-n-butylamine (DBA), or an alcohol creates a stable urea or carbamate, respectively. These derivatives are much more amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which offers excellent sensitivity and selectivity.[12]
Experimental Protocol: LC-MS Analysis via Urea Derivatization
-
Derivatization: In a vial, dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile). Add a slight excess of a derivatizing amine (e.g., benzylamine) and stir at room temperature for 30 minutes. The reaction to form the urea derivative is typically rapid and quantitative.
-
Sample Preparation for LC-MS: Dilute a small aliquot of the reaction mixture with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to an appropriate concentration (e.g., 1-10 µg/mL).
-
LC-MS Acquisition: Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum. Look for the protonated molecular ion [M+H]⁺ corresponding to the expected mass of the urea derivative.
Data Interpretation: Expected Molecular Ions and Fragments
-
Molecular Ion: The primary piece of evidence is the observation of the [M+H]⁺ ion corresponding to the exact mass of the derivative. For example, the reaction of this compound (MW: 144.13) with benzylamine (MW: 107.15) yields 1-(3-cyanophenyl)-3-benzylurea (MW: 251.28). In the ESI-MS spectrum, a strong signal at m/z 252.29 would be expected.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion to further confirm the structure. For a urea derivative, characteristic fragmentation patterns involve cleavage of the urea linkage, often leading to fragments corresponding to the original isocyanate and amine precursors.
Comparative Data Summary
The table below summarizes the key diagnostic spectroscopic features for this compound and a representative urea derivative, allowing for a direct comparison.
| Analyte | Technique | Key Diagnostic Feature(s) | Expected Value / Observation |
| This compound | FTIR (ATR) | Strong, sharp -N=C=O stretch | ~2255 cm⁻¹ |
| Medium, sharp -C≡N stretch | ~2230 cm⁻¹ | ||
| ¹H NMR (CDCl₃) | Aromatic Protons | Complex multiplets, δ 7.2-7.8 ppm | |
| ¹³C NMR (CDCl₃) | -N=C=O Carbon | δ 120-130 ppm (weak) | |
| -C≡N Carbon | δ 115-120 ppm (weak) | ||
| MS (via Derivatization) | Requires conversion to a stable derivative | N/A | |
| 1-(3-cyanophenyl)-3-arylurea | FTIR (ATR) | Disappearance of -N=C=O band | Absence of peak at ~2255 cm⁻¹ |
| Strong C=O (Amide I) stretch | ~1640-1690 cm⁻¹ | ||
| ¹H NMR (DMSO-d₆) | Urea N-H Protons | 2x singlets, δ 8.5-10.0 ppm | |
| ¹³C NMR (DMSO-d₆) | Urea C=O Carbon | δ 150-160 ppm | |
| LC-MS (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z = (MW of Urea) + 1.007 |
Workflow Visualizations
Caption: General workflow for the comprehensive spectroscopic validation of a new this compound derivative.
Caption: Decision tree for selecting the appropriate spectroscopic technique based on the analytical question.
Conclusion: An Integrated Approach to Certainty
No single spectroscopic technique tells the whole story. The robust characterization of this compound and its derivatives relies on an integrated, multi-technique approach. FTIR provides a rapid and definitive check for the key isocyanate functional group and its reaction products. NMR spectroscopy then offers an in-depth map of the entire molecular structure. Finally, mass spectrometry, properly applied through derivatization, provides unambiguous confirmation of the molecular weight. By understanding the strengths and experimental nuances of each method, researchers can build a self-validating analytical workflow that ensures the integrity and reliability of their scientific findings.
References
- Journal of Scientific Research. (2023). Synthesis of carbamate derivatives.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Cambridge. NMR Sample Preparation. Department of Chemistry.
- Specac Ltd. Quantification with the Pearl FTIR accessory.
- The Royal Society of Chemistry. (2018). Supporting Information for Catalytic Conversion of Oxiranes and CO2 into Cyclic Carbonates.
- MDPI. (2014). 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate. Molbank.
- MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules.
- Beilstein Journals. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (2023). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances.
- PubMed Central. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry.
- United States Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- Oxford Academic. (2008). Validation of Transferability of DBA Derivatization and LC–MS/MS Determination Method for Isocyanates via an Interlaboratory Comparison. The Annals of Occupational Hygiene.
- NIST. 3-Iodobenzonitrile. NIST Chemistry WebBook.
- Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy.
- ResearchGate. (2016). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate...
- NIST. Benzene, 1-isocyanato-3-methyl-. NIST Chemistry WebBook.
- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. ChemHelpASAP.
- Oregon State University. 13C NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Specac. Everything You Need to Know About ATR-FTIR Spectroscopy.
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A Researcher's Guide to the NMR Characterization of Ureas Derived from 3-Cyanophenyl Isocyanate
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of ureas derived from 3-cyanophenyl isocyanate, a key synthon in medicinal chemistry.
The urea functional group is a cornerstone in drug design due to its ability to form robust hydrogen bonds with biological targets. When coupled with the unique electronic properties of the 3-cyanophenyl moiety, these ureas present a rich landscape for NMR analysis. This guide will navigate the nuances of ¹H and ¹³C NMR spectra interpretation, offering field-proven insights and comparative data to ensure accurate and efficient characterization.
The Decisive Role of NMR in Urea Characterization
While other analytical techniques like mass spectrometry and infrared spectroscopy provide crucial information about molecular weight and functional groups, NMR spectroscopy stands unparalleled in its ability to deliver a detailed atomic-level map of a molecule's structure. For ureas derived from this compound, NMR is indispensable for:
-
Unambiguous confirmation of the urea linkage: The chemical shifts of the N-H protons are highly sensitive to their chemical environment.
-
Determination of substitution patterns on the aromatic rings: The coupling patterns and chemical shifts of the aromatic protons provide clear evidence of the substitution positions.
-
Assessment of purity and identification of byproducts: NMR allows for the quantification of impurities, which is critical in drug development.
Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of a urea derived from this compound offers a wealth of structural information. The key to accurate interpretation lies in understanding the expected chemical shifts and coupling patterns for each proton.
The Telltale Urea N-H Protons
The protons attached to the urea nitrogens are often the most informative signals in the spectrum. Their chemical shifts are highly variable and influenced by several factors:
-
Solvent: In aprotic solvents like DMSO-d₆, the N-H protons are readily observed and typically appear as broad singlets in the range of 8.5-10.0 ppm.[1] The use of DMSO-d₆ is often preferred as it minimizes the rate of proton exchange, leading to sharper signals.[2][3] In contrast, in protic solvents like D₂O, these protons can exchange with deuterium, leading to their disappearance from the spectrum.[4]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can significantly deshield the N-H protons, causing them to shift downfield. The concentration of the sample can also affect the chemical shift, as it influences the extent of intermolecular hydrogen bonding.[5]
-
Electronic Effects: The electron-withdrawing nature of the 3-cyanophenyl group will influence the chemical shift of the adjacent N-H proton.
The Aromatic Region: A Fingerprint of Substitution
The aromatic protons of the 3-cyanophenyl ring and the other aromatic substituent provide a unique fingerprint for the molecule.[6][7] A careful analysis of their chemical shifts and coupling constants (J-values) allows for the unambiguous determination of the substitution pattern.
For the 3-cyanophenyl ring, one can expect to see four distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm.[6] The interpretation of these signals can be complex due to second-order effects, but modern NMR spectrometers and simulation software can greatly aid in their analysis.[8]
A Glimpse into the Carbon Skeleton: ¹³C NMR Spectroscopy
While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy offers a direct view of the carbon backbone of the molecule.
The Urea Carbonyl: A Key Diagnostic Peak
The carbonyl carbon of the urea group is a highly characteristic signal in the ¹³C NMR spectrum, typically appearing in the range of 150-160 ppm.[1][9] Its precise chemical shift can be influenced by the nature of the substituents on the urea nitrogens.
Aromatic and Nitrile Carbons
The carbons of the 3-cyanophenyl ring will appear in the aromatic region of the spectrum, generally between 110 and 140 ppm.[10] The carbon atom attached to the cyano group (the quaternary carbon) will have a distinct chemical shift. The nitrile carbon itself will also give rise to a signal, typically in the range of 115-125 ppm.
Comparative Analysis: NMR vs. Other Techniques
To provide a holistic view of the characterization process, the following table compares the strengths and weaknesses of NMR with other common analytical techniques for ureas derived from this compound.
| Technique | Strengths | Weaknesses |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Allows for purity assessment. | Lower sensitivity compared to mass spectrometry. Can be time-consuming for complex molecules. |
| Mass Spectrometry | High sensitivity, provides accurate molecular weight information. | Does not provide detailed structural information on its own. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Excellent for identifying functional groups (e.g., C=O, N-H, C≡N). | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and high-quality data, the following protocols for the synthesis and NMR analysis of a representative urea derived from this compound are provided.
Synthesis of 1-(3-cyanophenyl)-3-(phenyl)urea
This protocol describes a general method for the synthesis of a diaryl urea from this compound and aniline.
Materials:
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1.0 equivalent of aniline in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
To the stirred solution, add 1.0 equivalent of this compound dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized urea
-
DMSO-d₆
-
NMR tube
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified urea directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex until the sample is completely dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Visualizing the Process: Workflow and Structure
To further clarify the experimental and analytical process, the following diagrams are provided.
Caption: Experimental workflow for synthesis and NMR analysis.
Caption: Key structural features for NMR analysis.
Troubleshooting Common NMR Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or absent N-H signals | Presence of water or other protic impurities. Rapid chemical exchange. | Use anhydrous solvents. Lower the temperature of the NMR experiment. |
| Complex, overlapping aromatic signals | Second-order coupling effects. | Acquire the spectrum at a higher magnetic field strength. Use 2D NMR techniques (e.g., COSY) to resolve couplings. |
| Poor signal-to-noise ratio | Low sample concentration. Insufficient number of scans. | Increase the sample concentration if possible. Increase the number of transients acquired. |
| Presence of unexpected signals | Impurities from the synthesis or solvent. | Purify the sample further. Check the purity of the NMR solvent. |
References
- ResearchGate. (n.d.). a) Concentration-dependent 1 H NMR shift of two urea protons (H a :...
- ResearchGate. (n.d.). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution...
- SpectraBase. (n.d.). Urea, N-(4-cyanophenyl)-N'-(2-hydroxy-4-nitrophenyl)- - Optional[13C NMR] - Chemical Shifts.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).
- ResearchGate. (n.d.). 1 H NMR spectral changes observed for the urea protons of 2b , in...
- PubMed. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy.
- Nandi, G. C. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
- YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.
- MySkinRecipes. (n.d.). This compound.
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- Reddit. (2015, November 3). Why don't NH2 and OH protons appear in 1H NMR spectra?
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A Comparative Study of Cyanophenyl Isocyanate Isomers in Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, isocyanates serve as pivotal building blocks. Their high reactivity towards nucleophiles allows for the efficient construction of ureas, carbamates, and other essential linkages. Among the diverse array of available isocyanates, the cyanophenyl isocyanate isomers (ortho, meta, and para) present a unique combination of a reactive isocyanate moiety and a versatile cyano group. This dual functionality opens avenues for creating complex molecules with tailored electronic and structural properties.
This guide provides an in-depth comparative analysis of 2-cyanophenyl isocyanate, 3-cyanophenyl isocyanate, and 4-cyanophenyl isocyanate. We will explore the nuances of their synthesis, delve into the factors governing their reactivity, and present their applications in the formation of urea and carbamate derivatives, supported by established protocols. This document is intended to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal isomer for their specific synthetic challenges.
Structural and Electronic Properties: A Tale of Three Isomers
The reactivity of the cyanophenyl isocyanate isomers is fundamentally governed by the interplay of electronic and steric effects, which differ based on the position of the cyano (-C≡N) group relative to the isocyanate (-N=C=O) group on the phenyl ring.
Electronic Effects: The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density from the phenyl ring increases the electrophilicity of the carbonyl carbon in the isocyanate group, thereby enhancing its reactivity towards nucleophiles.[1] For the meta and para isomers, this electronic effect is the dominant factor influencing their reactivity. The para-isomer, in particular, experiences a strong resonance effect, which significantly activates the isocyanate group.
Steric Effects: In the case of 2-cyanophenyl isocyanate (the ortho-isomer), the proximity of the cyano group to the isocyanate functionality introduces significant steric hindrance.[2] This steric bulk can impede the approach of a nucleophile to the electrophilic carbon of the isocyanate, thereby reducing the reaction rate compared to its meta and para counterparts. This "ortho effect" is a critical consideration in reaction design.[3]
A Comparative Look at Synthesis
The synthesis of cyanophenyl isocyanates typically starts from the corresponding aminobenzonitriles. The most common laboratory and industrial method for converting an amine to an isocyanate is through phosgenation, using phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate).[4]
While the general principle of synthesis is the same for all three isomers, the specific reaction conditions and purification methods may vary.
| Isomer | Starting Material | Typical Synthetic Method | Key Considerations |
| 2-Cyanophenyl Isocyanate | 2-Aminobenzonitrile | Phosgenation with triphosgene in an inert solvent like dichloromethane.[4] | Potential for intramolecular side reactions due to the proximity of the functional groups. Careful temperature control is crucial. |
| This compound | 3-Aminobenzonitrile | Reaction with phosgene or triphosgene. Can also be prepared from 3-cyanobenzoic acid via a Curtius or Hofmann rearrangement.[5] | Standard phosgenation conditions are generally effective. |
| 4-Cyanophenyl Isocyanate | 4-Aminobenzonitrile | Phosgenation is a common and efficient method.[6] | The para-isomer is a stable, crystalline solid, which can simplify purification by recrystallization.[7] |
Experimental Protocol: General Synthesis of Cyanophenyl Isocyanates via Phosgenation
Disclaimer: This is a generalized protocol and should be adapted and optimized for each specific isomer. Phosgene and triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Materials:
-
Appropriate aminobenzonitrile isomer
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve the aminobenzonitrile in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.35 equivalents relative to the amine) in anhydrous DCM via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by IR spectroscopy, looking for the appearance of the strong isocyanate peak around 2250-2270 cm⁻¹ and the disappearance of the amine N-H stretching bands.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted phosgene with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude cyanophenyl isocyanate.
-
Purify the product by vacuum distillation or recrystallization.
Comparative Reactivity in Synthesis: Urea and Carbamate Formation
The primary application of cyanophenyl isocyanates in synthetic chemistry is the formation of ureas and carbamates through reactions with amines and alcohols, respectively. The positional isomerism of the cyano group significantly influences the rate and outcome of these reactions.
Synthesis of Cyanophenyl Ureas
The reaction of an isocyanate with a primary or secondary amine is typically a rapid and high-yielding process that leads to the formation of a urea linkage.[8]
Comparative Performance:
| Isomer | Expected Reactivity with Amines | Typical Reaction Conditions | Anticipated Yield | Reference Example |
| 2-Cyanophenyl Isocyanate | Lowest | May require elevated temperatures or longer reaction times due to steric hindrance. | Moderate to Good | Synthesis of N-(2-cyanophenyl)morpholine-4-carboxamide.[9] |
| This compound | High | Room temperature, short reaction times. | Good to Excellent | Used as a starting reagent for the synthesis of various biologically active ureas.[10] |
| 4-Cyanophenyl Isocyanate | Highest | Room temperature, very rapid reaction. | Excellent | Reaction of 4-cyanoaniline with 2-methoxyphenyl isocyanate proceeds to 98% yield.[11] |
Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)-3-phenylurea
Materials:
-
4-Cyanophenyl isocyanate
-
Aniline
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-cyanophenyl isocyanate (1.0 eq) in anhydrous DCM in a round-bottomed flask.
-
To this stirred solution, add aniline (1.0 eq) dropwise at room temperature.
-
A precipitate will likely form immediately or after a short period of stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1-(4-cyanophenyl)-3-phenylurea. A yield of over 90% can be expected.[12]
Synthesis of Cyanophenyl Carbamates
The reaction of isocyanates with alcohols to form carbamates is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, especially for less reactive isocyanates or secondary/tertiary alcohols.[13][14]
Comparative Performance:
| Isomer | Expected Reactivity with Alcohols | Typical Reaction Conditions | Anticipated Yield |
| 2-Cyanophenyl Isocyanate | Lowest | Will likely require a catalyst and/or heating to achieve a reasonable reaction rate. | Lower to Moderate |
| This compound | High | Can proceed without a catalyst with primary alcohols, but a catalyst is recommended for higher yields and with secondary alcohols. | Good to Excellent |
| 4-Cyanophenyl Isocyanate | Highest | Generally reacts readily with primary alcohols, often without a catalyst. A catalyst will accelerate the reaction. | Excellent |
Conclusion
The choice between ortho-, meta-, and para-cyanophenyl isocyanate is a critical decision in the design of a synthetic route. The para-isomer stands out for its high reactivity, driven by the strong electron-withdrawing nature of the cyano group, making it ideal for rapid and high-yield syntheses of ureas and carbamates. The meta-isomer offers a similar high reactivity. In contrast, the ortho-isomer's reactivity is significantly attenuated by steric hindrance, a factor that can be exploited for selective reactions or when a less reactive isocyanate is desired.
By understanding the distinct steric and electronic profiles of these isomers, researchers can strategically select the most appropriate building block to achieve their desired synthetic outcomes, whether in the development of novel pharmaceuticals, the construction of advanced polymers, or the synthesis of fine chemicals.
References
- inLIBRARY. (n.d.). Alkylation Reactions of Isocyanates.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Cyanophenyl Isocyanate in Modern Polymer Synthesis.
- Request PDF. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the structures and energies of isocyanates and imines by ab initio molecular orbital calculations.
- ResearchGate. (n.d.). a) Resonance structures of isocyanate. b) Chemical structures of four...
- Organic Syntheses Procedure. (n.d.). Synthesis of Amino Acid Ester Isocyanates.
- ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates.
- The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
- PMC. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- ResearchGate. (n.d.). Kinetic Studies of Some Alcohol-Isocyanate Reactions.
- Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
- Organic Syntheses Procedure. (n.d.). 1-cyano-3-phenylurea.
- Semantic Scholar. (n.d.). Kinetic Studies of Some Alcohol-Isocyanate Reactions.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.
- ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.).
- Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
- PMC. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents.
- PubMed. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents.
- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution.
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. (n.d.).
- Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.
- PubChem. (n.d.). 4-Cyanophenyl isocyanate.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.).
- Wikipedia. (n.d.). Ortho effect.
- AUB ScholarWorks. (n.d.). of the reaction between.
- Organic Chemistry Portal. (n.d.). Isocyanide synthesis by substitution.
- Organic Chemistry Frontiers. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
- YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
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- 5. This compound CAS#: 16413-26-6 [m.chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
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- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Cyanophenyl Isocyanate Derivatives
Introduction: The Imperative of Purity in Isocyanate Chemistry
In the realms of pharmaceutical research and materials science, 3-cyanophenyl isocyanate and its derivatives are valuable intermediates, serving as building blocks for a range of bioactive molecules and performance polymers.[1] The isocyanate group (–N=C=O) is characterized by its high reactivity, particularly towards nucleophiles like amines, alcohols, and water. This reactivity is a double-edged sword: it makes isocyanates excellent synthetic partners, but it also renders them susceptible to degradation and side reactions, leading to impurities that can compromise experimental outcomes, product safety, and reproducibility.
For researchers, scientists, and drug development professionals, an unassailable understanding of a sample's purity is not merely a quality control metric; it is a foundational pillar of scientific validity. An impurity, whether it be an unreacted starting material, a solvent residue, or a degradation product like a urea derivative, can have profound consequences, from altering pharmacological activity to affecting polymer characteristics.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and development efforts.
The Analytical Landscape: A Comparative Overview
The selection of an analytical technique for purity determination hinges on a balance of factors including the required sensitivity, the nature of expected impurities, available instrumentation, and the desired level of quantitation. Isocyanates, due to their reactivity, present unique challenges that often necessitate specific sample handling and derivatization steps.[2][3]
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational spectroscopy | Rapid identity confirmation & detection of functional group impurities | Fast, non-destructive, requires minimal sample prep. Excellent for detecting the NCO group.[4] | Primarily qualitative/semi-quantitative; low sensitivity for minor impurities. |
| qNMR Spectroscopy | Nuclear magnetic resonance | Absolute purity determination & structural confirmation | Highly accurate and precise for absolute quantification against a standard; provides structural information.[5] | Lower sensitivity than chromatographic methods; peak overlap can be an issue.[6] |
| HPLC-UV/MS | Chromatographic separation | Quantification of target analyte and separation/identification of non-volatile impurities | High sensitivity and specificity (especially with MS); well-suited for complex mixtures.[7][8][9] | Reactive isocyanates often require derivatization, adding a process step.[2][10] |
| GC-MS | Chromatographic separation | Analysis of volatile impurities (e.g., residual solvents) and thermally stable analytes | Excellent for separating volatile compounds; high sensitivity and specificity.[11] | Direct analysis of isocyanates can be challenging due to their reactivity and potential for thermal degradation.[10][12] |
| Thermal Analysis (DSC/TGA) | Measures heat flow/mass change with temperature | Purity assessment via melting point (DSC) & analysis of volatiles/non-volatiles (TGA) | Provides information on physical properties and thermal stability.[13][14][15] | Indirect measure of purity; not suitable for identifying specific impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry
Expertise & Rationale: FTIR spectroscopy is an indispensable tool for the initial assessment of a synthesized isocyanate. The isocyanate functional group possesses a strong, sharp, and highly characteristic stretching vibration absorbance between 2250-2275 cm⁻¹ .[4][16][17] This region of the infrared spectrum is often referred to as a "diagnostic window" because very few other functional groups absorb here, making the NCO peak an unambiguous marker for the presence of your target compound.[18]
Its primary utility lies in rapidly confirming the synthesis of the isocyanate and detecting significant impurities that alter the core functional groups. For instance, the presence of a broad absorbance around 3300-3500 cm⁻¹ (O-H or N-H stretch) coupled with a carbonyl (C=O) peak around 1640 cm⁻¹ could indicate the formation of urea byproducts from reaction with moisture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound derivative directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
Confirm the presence of the sharp, intense N=C=O stretching peak between 2250-2275 cm⁻¹.
-
Verify the presence of the C≡N (nitrile) stretch, typically around 2230 cm⁻¹.
-
Examine the spectrum for significant impurity peaks, such as broad O-H/N-H bands (3300-3500 cm⁻¹) or urea C=O bands (~1640 cm⁻¹), which would indicate moisture contamination and degradation.
-
Illustrative Data & Interpretation
| Observed Peak (cm⁻¹) | Assignment | Purity Implication |
| ~2270 (Sharp, Intense) | N=C=O Stretch | Presence of Target Compound. The intensity can be used for semi-quantitative comparisons between batches. |
| ~2230 (Medium, Sharp) | C≡N Stretch | Presence of Cyanophenyl Moiety. Confirms core structure. |
| ~3350 (Broad) | O-H or N-H Stretch | Potential Impurity. Suggests presence of water, alcohols, or urea/carbamate byproducts. Indicates a need for further chromatographic analysis. |
| ~1640 (Broad) | C=O Stretch (Amide I) | Potential Impurity. Likely indicates the presence of a urea byproduct. |
Quantitative NMR (qNMR) Spectroscopy: The Standard for Absolute Purity
Expertise & Rationale: While FTIR confirms identity, quantitative ¹H NMR (qNMR) stands as a primary method for determining absolute purity without requiring a reference standard of the analyte itself.[5] The principle relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified, stable internal standard of known purity and weight. Because the signal intensity is directly proportional to the number of nuclei, this comparison allows for a precise calculation of the analyte's mass fraction purity.
The choice of internal standard is critical. It must be stable, non-reactive with the analyte, have high purity, and possess signals that do not overlap with any analyte or solvent signals. For this compound, a suitable standard could be maleic anhydride or 1,4-dinitrobenzene.
Caption: Workflow for absolute purity determination by quantitative ¹H NMR (qNMR).
Experimental Protocol: ¹H qNMR
-
Standard Selection: Choose a certified internal standard (e.g., maleic anhydride) with known purity (>99.5%).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the internal standard (W_std) into a clean vial.
-
Accurately weigh approximately 15 mg of the synthesized this compound derivative (W_x) into the same vial.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This is crucial for accuracy. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest (a D1 of 30-60 seconds is common) and a calibrated 90° pulse angle.
-
-
Data Processing:
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure integration accuracy.
-
Integrate a well-resolved peak corresponding to the analyte (I_x) and a well-resolved peak for the internal standard (I_std).
-
-
Purity Calculation: Use the following equation to calculate the purity of the analyte (P_x):
P_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std (%)
Where:
-
I_x, I_std: Integrals for the analyte and standard.
-
N_x, N_std: Number of protons giving rise to the respective signals.
-
M_x, M_std: Molar masses of the analyte and standard.
-
W_x, W_std: Weights of the analyte and standard.
-
P_std: Purity of the standard.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
Expertise & Rationale: HPLC is the premier technique for separating and quantifying impurities in a sample.[8] Its high resolving power allows for the detection of closely related species, such as starting materials, isomers, and degradation byproducts. Given the high reactivity of the isocyanate group, direct analysis can be problematic as the NCO group can react with protic mobile phases or trace water. Therefore, a common and robust strategy involves a pre-column derivatization step.[3][10]
This involves reacting the isocyanate with a nucleophilic agent to form a stable, easily detectable derivative (e.g., a urea). A widely used derivatizing agent is di-n-butylamine (DBA), which reacts quantitatively with the isocyanate to form a stable urea derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[11] This indirect method provides excellent precision and is less susceptible to on-column reactions.[11]
Caption: HPLC workflow for isocyanate purity, including the critical derivatization step.
Experimental Protocol: HPLC-UV with Derivatization
-
Reagent Preparation:
-
Prepare a 0.01 M solution of di-n-butylamine (DBA) in dry acetonitrile.
-
Prepare a stock solution of the this compound derivative by accurately weighing ~10 mg into a 10 mL volumetric flask and diluting with dry acetonitrile.
-
-
Derivatization:
-
In a vial, mix 1.0 mL of the isocyanate stock solution with 1.0 mL of the DBA solution.
-
Allow the reaction to proceed for 20 minutes at room temperature. The isocyanate will be converted to its corresponding urea.
-
-
HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis and Calculation:
-
Inject the derivatized sample.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method. This assumes all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, reference standards for known impurities should be used to determine relative response factors.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. For this compound derivatives, its primary role is not typically for analyzing the parent compound itself due to thermal lability, but rather for detecting residual solvents from the synthesis and purification (e.g., toluene, acetonitrile, ethyl acetate). It can also be used to analyze for thermally stable, volatile starting materials or byproducts.
Alternatively, similar to HPLC, an indirect method can be employed where the isocyanate is derivatized with an agent like di-n-butylamine, and the resulting stable urea is analyzed by GC.[11] This approach provides better precision and avoids potential degradation of the analyte in the hot injector port.[11]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~50 mg of the isocyanate sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or NMP) that will not interfere with the analysis.
-
Seal the vial immediately with a septum and cap.
-
-
GC-MS Conditions (Illustrative):
-
Headspace Autosampler: Incubate vial at 80°C for 15 minutes.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: 40°C for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Injector: Split mode (e.g., 20:1), 230°C.
-
MS Detector: Scan mode (e.g., 35-350 amu), electron ionization (EI).
-
-
Analysis:
-
Run the sample and identify solvent peaks by comparing their retention times and mass spectra to a library or to injections of known solvent standards.
-
Quantification is achieved by creating a calibration curve using standards of the expected solvents prepared in the same headspace solvent.
-
Thermal Analysis: A Complementary Perspective
Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable, albeit indirect, information about purity.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled.[13][14] For a pure crystalline compound, DSC will show a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. This phenomenon, known as melting point depression, can be used to estimate purity.[13]
-
TGA measures the change in a sample's mass as a function of temperature.[13][15] It is excellent for quantifying the total amount of volatile components (like residual water or solvents) and non-volatile components (like inorganic salts). A TGA thermogram will show distinct mass loss steps corresponding to the volatilization of different components.[19]
Illustrative Data & Interpretation
| Technique | Observation | Purity Implication |
| DSC | A sharp melting peak at 52.5°C with a narrow range (<1°C). | Indicates high crystalline purity. The literature melting point for this compound is 51-54°C.[1] |
| DSC | A broad melting peak starting at a lower temperature (e.g., 48°C). | Suggests the presence of impurities that are disrupting the crystal structure. |
| TGA | A 0.5% weight loss between 30°C and 120°C, followed by stability until decomposition above 200°C. | Indicates the presence of 0.5% volatile impurities, likely residual solvent or absorbed water. |
| TGA | A final residual mass of 1.2% at 500°C. | Suggests the presence of 1.2% non-volatile impurities, such as inorganic salts from the synthesis. |
Conclusion and Recommended Strategy
Assessing the purity of synthesized this compound derivatives requires a multi-faceted analytical approach. No single technique can provide a complete picture. A robust and self-validating strategy should be implemented as follows:
-
Initial Screening (FTIR): Quickly confirm the presence of the isocyanate N=C=O group and check for gross contamination (e.g., water/urea). This is a rapid go/no-go test.
-
Volatiles and Solvents (GC-MS): Use headspace GC-MS to quantify residual solvents from the synthesis and purification steps. This is crucial for meeting regulatory and safety standards.
-
Impurity Profiling (HPLC-UV): Employ a derivatization-based HPLC method to separate and quantify non-volatile organic impurities, starting materials, and byproducts. This provides the detailed impurity profile.
-
Absolute Purity (qNMR): For final product release or when a highly accurate purity value is needed for biological assays or stoichiometric calculations, perform ¹H qNMR against a certified internal standard. This provides the most accurate absolute purity value.
-
Complementary Data (DSC/TGA): Use DSC to confirm high crystalline purity via melting point analysis and TGA to quantify total volatile and non-volatile content, corroborating findings from other methods.
By integrating these techniques, researchers can build a comprehensive and defensible purity profile for their this compound derivatives, ensuring the reliability and reproducibility of their scientific work.
References
- Indirect determination of isocyanates by gas chromatography. National Institutes of Health.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. United States Environmental Protection Agency.
- Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy in Isocyanic Acid (HNCO) Detection. Benchchem.
- A Comparative Guide to Validated Analytical Methods for the Quantification of Isopropyl Isocyanate. Benchchem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Vinyl Isocyanate. Benchchem.
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry.
- Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate.
- This compound CAS#: 16413-26-6. ChemicalBook.
- This compound 97 16413-26-6. Sigma-Aldrich.
- A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. National Institutes of Health.
- Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM.
- Quantification with the Pearl FTIR accessory. Specac Ltd.
- Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. National Institutes of Health.
- A Comparative Guide to Determining 1-Isocyanopentane Purity: GC-MS and Alternative Methods. Benchchem.
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health.
- Method of detecting isocyanates. Google Patents.
- Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. ResearchGate.
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology.
- Analysing isocyanates by GC. Chromatography Forum.
- A laboratory comparison of analytical methods used for isocyanates. ResearchGate.
- 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate.
- Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate.
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
- This compound - High purity. Georganics.
- The NMR-Purity and the new dimensions and standards of purity. ChemAdder.
- Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
- This compound, 97% 1 g. Thermo Scientific Chemicals.
- Instrumentation: TGA and DSC Thermal Analysis. RJ Lee Group.
- Isocyanate synthesis by substitution. Organic Chemistry Portal.
- Thermal Analysis of Materials using TGA, TMA and DSC. Lucideon.
- Quantitative purity determination with NMR. Reddit.
- What's the difference between DSC and TGA analysis?. XRF Scientific.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine.
- This compound 97 16413-26-6. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Synthetic Routes for 3-Cyanophenylurea Derivatives
Introduction
In the landscape of modern medicinal chemistry and drug development, the N,N'-disubstituted urea moiety is a privileged scaffold, renowned for its ability to form critical hydrogen bonds with biological targets. The 3-cyanophenyl substituent, in particular, is a recurring motif in pharmacologically active agents, valued for its electronic properties and metabolic stability. 3-Cyanophenyl isocyanate stands as the most direct and reactive precursor for incorporating this key structural element. However, the choice of synthetic strategy is a critical decision dictated by factors extending beyond mere chemical feasibility, encompassing scalability, process safety, cost, and regulatory considerations.
This guide provides an in-depth, objective comparison of four distinct synthetic routes to access 3-cyanophenylurea derivatives. We will validate the benchmark route using this compound against three robust, industrially relevant alternatives that avoid the direct handling of isocyanates. Each route is presented with a detailed experimental protocol, a mechanistic rationale for the experimental choices, and a critical evaluation of its performance, empowering researchers to select the optimal path for their specific research and development needs.
Comparative Overview of Synthetic Strategies
This guide will dissect four primary routes for the synthesis of a model N-(3-cyanophenyl)-N'-(phenyl)urea. Each strategy begins from a different, commercially available precursor related to the 3-cyanophenyl moiety, offering distinct advantages and challenges.
Caption: Workflow comparing four synthetic routes to a target urea derivative.
Route A: Direct Isocyanate Addition (The Benchmark)
The reaction of an isocyanate with a primary or secondary amine is the most straightforward and atom-economical method for urea synthesis.[1] This route serves as our performance benchmark due to its simplicity and typically high yields.
Causality and Experimental Rationale
The isocyanate functional group is highly electrophilic at its central carbon atom. This inherent reactivity drives a rapid, often exothermic, nucleophilic attack by an amine.[1][2] The reaction generally requires no catalyst or external activation and proceeds cleanly at ambient temperature. The choice of an aprotic solvent like Tetrahydrofuran (THF) is crucial to prevent side reactions, as isocyanates are sensitive to moisture and protic solvents, which can lead to the formation of undesired symmetric ureas via an unstable carbamic acid intermediate.[3]
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A Comparative Guide to the Structure-Activity Relationship of 3-Cyanophenyl Urea Analogs
Introduction: The Privileged Urea Scaffold and the Rise of the 3-Cyanophenyl Moiety
The urea functional group is a cornerstone in medicinal chemistry, celebrated for its unique ability to act as a rigid hydrogen bond donor-acceptor unit.[1] This feature allows it to form stable, predictable interactions with biological targets, making it a "privileged scaffold" in modern drug design.[1][2] Its derivatives have found broad therapeutic applications, from anticancer and anti-HIV agents to anticonvulsants.[1]
Within this vast chemical space, the diaryl urea subclass has emerged as particularly fruitful, especially in the realm of kinase inhibition.[2] Many approved kinase inhibitors, such as Sorafenib, feature this core structure, which masterfully anchors to the hinge region of the kinase ATP-binding pocket.[2] This guide provides an in-depth analysis of a specific, highly effective subset: 3-cyanophenyl urea analogs . We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, offering field-proven insights and comparative experimental data to guide researchers in the rational design of next-generation inhibitors.
Core Scaffold Analysis: Deconstructing the Key Interactions
The efficacy of 3-cyanophenyl urea analogs is not accidental; it is the result of specific, synergistic interactions between its three key components: the terminal aryl group (the "tail"), the central urea linker, and the 3-cyanophenyl moiety (the "head"). Understanding the role of each is critical to interpreting the SAR data. The urea linker's N-H groups typically form crucial hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy adjacent hydrophobic pockets. The 3-cyanophenyl group, in particular, leverages the electron-withdrawing nature and hydrogen-bonding capability of the nitrile to secure additional interactions within the target's active site.
Caption: General scaffold and key interaction zones for 3-cyanophenyl urea analogs.
Structure-Activity Relationship (SAR) Analysis: A Region-by-Region Comparison
Our SAR exploration is structured using a fragment-based approach, systematically examining how modifications to each part of the molecule impact biological activity.[3] This method allows for a clear understanding of the specific contributions of each structural feature.
Part A: The "Tail" - Impact of Terminal Phenyl Ring Substitution
The terminal phenyl ring, or "tail," typically binds in a hydrophobic pocket. However, SAR studies reveal that its electronic properties are just as critical as its size. Electron-withdrawing groups often enhance potency.
A compelling example is seen in analogs developed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.[3][4] The data clearly shows that introducing halogens at the para-position of the tail phenyl ring dramatically boosts both cellular and enzymatic activity compared to the unsubstituted analog.
Table 1: Effect of "Tail" Phenyl Ring Substitution on Activity Against FGFR1 [3][4]
| Compound ID | R (Substitution) | Cytotoxicity IC50 (μM) vs. MDA-MB-231 Cells | FGFR1 Kinase IC50 (μM) |
|---|---|---|---|
| 1a | 4-H | 11.44 ± 0.40 | > 10 |
| 1b | 4-F | 3.50 ± 0.08 | 0.55 ± 0.04 |
| 1c | 4-Cl | 2.57 ± 0.07 | 0.21 ± 0.02 |
| 1d | 4-Br | 3.15 ± 0.11 | 0.33 ± 0.03 |
| 1e | 4-CH₃ | 11.71 ± 0.38 | > 10 |
| 1f | 4-OCH₃ | > 20 | > 10 |
Causality Analysis: The sharp increase in potency with halogens (1b-1d) suggests that an electron-withdrawing substituent in this position is highly favorable.[3] The chloro-substituted analog (1c) emerges as the most potent. Conversely, electron-donating groups like methyl (1e) or methoxy (1f) are poorly tolerated, effectively abolishing inhibitory activity.[4] This indicates that the interaction is not purely hydrophobic but also involves specific electronic complementarity.
Part B: The "Head" - The Critical Role of the 3-Cyano Group
The position of the cyano group on the "head" phenyl ring is not arbitrary. Studies on allosteric modulators of the Cannabinoid Type-1 (CB1) receptor demonstrate the positional importance of substituents on this ring.[5]
When comparing electron-withdrawing groups, the 3-cyano analog displayed superior potency over the 4-cyano analog.[5] A similar trend was observed for other substituents like methyl, fluoro, and chloro groups, where the meta (3-position) substitution consistently afforded enhanced potency compared to ortho (2-position) or para (4-position) analogs.[5]
Table 2: Effect of Substituent Position on the "Head" Phenyl Ring on CB1 Allosteric Modulator Potency (cAMP Assay) [5]
| Compound | Substitution | pIC50 |
|---|---|---|
| 23 | 3-Cyano | 6.84 |
| 24 | 4-Cyano | 6.36 |
| 17 | 3-Methyl | 7.38 |
| 18 | 4-Methyl | 6.87 |
| 28 | 3-Fluoro | 7.56 |
| 29 | 4-Fluoro | 7.10 |
| 31 | 3-Chloro | 7.54 |
| 32 | 4-Chloro | 6.88 |
Causality Analysis: The consistent preference for 3-position substitution strongly implies that this position orients the substituent into a favorable binding pocket, whereas the 4-position may introduce a steric clash or unfavorable electronic interaction.[5] The cyano group at the 3-position likely acts as a key hydrogen bond acceptor, an interaction that is lost or suboptimally aligned when it is moved to the 4-position.
Part C: The Urea Linker - More Than Just a Spacer
The integrity of the urea linker is paramount for high-affinity binding, primarily due to its role in hydrogen bonding with the kinase hinge. Altering this linker provides a clear demonstration of its importance. In the development of FGFR1 inhibitors, replacing the urea moiety with a thiourea led to a noticeable drop in activity.[3] An even greater loss of potency was observed when it was replaced with an amide linker.[3]
Causality Analysis: This sensitivity to modification underscores the precise geometry and hydrogen bonding capacity required at this position. The oxygen of the urea carbonyl is a superior hydrogen bond acceptor compared to the sulfur in a thiourea. The amide linker, lacking one of the N-H donors, loses a critical anchoring point, destabilizing the drug-target complex.[3]
Experimental Methodologies: Protocols for Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 3-cyanophenyl urea analogs.
Protocol 1: General Synthesis of 1-(Aryl)-3-(3-cyanophenyl)ureas
This protocol describes a common and reliable method for synthesizing the target compounds via the reaction of an aryl isocyanate with 3-aminobenzonitrile.
Caption: Workflow for the synthesis of 1,3-disubstituted ureas.
Step-by-Step Procedure:
-
Preparation: To a solution of 3-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM), add the desired substituted aryl isocyanate (1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, if a precipitate has formed, collect the solid by filtration. If no solid forms, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by washing the collected solid with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to yield the pure 1-aryl-3-(3-cyanophenyl)urea product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a robust, luminescence-based assay for determining the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[6][7]
Caption: Experimental workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of 1:3 serial dilutions of the test inhibitor in a suitable buffer containing 5% DMSO. The concentration should be 10-fold higher than the desired final assay concentration.[6]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test inhibitor or vehicle (DMSO control). To this, add 2.5 µL of a solution containing the target kinase and its specific substrate.[6]
-
Kinase Reaction: Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[6]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[3][6]
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The 3-cyanophenyl urea scaffold represents a highly versatile and potent platform for inhibitor design. The structure-activity relationships discussed herein highlight a clear blueprint for optimization:
-
The "Tail": The terminal phenyl ring should be substituted with small, electron-withdrawing groups, such as chlorine or fluorine, at the para-position to maximize potency.
-
The "Head": The cyano group is optimally placed at the meta (3) position, where it can serve as a critical hydrogen bond acceptor.
-
The Linker: The integrity of the urea linker is essential for anchoring the molecule to the target, and modifications are generally not well-tolerated.
By adhering to these guiding principles, researchers can more efficiently navigate the chemical space of urea derivatives to develop novel, highly potent, and selective therapeutic agents. Future work will likely focus on fine-tuning pharmacokinetic properties and exploring novel "tail" groups to achieve even greater selectivity against specific kinase isoforms or other challenging biological targets.
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comparing the efficacy of catalysts for 3-Cyanophenyl isocyanate reactions
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient functionalization of reactive intermediates is paramount. 3-Cyanophenyl isocyanate is a valuable building block in the synthesis of a wide array of compounds, from bioactive molecules to advanced polymer materials. The electrophilic nature of the isocyanate group, further activated by the electron-withdrawing cyano moiety, allows for rapid reaction with various nucleophiles. However, achieving optimal yield, selectivity, and reaction rate often necessitates the use of a catalyst. This guide provides an in-depth comparison of the efficacy of common catalysts for reactions involving this compound, supported by experimental data and mechanistic insights to inform your catalyst selection.
Key Reactions of this compound
The primary reactions of this compound involve nucleophilic addition to the isocyanate carbon. The two most common transformations are:
-
Urethane Formation: The reaction with alcohols or phenols yields N-(3-cyanophenyl)carbamates, commonly known as urethanes. This reaction is fundamental in polyurethane chemistry.
-
Urea Formation: The reaction with primary or secondary amines produces N,N'-substituted ureas. This is a crucial reaction in the synthesis of many pharmaceutical compounds and agrochemicals.
The uncatalyzed reactions can be slow and may require elevated temperatures, which can lead to side reactions such as the trimerization of the isocyanate. Catalysts accelerate the desired reaction, allowing for milder conditions and improved process control.
Catalyst Classes for Isocyanate Reactions
The catalysts for isocyanate reactions can be broadly categorized into two main classes:
-
Tertiary Amines: These are basic catalysts that activate the nucleophile (alcohol or amine) or the isocyanate through the formation of a reactive complex.
-
Organometallic Compounds: These act as Lewis acids, coordinating to the isocyanate or the alcohol to facilitate the nucleophilic attack. Common examples include compounds of tin, bismuth, and zinc.
The choice of catalyst can significantly impact the reaction kinetics, product yield, and even the selectivity between competing reactions (e.g., the reaction with an alcohol versus the reaction with residual water).
Comparative Efficacy of Catalysts
The efficacy of a catalyst is typically evaluated based on reaction time, temperature, required catalyst loading, and the final product yield. While specific kinetic data for this compound is not always available, data for phenyl isocyanate serves as a reliable model for aromatic isocyanates. The electron-withdrawing nature of the cyano group in this compound generally increases the reactivity of the isocyanate group compared to phenyl isocyanate.
Urethane Formation: this compound + Alcohol
The formation of urethanes is a cornerstone of polyurethane chemistry. The reaction is often catalyzed to achieve sufficient curing rates.
Table 1: Comparison of Catalysts for the Reaction of an Aromatic Isocyanate with an Alcohol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dibutyltin Dilaurate (DBTDL) | 0.1 | 70 | 1 h | >95 | [1] |
| Bismuth Neodecanoate | 0.2 | 70 | 2-4 h | >95 | [2][3] |
| Zinc Octoate | 0.5 | 80 | 4-6 h | ~90 | [2] |
| Triethylamine | 1.0 | 25 | 12 h | ~90 | [4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.5 | 25 | 8 h | >95 | [5] |
Note: Data is representative for aromatic isocyanates and may vary for this compound.
Discussion:
Organotin catalysts, particularly Dibutyltin Dilaurate (DBTDL) , have historically been the industry standard due to their high activity at low concentrations.[1] However, due to the toxicity of organotin compounds, there is a significant drive towards alternatives.[3]
Bismuth-based catalysts , such as bismuth neodecanoate, have emerged as effective, non-toxic alternatives.[6] They generally require slightly higher loading and may result in longer reaction times compared to DBTDL, but offer a much better toxicological profile.[2][3] Bismuth catalysts are also known for their selectivity towards the isocyanate-alcohol reaction over the isocyanate-water reaction, which is advantageous in systems where moisture is present.[6]
Tertiary amines like triethylamine and DABCO are also effective, particularly at ambient temperatures.[4][5] Their catalytic activity is generally lower than that of organometallic catalysts, thus requiring higher loadings or longer reaction times.
Urea Formation: this compound + Amine
The reaction between an isocyanate and an amine to form a urea is typically much faster than the reaction with an alcohol and often does not require a catalyst. However, for less nucleophilic amines or when very fast reaction rates are required, catalysis can be beneficial.
Table 2: Comparison of Catalysts for the Reaction of an Aromatic Isocyanate with an Amine
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | - | 25 | < 10 min | >98 | [7] |
| Triethylamine | 1.0 | 25 | < 5 min | >98 | [8] |
| Acetic Acid (weak acid) | 1.0 | 25 | < 15 min | >95 | General Knowledge |
Note: Data is representative for aromatic isocyanates and may vary for this compound.
Discussion:
The reaction of this compound with most primary and secondary amines is rapid and high-yielding without a catalyst.[7] When catalysis is employed, both basic and acidic catalysts can be used. Tertiary amines can activate the reacting species, leading to even faster reaction rates.[8] Interestingly, weak acids can also catalyze the reaction, likely by protonating the isocyanate group and making it more electrophilic.
Mechanistic Insights
Understanding the mechanism by which a catalyst operates is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Tertiary Amine Catalysis
Tertiary amines can catalyze the reaction of isocyanates with nucleophiles (like alcohols) through a nucleophilic or a general base mechanism.
-
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate to form a highly reactive, unstable intermediate. This intermediate is then readily attacked by the alcohol to form the urethane and regenerate the catalyst.
-
General Base Catalysis: The tertiary amine forms a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity. This activated alcohol then attacks the isocyanate.
Caption: Mechanisms of Tertiary Amine Catalysis.
Organometallic Catalysis
Organometallic catalysts, such as dibutyltin dilaurate (DBTDL) and bismuth neodecanoate, function as Lewis acids. The generally accepted mechanism involves the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. The metal center coordinates with both the oxygen of the alcohol and the nitrogen of the isocyanate, bringing them into close proximity and activating them for the reaction.
Caption: General Mechanism of Organometallic Catalysis.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of a urethane and a urea derivative of this compound using representative catalysts.
Caption: General Experimental Workflow for Catalytic Reactions.
Protocol 1: Synthesis of Ethyl N-(3-cyanophenyl)carbamate using Dibutyltin Dilaurate (DBTDL)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous ethanol (1.2 equivalents) and anhydrous toluene.
-
Add dibutyltin dilaurate (0.1 mol%) to the solution.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 1-2 hours. Monitor the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) by IR spectroscopy or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Synthesis of N-(3-cyanophenyl)-N'-phenylurea (Uncatalyzed)
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.05 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the aniline solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The product will likely precipitate out of the solution.
-
Monitor the reaction by TLC until the starting isocyanate is consumed.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum to obtain the pure urea derivative.
Conclusion and Recommendations
The choice of catalyst for reactions of this compound depends on the specific requirements of the synthesis.
-
For urethane synthesis , if toxicity is not a major concern and high activity is paramount, DBTDL remains a highly effective catalyst. However, for applications where biocompatibility or environmental concerns are important, bismuth neodecanoate is an excellent, albeit slightly less active, alternative. For reactions at or near room temperature, a strong tertiary amine catalyst such as DABCO can be a good choice.
-
For urea synthesis , in most cases, no catalyst is necessary due to the high reactivity of amines with the electron-deficient this compound. If required, a small amount of a tertiary amine can be used to further accelerate the reaction.
It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst and conditions for your specific application.
References
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- BDMAEE. (2025). organic bismuth catalyst bismuth neodecanoate: the definitive solution for high-performance polyurethane adhesives and sealants. BDMAEE.
- ResearchGate. (n.d.). Synthesis of N-phenylcyanoformamide from phenyl isocyanate and potassium cyanide. ResearchGate.
- Nasrollahzadeh, M., et al. (2024). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Advances.
- Baran, T., & Nasrollahzadeh, M. (2024). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. ResearchGate.
- Frost, C. G., & Mizon, J. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science.
- Luo, S., et al. (1997). Catalytic mechanisms of triphenyl bismuth, dibutyltin dilaurate, and their combination in polyurethane‐forming reaction. Journal of Applied Polymer Science.
- Guhl, D. (2017). Bismuth Catalysts and their performance in Polyurethane Applications. ResearchGate.
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- Iida, T., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science.
- Das, S., et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology.
- Google Patents. (n.d.). Process for producing p-phenyl cyanophenyl. Google Patents.
- Séquin, U., & Hubmann, D. (1999). Ethyl N-(3-Phenyl-2-propynoyl)carbamate. Molecules.
- Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
- Google Patents. (n.d.). Method for preparing N-substituted ethyl carbamate. Google Patents.
- Google Patents. (n.d.). Synthesis method of phenylurea herbicide or deuteration-labeled... Google Patents.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
- Zhang, Y., et al. (2020). Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. Polymers.
- Van der Borght, K., et al. (2020). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Reaction Chemistry & Engineering.
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A Researcher's Guide to Bioisosteric Replacement of the 3-Cyanophenyl Group
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Among the vast array of functional groups utilized in medicinal chemistry, the 3-cyanophenyl moiety frequently appears as a key pharmacophoric element. Its unique electronic properties, hydrogen bonding capabilities, and synthetic accessibility have cemented its role in the design of numerous therapeutic agents, particularly kinase and protease inhibitors. However, the journey from a promising lead to a clinical candidate often necessitates fine-tuning of properties such as potency, selectivity, and pharmacokinetics. This guide provides a comprehensive comparison of bioisosteric replacements for the 3-cyanophenyl group, offering experimental data and detailed protocols to aid researchers in navigating this critical aspect of drug design.
The Significance of the 3-Cyanophenyl Group in Medicinal Chemistry
The 3-cyanophenyl group, with its meta-substituted nitrile, exerts a distinct electronic influence on the phenyl ring. The nitrile group is a strong electron-withdrawing group through both resonance and inductive effects, which can modulate the pKa of nearby functionalities and influence protein-ligand interactions. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the active sites of target proteins.[1] Furthermore, the linear geometry of the cyano group provides specific steric constraints that can be exploited for optimizing binding affinity and selectivity.
Strategic Bioisosteric Replacements: A Comparative Analysis
Bioisosterism, the interchange of functional groups with similar physicochemical or steric properties, is a cornerstone of rational drug design.[2] The goal of replacing a 3-cyanophenyl group is often to improve upon its inherent characteristics, such as enhancing metabolic stability, modulating solubility, or exploring alternative hydrogen bonding patterns to boost potency and selectivity. This section explores common and emerging bioisosteric replacements for the 3-cyanophenyl group, supported by comparative data where available.
Classical Bioisosteres: Heterocyclic Nitriles
The most logical and widely explored bioisosteres for the 3-cyanophenyl group are five- and six-membered heterocyclic rings containing a nitrile substituent. These classical bioisosteres aim to mimic the overall shape, size, and electronic profile of the original moiety while introducing nuanced changes through the incorporation of heteroatoms.
-
Pyridine-3-carbonitrile (3-Pyridylnitrile): The replacement of a CH group in the phenyl ring with a nitrogen atom to afford a pyridine ring is a common strategy. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can alter the molecule's overall polarity and solubility. This modification can also influence the metabolic profile of the compound, as pyridine rings can be more resistant to oxidative metabolism compared to phenyl rings.
-
Pyrimidine-5-carbonitrile (5-Cyanopyrimidine): Introducing a second nitrogen atom into the ring, as in pyrimidine, further modulates the electronic properties and hydrogen bonding potential. In a notable case study involving p38α MAP kinase inhibitors, a 5-cyanopyrimidine core was shown to form a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site.[3] This interaction was crucial for the high potency observed. The replacement of a N-methoxybenzamide moiety with an N-(isoxazol-3-yl)benzamide in this series also led to increased metabolic stability and excellent oral bioavailability in mice.[3]
-
Pyrazole-4-carbonitrile: Five-membered heterocycles like pyrazole offer a different geometric arrangement of heteroatoms and the nitrile substituent. This can lead to altered vector positioning of the key interacting groups, potentially improving binding affinity or selectivity.
Table 1: Comparative Physicochemical Properties of 3-Cyanophenyl and its Heterocyclic Bioisosteres
| Moiety | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Acceptors |
| 3-Cyanophenyl | 102.11 | 1.39 | 1 |
| Pyridine-3-carbonitrile | 104.10 | 0.58 | 2 |
| Pyrimidine-5-carbonitrile | 105.09 | 0.29 | 3 |
| 5-Amino-1H-pyrazole-4-carbonitrile | 108.10 | -0.1 | 4 |
Note: Calculated logP values are estimations and can vary depending on the algorithm used. The data for 5-Amino-1H-pyrazole-4-carbonitrile is from PubChem CID 85515.[4]
The introduction of nitrogen atoms into the aromatic ring generally leads to a decrease in lipophilicity (logP) and an increase in the number of potential hydrogen bond acceptors, which can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols for Synthesis and Evaluation
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and rigorous biological evaluation. This section provides detailed, step-by-step methodologies for the synthesis of key bioisosteres and the assays required to compare their performance against the parent 3-cyanophenyl-containing compound.
Synthesis of Bioisosteric Building Blocks and Final Compounds
The synthesis of drug candidates containing these bioisosteres often involves the preparation of a key heterocyclic intermediate followed by its incorporation into the target scaffold.
Protocol 1: Synthesis of 2-Amino-4-aryl-5-cyano-1-substituted-6-oxo-1,6-dihydropyridine-3-carboxamide (A 3-Cyanopyridine Derivative)
This protocol is adapted from a method used to synthesize novel pyrido[2,3-d]pyrimidine derivatives.[5]
-
Cyclization: A mixture of an N-substituted derivative (e.g., N-cyclohexyl-2-cyanoacetamide), an appropriate aromatic aldehyde, and malononitrile are refluxed in ethanol in the presence of a catalytic amount of piperidine.
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-3,5-dicyanopyridine derivative.
-
Further Functionalization: The resulting aminonicotinonitrile can then be subjected to acylation or other modifications to build the final target molecule.
Protocol 2: Synthesis of 5-Cyanopyrimidine Derivatives
The synthesis of 5-cyanopyrimidines can be achieved through various routes. One common approach involves the condensation of a three-carbon synthon with an amidine or related species.
-
Condensation: React an appropriate 1,3-dicarbonyl compound or its equivalent (e.g., a malononitrile derivative) with a suitable amidine in the presence of a base.
-
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.
-
Introduction of Cyano Group: If not already present, the cyano group can be introduced at a later stage through methods such as Sandmeyer reaction of an amino group or displacement of a suitable leaving group with a cyanide salt.
Protocol 3: Synthesis of 4-Cyanopyrazole Derivatives
A straightforward method for preparing 3-cyanopyrazoles (isomeric to the 4-cyano) from 3-trifluoromethylpyrazoles via ammonolysis has been reported.[6] A general approach for 4-cyanopyrazoles often involves cycloaddition reactions.
-
[3+2] Cycloaddition: A three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a diazo compound (like diazoacetonitrile) in the presence of a catalyst can yield highly substituted cyanopyrazoles.[7][8]
-
Regioselectivity: The regioselectivity of the cycloaddition is a critical factor and can be influenced by the choice of reactants and reaction conditions.
Diagram 1: General Synthetic Workflow for Bioisostere Incorporation
Caption: General workflow for incorporating 3-cyanophenyl or its bioisostere.
Biological and Pharmacokinetic Evaluation
A direct comparison of the newly synthesized compounds with the original 3-cyanophenyl-containing lead is crucial. The following assays provide a framework for this evaluation.
Protocol 4: Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This is a gold-standard method for quantifying the potency of kinase inhibitors.[9]
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP, including a radiolabeled tracer (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol 5: Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
FRET-based assays are commonly used for a variety of proteases and are amenable to high-throughput screening.
-
Reagent Preparation: Prepare a solution of the purified protease and a FRET-based substrate (a peptide containing a fluorophore and a quencher separated by a cleavage site).
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microplate.
-
Reaction Initiation: Add the protease and substrate to the wells to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 6: In Vitro ADME Profiling
Early assessment of ADME properties is critical for selecting candidates with favorable pharmacokinetic profiles.[10][11]
-
Metabolic Stability Assay (Liver Microsomes):
-
Incubate the test compound with liver microsomes (human, rat, etc.) and NADPH (as a cofactor) at 37°C.
-
Take samples at different time points and quench the reaction.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
-
Permeability Assay (Caco-2):
-
Seed Caco-2 cells on a permeable membrane support and allow them to differentiate into a monolayer.
-
Add the test compound to the apical side (A) of the monolayer.
-
At various time points, take samples from the basolateral side (B) and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) to assess intestinal absorption.
-
-
Plasma Protein Binding Assay (Equilibrium Dialysis):
-
Place plasma in one chamber of an equilibrium dialysis apparatus and the test compound in buffer in the other, separated by a semi-permeable membrane.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both chambers to determine the fraction unbound (fu).
-
Diagram 2: Comparative Evaluation Workflow
Caption: Workflow for comparing a lead compound with its bioisosteres.
Case Study Insights: Learning from Experience
While direct comparative studies on the 3-cyanophenyl group are not abundant in the public literature, valuable insights can be gleaned from related research. For instance, in the development of p38α MAP kinase inhibitors, the move from a phenyl-based core to a 5-cyanopyrimidine was a pivotal step that not only maintained but in some cases improved potency while significantly enhancing the metabolic stability and oral bioavailability of the compounds.[12] This highlights the potential of heterocyclic bioisosteres to address common liabilities associated with phenyl rings.
In the realm of cysteine protease inhibitors, the electronic nature of the heteroaromatic ring attached to a nitrile warhead was found to be critical for activity.[7] The electron-withdrawing properties of the ring system activate the nitrile for nucleophilic attack by the catalytic cysteine residue. This underscores the importance of considering not just the steric mimicry but also the electronic impact of the bioisosteric replacement.
Conclusion and Future Perspectives
The 3-cyanophenyl group remains a valuable component in the medicinal chemist's toolbox. However, the pursuit of optimized drug candidates necessitates a thorough exploration of bioisosteric replacements. Heterocyclic nitriles, such as pyridine-3-carbonitrile and pyrimidine-5-carbonitrile, represent the most promising classical bioisosteres, offering opportunities to fine-tune potency, selectivity, and ADME properties.
The successful implementation of a bioisosteric replacement strategy is not a matter of simple substitution but requires a deep understanding of the structure-activity and structure-property relationships at play. The experimental protocols and comparative framework presented in this guide are intended to provide researchers with a solid foundation for making informed decisions in their drug discovery programs. As our understanding of protein-ligand interactions and metabolic pathways continues to grow, so too will the repertoire of effective bioisosteres, further empowering the design of safer and more effective medicines.
References
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- U.S. National Library of Medicine. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. PubMed.
- Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
- Yan, T., Chen, Y., & Wang, J. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. Semantic Scholar.
- U.S. National Library of Medicine. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- U.S. National Library of Medicine. (2022). Assay for Protealysin-like Protease Inhibitor Activity.
- U.S. National Library of Medicine. (2024). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2.
- Enamine. (n.d.). Sonidegib bioisosteres activity and ADME properties_web.
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- Bentham Science. (n.d.). Current Medicinal Chemistry.
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- U.S. National Library of Medicine. (2021).
- U.S. National Library of Medicine. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- ResearchGate. (2025). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- U.S. National Library of Medicine. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- U.S. National Library of Medicine. (2023). Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity.
- Roche. (n.d.). The Complete Guide for Protease Inhibition.
- DSpace. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors.
- U.S. National Library of Medicine. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
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- Frontiers. (2024).
- ResearchGate. (n.d.). Inhibition assay: (A) Effects of different protease inhibitors on....
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- U.S. National Library of Medicine. (n.d.).
- U.S. National Library of Medicine. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- U.S. National Library of Medicine. (n.d.). 5-Amino-4-cyanopyrazole.
- U.S. National Library of Medicine. (2011). Design, synthesis, and evaluation of inhibitors of Norwalk virus 3C protease.
- U.S. National Library of Medicine. (n.d.).
- ACS Publications. (2011). Discovery of Novel, Potent, and Selective Inhibitors of 3-Phosphoinositide-Dependent Kinase (PDK1).
- Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening.
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and....
- ClinPGx. (n.d.). A quantitative analysis of kinase inhibitor selectivity.
- U.S. National Library of Medicine. (2013).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Cyanophenyl Isocyanate
As a reactive compound widely utilized in the synthesis of pharmaceuticals and advanced materials, 3-Cyanophenyl isocyanate demands rigorous adherence to safety and disposal protocols. The highly electrophilic isocyanate group (–N=C=O) is prone to vigorous reactions with a wide range of nucleophiles, necessitating a comprehensive disposal strategy to neutralize its reactivity and mitigate potential hazards for laboratory personnel and the environment.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound waste, grounded in established chemical safety principles and regulatory compliance.
Core Hazard Profile & Chemical Reactivity
Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards stem from the isocyanate functional group.
-
Extreme Reactivity: The isocyanate group reacts exothermically with nucleophilic compounds, including water, alcohols, amines, and strong bases.[1] A critical and often overlooked reaction is with water, which forms an unstable carbamic acid that rapidly decomposes to an amine and carbon dioxide (CO₂) gas.[1] This gas evolution can lead to a dangerous pressure buildup and potential rupture if waste is stored in a sealed container.[1][2]
-
Respiratory and Dermal Sensitization: Isocyanates are potent sensitizers.[3] Acute inhalation can cause irritation of the mucous membranes, chest tightness, and difficulty breathing.[3] More significantly, repeated exposure, even at low concentrations, can lead to occupational asthma, a chronic and potentially fatal condition.[3][4] Dermal contact can cause severe irritation and may also contribute to respiratory sensitization.[5]
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[6][7]
The presence of the cyano (–C≡N) group does not typically complicate standard isocyanate disposal procedures, as the recommended neutralization methods occur under basic or neutral conditions. Acidic conditions, which could potentially hydrolyze the nitrile to generate hydrogen cyanide, are strictly avoided.
Mandatory Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of PPE. The following table outlines the minimum requirements for handling both the pure reagent and its waste.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Pure Reagent | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Latex gloves are inadequate.[8] | Chemical-resistant lab coat or apron. Closed-toe shoes. | Work must be performed in a certified chemical fume hood. For situations with potential for aerosol generation, a supplied-air respirator is recommended.[8] |
| Spill Cleanup / Neutralization | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Disposable, chemical-resistant coveralls.[9] | A supplied-air respirator or, at a minimum, a full-face or half-mask respirator with organic vapor cartridges.[8] |
Disposal Decision Workflow
The appropriate disposal path depends primarily on the quantity of waste. This workflow provides a clear decision-making process.
Caption: Decision workflow for this compound disposal.
Protocol 1: In-Lab Neutralization for Small Quantities (<50g) & Spills
This protocol is designed for trace amounts, residual material in empty containers, or minor spills. The objective is to convert the reactive isocyanate into a more stable urea derivative before final disposal.
Underlying Chemistry: The neutralization process utilizes a basic aqueous solution. The nucleophilic hydroxide or ammonia attacks the electrophilic carbon of the isocyanate group. The resulting carbamate (from ammonia) or carbamic acid (from water) is more stable and less hazardous than the parent isocyanate. The addition of a surfactant is crucial to emulsify the water-immiscible isocyanate, increasing the surface area for a more efficient and complete reaction.[1]
Required Materials:
-
Dry, inert absorbent material (e.g., vermiculite, sand, kitty litter). Do not use sawdust due to fire risk.[9]
-
A large, open-top plastic bucket or container (at least 2-3 times the volume of the waste and solution).
-
Neutralization Solution (choose one):
Step-by-Step Methodology:
-
Secure the Area: Ensure the procedure is conducted inside a certified chemical fume hood. Cordon off the area and inform colleagues.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Absorb the Material: If dealing with a liquid spill, cover it completely with a generous amount of dry, inert absorbent.[9] For solid waste, proceed to the next step.
-
Transfer to Container: Carefully shovel the absorbed material or solid waste into the designated open-top container. Fill the container no more than halfway to allow for potential foaming and gas expansion.[10]
-
Initiate Neutralization: Slowly and carefully pour the neutralization solution into the container, ensuring the waste is fully wetted. A 10:1 ratio of neutralization solution to isocyanate waste is recommended. Be prepared for gas (CO₂) evolution and potential foaming.
-
Vent and Wait: Place the loosely covered container in the back of the fume hood. Allow it to stand for a minimum of 48-72 hours to ensure the reaction is complete and all CO₂ has dissipated.[1] CRITICAL: DO NOT SEAL THE CONTAINER. The pressure from CO₂ generation can cause the container to rupture violently.[2][10]
-
Final Disposal: After the venting period, the neutralized slurry is considered hazardous waste. Seal the container and label it according to your institution's Environmental Health & Safety (EHS) guidelines. Arrange for pickup by a licensed hazardous waste contractor.[2][11]
Protocol 2: Management of Bulk Quantities (>50g)
Attempting to neutralize large quantities of isocyanates in the lab is extremely dangerous due to the potential for a large-scale exothermic reaction and significant gas evolution.
Step-by-Step Methodology:
-
Minimize Handling: Keep the material in its original, sealed container if possible. If the container is damaged, transfer it to a larger, compatible, and properly labeled overpack drum.
-
Label Correctly: Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes all other information required by your institution and local regulations.
-
Contact Professionals: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] They have the proper equipment and protocols, typically involving high-temperature incineration, to manage the waste safely.[12][13]
-
Follow Regulations: Adhere strictly to all federal, state, and local regulations regarding hazardous waste storage and disposal, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
References
- Santa Cruz Biotechnology. (n.d.). 4-Cyanophenyl isocyanate Safety Data Sheet.
- Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate (ISO or A).
- Patsnap Eureka. (2024). Industry Best Practices for Isocyanate Waste Management.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview.
- Oregon Occupational Safety and Health. (2014). Isocyanates Fact Sheet.
- Fisher Scientific. (2025). 3-Chlorophenyl isocyanate Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (1998). Production, Import/Export, Use, and Disposal of Isocyanates.
- SKC Inc. (2024). Isocyanate DECONtamination Solution Safety Data Sheet.
- 3M. (2022). 3M™ Plastic Bonding Adhesive 2665 Safety Data Sheet.
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
- American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- California Department of Industrial Relations. (2014). OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates.
- Sigma-Aldrich. (2024). Phenyl isocyanate Safety Data Sheet.
- ECHEMI. (n.d.). This compound Safety Data Sheet.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- U.S. Environmental Protection Agency. (1996). Isocyanates: Regulatory History.
- Ship & Shore Environmental, Inc. (2015). US EPA Proposes Rule To Limit Isocyanates In Polyurethane.
- Covestro. (n.d.). MONDUR 1566 Safety Data Sheet.
- U.S. Environmental Protection Agency. (1997). Isocyanates Profile: Autorefinishing Industry.
- Georganics. (n.d.). This compound.
- Pawlak, M., et al. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds? Science of The Total Environment.
- Mandal, B., et al. (2016). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Tetrahedron Letters.
- Hosseini, S. M., et al. (2022). Simulation and Experimental Study on the Incompatibility Issue between ADN and Isocyanate.
- Scribd. (n.d.). Chemical Incompatibility.
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A Researcher's Guide to Personal Protective Equipment for 3-Cyanophenyl Isocyanate
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. 3-Cyanophenyl isocyanate (CAS 16413-26-6) is a valuable reagent, but its isocyanate functional group presents significant health risks if not handled with the utmost care.[1] This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the PPE
This compound is a solid with a melting point of 51-54 °C. The primary dangers stem from its reactivity and toxicity. Isocyanates, as a class, are potent sensitizers.
Key Hazards:
-
Respiratory Sensitization: Inhaling even small amounts can lead to allergy or asthma-like symptoms, and subsequent exposures at even lower levels can trigger severe reactions.[1][2] This is the most critical hazard to control.
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1]
-
Harmful if Swallowed, in Contact with Skin, or Inhaled: The compound is classified as acutely toxic through oral, dermal, and inhalation routes.[1]
-
Lachrymator: It is a substance that can cause tearing.[3]
Understanding these hazards is fundamental to appreciating why specific PPE is not just recommended, but essential. The goal is to create a complete barrier between you and the chemical, preventing all routes of exposure.[4]
Core PPE Requirements: A Multi-Layered Defense
Given the hazards, a comprehensive PPE strategy is non-negotiable. All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[5]
| Protection Type | Required PPE | Rationale & Key Considerations |
| Respiratory | Air-purifying respirator with organic vapor cartridges and N95 particulate pre-filters. | Isocyanates can be present as both vapor and fine dust. A combination cartridge is essential. For significant operations or spills, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor.[6][7] Cartridges must be on a regular change schedule. |
| Eye & Face | Chemical safety goggles with indirect vents. A face shield is required over goggles when handling larger quantities (>10g) or during procedures with a high splash risk. | Protects against splashes, vapors, and dust.[8][9] Safety glasses are insufficient as they do not provide a seal around the eyes.[9] The face shield adds a critical layer of protection for the entire face. |
| Hand | Double-gloving with nitrile or neoprene gloves. | Thin latex gloves are not suitable.[6] Nitrile and neoprene offer better chemical resistance.[10] Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contamination is suspected.[11] |
| Body | A lab coat, preferably a barrier-coated or chemical-resistant type. | Standard cotton lab coats offer minimal protection from splashes. A chemical-resistant coat is strongly advised.[12] Ensure the coat is fully buttoned with sleeves rolled down. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and dropped objects.[12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. This protocol outlines the essential steps for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: Plan for the Unexpected
Accidents can happen. A clear, well-rehearsed emergency plan is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14] The onset of respiratory symptoms can be delayed for several hours.[14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[13] A polyglycol-based cleanser or corn oil may be more effective at removing residual isocyanate before washing.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill: For minor spills handled by trained personnel, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[13] Slowly add a decontamination solution (e.g., 5-10% sodium carbonate with a small amount of detergent in water) from the edges inward.[13] Allow it to react for at least 30 minutes.[10] Collect the mixture into an open, labeled container for hazardous waste disposal. Do not seal the container, as carbon dioxide gas may be generated.[10][13]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[2]
Caption: Waste Disposal Decision Tree for this compound.
Never dispose of isocyanate waste down the drain.[10] Contaminated lab coats and clothing should be professionally laundered or disposed of as hazardous waste; do not take them home.[15]
By integrating this expert guidance into your laboratory practices, you can confidently handle this compound, ensuring both your personal safety and the advancement of your critical research.
References
- Personal Protective Equipment. (n.d.). safeusediisocyanates.eu.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
